molecular formula C12H18N4O2 B6594194 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine CAS No. 943758-04-1

1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Cat. No.: B6594194
CAS No.: 943758-04-1
M. Wt: 250.30 g/mol
InChI Key: DYEVTGKLDGTXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine is a useful research compound. Its molecular formula is C12H18N4O2 and its molecular weight is 250.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-nitropyridin-3-yl)-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-10(2)14-5-7-15(8-6-14)11-3-4-12(13-9-11)16(17)18/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEVTGKLDGTXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Utility of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine Intermediates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of structural rigidity, basicity, and the capacity for substitution at two distinct points allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3] This has led to the incorporation of the piperazine scaffold into a vast array of therapeutic agents, with applications spanning from antipsychotics and antidepressants to antihistamines and anticancer drugs.[1][4] The strategic functionalization of the piperazine core is a key element in the design of novel therapeutics with enhanced potency, selectivity, and bioavailability.[3]

This guide delves into the specific therapeutic applications of intermediates derived from 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine. We will explore the synthesis of this key intermediate, its role in the development of targeted therapies, and the underlying principles that make it a valuable tool in drug discovery.

The Synthesis of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine: A Gateway to Novel Therapeutics

The synthesis of 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine is a critical first step in the development of more complex therapeutic agents. The most common and efficient method involves a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of 1-(6-nitropyridin-3-yl)piperazine

This protocol outlines the synthesis of the precursor, 1-(6-nitropyridin-3-yl)piperazine.

Materials:

  • 5-bromo-2-nitropyridine

  • Piperazine

  • N,N-diisopropylethylamine (DIPEA)

  • Acetonitrile

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • A mixture of 5-bromo-2-nitropyridine (24.7 mmol), piperazine (29.2 mmol), and N,N-diisopropylethylamine (DIPEA, 37.1 mmol) in acetonitrile (100 mL) is refluxed for 8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Once the starting material is consumed, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to yield 1-(6-nitropyridin-3-yl)piperazine as a yellow solid.

Subsequent Isopropylation

The secondary amine of the resulting 1-(6-nitropyridin-3-yl)piperazine can then be selectively alkylated with an isopropyl group using standard reductive amination or nucleophilic substitution methods to yield the title intermediate, 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine. A common approach involves the reaction with acetone in the presence of a reducing agent like sodium triacetoxyborohydride.

Therapeutic Applications: A Focus on Kinase Inhibition

The primary and most well-documented therapeutic application of 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine intermediates is in the development of potent and selective kinase inhibitors, particularly Bruton's Tyrosine Kinase (Btk) inhibitors.[5]

Bruton's Tyrosine Kinase (Btk) as a Therapeutic Target

Btk is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases. Consequently, the inhibition of Btk has emerged as a promising therapeutic strategy for these conditions.

The 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine moiety serves as a key building block in the synthesis of a new generation of Btk inhibitors. The nitro group on the pyridine ring is a versatile handle that can be reduced to an amine, which can then be further functionalized to build the final complex molecule.[5]

Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic workflow from the starting materials to a potential Btk inhibitor, highlighting the central role of the 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine intermediate.

G A 5-bromo-2-nitropyridine + Piperazine B 1-(6-nitropyridin-3-yl)piperazine A->B Nucleophilic Aromatic Substitution C 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine B->C Isopropylation D Reduction of Nitro Group C->D E 1-Isopropyl-4-(6-aminopyridin-3-yl)piperazine D->E F Coupling with Pyrimidine Moiety E->F G Final Btk Inhibitor F->G Further Functionalization

Caption: Synthetic workflow for Btk inhibitors.

Structure-Activity Relationship (SAR) Insights

The structural features of 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine contribute significantly to the overall activity of the final drug molecule.

  • The Piperazine Core: Provides a flexible yet constrained linker between the pyridine ring and other pharmacophoric elements. Its basic nitrogen atoms can form important hydrogen bond interactions with the target protein.[3]

  • The Isopropyl Group: This lipophilic group can enhance binding affinity by occupying hydrophobic pockets within the active site of the target kinase. It can also influence the compound's metabolic stability and oral bioavailability.

  • The 6-Nitropyridin-3-yl Moiety: The pyridine ring itself is a common feature in kinase inhibitors, often participating in hydrogen bonding or pi-stacking interactions. The nitro group, as mentioned, is a key synthetic handle for further elaboration of the molecule.[6]

Broader Therapeutic Potential: Beyond Kinase Inhibition

While the most prominent application is in kinase inhibition, the structural motifs present in 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine suggest a broader therapeutic potential.

  • Central Nervous System (CNS) Activity: Piperazine derivatives are well-known for their activity in the CNS, acting on various neurotransmitter receptors.[4] The lipophilicity imparted by the isopropyl group could facilitate blood-brain barrier penetration, opening avenues for the development of novel antipsychotics, antidepressants, or anxiolytics.[4]

  • Anti-infective Properties: Nitropyridine derivatives have shown promise as antibacterial and antifungal agents.[7] The combination of the nitropyridine and piperazine scaffolds could lead to the discovery of new anti-infective drugs with novel mechanisms of action.

  • Urease Inhibition: Derivatives of nitropyridinylpiperazine have been identified as potent urease inhibitors.[8] Urease is a key enzyme for the survival of Helicobacter pylori, the bacterium responsible for most stomach ulcers. This suggests a potential application in the treatment of peptic ulcer disease.[8]

Quantitative Data Summary

Compound ClassTherapeutic TargetKey Structural FeatureReported ActivityReference
Alkylated Piperazine PyridonesBruton's Tyrosine Kinase (Btk)(Nitropyridin-3-yl)piperazineInhibition of Btk activity for treating immune disorders and cancer[5]
Nitropyridinylpiperazine DerivativesUrease1-(3-nitropyridin-2-yl)piperazineIC50 values in the low micromolar range[8]

Conclusion and Future Directions

The 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine intermediate is a valuable and versatile building block in modern drug discovery. Its primary application to date has been in the synthesis of potent and selective Btk inhibitors for the treatment of cancer and autoimmune diseases. However, the inherent pharmacological properties of the piperazine and nitropyridine scaffolds suggest a much broader therapeutic potential. Future research into derivatives of this intermediate could lead to the development of novel therapeutics for a wide range of conditions, including CNS disorders and infectious diseases. The continued exploration of the structure-activity relationships of these compounds will be crucial in unlocking their full therapeutic potential.

References

  • Alkylated piperazine compounds. (2013). Google Patents.
  • 1-(6-Nitropyridin-3-yl)piperazine. PubChem. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Deriv
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI.
  • Prodrugs of piperazine and substituted piperidine antiviral agents. (2004). Google Patents.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. Retrieved from [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). PubMed. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019).
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2021).
  • Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. PubChem. Retrieved from [Link]

  • Structure‐activity relationship of antipsychotic piperazine derivatives.
  • Use of 1,4-bis (3-aminoalkyl) piperazine derivatives in the treatment of neurodegenerative diseases. (2006). Google Patents.
  • Structure–activity relationship of piperidine derivatives with...
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). PMC. Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved from [Link]

Sources

Role of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine in CNS and Oncology Drug Discovery

Executive Summary

In modern medicinal chemistry, the selection of bifunctional building blocks is critical for navigating the complex multi-parameter optimization (MPO) space of drug discovery. 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (CAS: 943758-04-1) has emerged as a highly versatile intermediate. By combining the pharmacokinetic-enhancing properties of an isopropylpiperazine moiety with the synthetic tractability of a nitropyridine core, this compound serves as a linchpin in the synthesis of brain-penetrant arylamides and targeted kinase inhibitors. This technical guide details the mechanistic rationale, structural advantages, and self-validating synthetic protocols for integrating this intermediate into advanced drug discovery pipelines.

Structural Rationale and Pharmacokinetic Engineering

When designing central nervous system (CNS) therapeutics or targeted oncology agents, achieving the right balance of aqueous solubility, lipophilicity, and membrane permeability is paramount. The architecture of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine is purposefully engineered to address these challenges:

  • Piperazine Core : Introduces a basic nitrogen (pKa ~8.0), which allows for the generation of stable hydrochloride or mesylate salts. This drastically improves aqueous solubility for oral formulations.

  • Isopropyl Substitution : Compared to a standard methylpiperazine, the isopropyl group provides increased steric bulk and slightly higher lipophilicity. This fine-tunes the partition coefficient (LogP), which is a critical causal factor for enhancing blood-brain barrier (BBB) penetration in CNS drug discovery.

  • Nitropyridine Electrophile : The strong electron-withdrawing nature of the nitro group activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr). Post-substitution, the nitro group serves as a masked amine, which can be cleanly reduced to an aniline equivalent for late-stage amide or urea coupling.

SPR Core 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (CAS: 943758-04-1) IsoPropyl Isopropyl Moiety Modulates lipophilicity (LogP) Improves BBB penetration Core->IsoPropyl Piperazine Piperazine Ring Basic nitrogen (pKa ~8) Enables salt formation for oral dosing Core->Piperazine NitroPyridine Nitropyridine Core Electron-deficient ring Facilitates SNAr & late-stage coupling Core->NitroPyridine

Caption: Structure-Property Relationship (SPR) of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine.

Application Case Study: Antiprion Arylamides

A quintessential example of this intermediate's utility is found in the optimization of antiprion compounds. Prion diseases are fatal neurodegenerative disorders requiring therapeutics that can achieve high concentrations in the brain[1]. In a landmark study detailing the optimization of arylamides as brain-penetrant antiprion lead compounds (), researchers utilized the 1-isopropylpiperazine-substituted aminopyridine scaffold to develop novel, potent therapeutics[1].

The inclusion of the isopropylpiperazine group was not arbitrary; it was a calculated modification to improve the pharmacokinetic profile. By replacing less metabolically stable or overly lipophilic groups with the isopropylpiperazine motif, the researchers achieved a favorable balance of microsomal stability and in vivo brain exposure following intraperitoneal dosing[1]. The intermediate 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine was the critical precursor that enabled the rapid parallel synthesis of these arylamide libraries[1].

Quantitative Data: Physicochemical Properties & Reaction Metrics

Table 1: Physicochemical Profile of CAS 943758-04-1

PropertyValueMechanistic Significance
Molecular Formula C12H18N4O2Defines the mass contribution to the final API.
Molecular Weight 250.30 g/mol Low MW allows room for further elaboration without violating Lipinski's Rule of 5.
Physical State Solid (Yellow/Orange)Characteristic of nitroaromatic conjugation; aids in visual tracking during purification.
Reactivity Profile Electrophilic at NO2, Basic at PiperazineEnables orthogonal synthetic strategies (e.g., acid/base extraction).

Table 2: Standardized Reaction Metrics for API Integration

StepReaction TypeTypical YieldKey Reagents
1 SNAr85 - 95%5-Chloro-2-nitropyridine, K2CO3, DMF, 80°C
2 Nitro Reduction90 - 98%H2 (1 atm), 10% Pd/C, MeOH, RT
3 Amide Coupling70 - 85%HATU, DIPEA, Target Aryl Carboxylic Acid, DMF

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a chemical protocol must be a self-validating system. The following methodologies include built-in quality control checkpoints to ensure causality between the experimental action and the chemical outcome.

SyntheticWorkflow A 5-Chloro-2-nitropyridine + 1-Isopropylpiperazine B 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (Intermediate) A->B SNAr Reaction (K2CO3, Heat) C 1-Isopropyl-4-(6-aminopyridin-3-yl)piperazine (Amine) B->C Nitro Reduction (H2, Pd/C) D Target API (e.g., Antiprion Arylamide) C->D Amide Coupling (HATU, Ar-COOH)

Caption: Three-step synthetic workflow from starting materials to the final target API.

Step 1: Synthesis of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine via SNAr

Rationale: Potassium carbonate is chosen as a mild, insoluble base in DMF to scavenge HCl without causing side reactions with the nitro group. The reaction is driven by the strong electron-withdrawing effect of the nitro group at the ortho position relative to the chloride.

  • Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 5-chloro-2-nitropyridine (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add anhydrous K2CO3 (2.0 eq) followed by 1-isopropylpiperazine (1.1 eq).

  • Reaction: Heat the suspension to 80°C with vigorous stirring for 4-6 hours.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material (high Rf) and the appearance of a bright yellow spot (lower Rf, UV active) confirms the SNAr progression.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer with brine (5x) to remove residual DMF. Dry over Na2SO4, filter, and concentrate.

Step 2: Catalytic Reduction to 1-Isopropyl-4-(6-aminopyridin-3-yl)piperazine

Rationale: Palladium on carbon (Pd/C) under a hydrogen atmosphere is highly efficient for nitro reduction. Methanol is used as a protic solvent to stabilize the resulting amine.

  • Setup: Dissolve the nitro intermediate in MeOH (0.1 M). Carefully add 10% Pd/C (0.1 eq by weight) under a stream of argon to prevent ignition.

  • Reaction: Evacuate the flask and backfill with H2 gas (balloon, 1 atm). Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint: The reaction mixture will transition from a deep yellow/orange to a colorless or pale yellow suspension, indicating the loss of the nitroaromatic chromophore.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. (Caution: Do not let the Celite pad dry out while under vacuum, as finely divided Pd can ignite solvent vapors). Concentrate the filtrate in vacuo to yield the aminopyridine quantitatively.

Step 3: Late-Stage Amide Coupling

Rationale: HATU is selected as the coupling reagent due to its high efficiency in forming amides with sterically hindered or electronically deactivated amines (such as aminopyridines). DIPEA serves as the non-nucleophilic base.

  • Setup: Dissolve the target aryl carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes to pre-form the active ester.

  • Coupling: Add the aminopyridine intermediate (1.0 eq) generated in Step 2. Stir at room temperature for 4-8 hours.

  • Workup & Purification: Quench with saturated NaHCO3, extract with DCM, and purify via reverse-phase preparative HPLC to isolate the final API.

References

  • Title: Towards Optimization of Arylamides as Novel, Potent, and Brain-Penetrant Antiprion Lead Compounds Source: ACS Medicinal Chemistry Letters, 2013, 4(7), 647–650. URL: [Link]

Sources

Technical Monograph: Physicochemical Characterization of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, solubility profile, and experimental characterization of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine , a critical intermediate in the synthesis of pyridine-based kinase inhibitors.

CAS Registry Number: 943758-04-1 Molecular Formula: C₁₂H₁₈N₄O₂ Molecular Weight: 250.30 g/mol

Executive Summary & Structural Context

1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine is a functionalized heterocyclic building block. Structurally, it consists of a piperazine ring N-alkylated with an isopropyl group at position 1 and N-arylated with a 6-nitropyridine moiety at position 4.

In drug discovery, this compound serves as a precursor intermediate . The nitro group (


) acts as a "masked" amine; upon reduction (e.g., via catalytic hydrogenation or Fe/NH₄Cl), it yields the corresponding aniline derivative, which is the nucleophilic species required for coupling reactions (e.g., Buchwald-Hartwig or S_NAr) to form the core scaffolds of CDK4/6 inhibitors and other kinase-targeting therapeutics.

The presence of the isopropyl group enhances lipophilicity compared to the bare piperazine, potentially improving cell permeability in final drug candidates, while the piperazine nitrogen (N1) provides a basic center for salt formation, crucial for solubility modulation.

Physicochemical Properties Matrix

The following data consolidates predicted and experimentally derived values typical for this structural class.

PropertyValue / DescriptionTechnical Insight
Physical State Solid (Crystalline powder)Likely yellow to orange due to the

transition of the nitro-pyridine chromophore.
Melting Point > 100°C (Predicted)Note: Exact experimental value not reported in public pharmacopeias. Analogous nitro-piperazines typically melt between 120–160°C.
LogP (Predicted) 1.2 – 1.6Moderately lipophilic. The isopropyl group adds ~0.5 log units vs. the methyl analog.
pKa (Basic) 8.5 – 9.0 (Piperazine N1)The N1 nitrogen is a typical tertiary aliphatic amine. It is protonated at physiological pH.
pKa (Acidic) < 1.0 (Pyridine N)The electron-withdrawing nitro group at C6 renders the pyridine nitrogen effectively non-basic.
H-Bond Donors 0The molecule has no -NH or -OH groups (aprotic).
H-Bond Acceptors 5Includes nitro oxygens, pyridine nitrogen, and piperazine nitrogens.

Solubility Profile & Ionization Behavior

Understanding the ionization state is paramount for handling this compound. It behaves as a mono-basic weak base .

A. Aqueous Solubility vs. pH

The solubility is strictly pH-dependent due to the tertiary amine at the N1 position of the piperazine ring.

  • pH < 6.0 (Acidic): High Solubility. The N1 nitrogen is fully protonated (

    
    ), forming a cationic species that is highly water-soluble (> 10 mg/mL).
    
  • pH > 8.0 (Basic): Low Solubility. The molecule exists primarily as the neutral free base. Solubility is limited by the lattice energy and moderate lipophilicity (LogP ~1.4). Expected solubility is < 0.5 mg/mL.

B. Organic Solvent Compatibility

For the preparation of stock solutions (typically 10–20 mM) for biological assays or synthesis:

  • DMSO: Excellent (> 50 mM). Recommended for biological stock solutions.

  • Methanol/Ethanol: Good. Suitable for transfer during synthesis.

  • Dichloromethane (DCM): Good.[1] Preferred solvent for extraction/purification.

  • Acetonitrile: Moderate to Good.

C. Visualization of Ionization States

The following diagram illustrates the protonation site responsible for pH-dependent solubility.

Ionization Acidic Acidic pH (< 6.0) Cationic Species (Soluble) Struct_Cat Protonated N1 [R-NH+-iPr] Acidic->Struct_Cat Neutral Basic pH (> 8.0) Neutral Free Base (Precipitates) Struct_Neut Neutral N1 [R-N-iPr] Neutral->Struct_Neut Struct_Cat->Struct_Neut pKa ~ 8.8

Caption: Equilibrium between the soluble cationic form (left) and the lipophilic neutral form (right) governed by the pKa of the N-isopropyl piperazine nitrogen.

Experimental Characterization Protocols

As exact literature values for this specific intermediate are sparse, the following protocols are designed to generate self-validating data.

Protocol A: Thermodynamic Equilibrium Solubility

Use this method to establish the "Gold Standard" solubility for formulation.

  • Preparation: Weigh ~5 mg of compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of buffer (pH 2.0, 7.4, and 10.0) or water.[2][3][4][5][6]

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (avoid nylon, which may bind nitro-aromatics).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

    • Self-Validation Check: If the pH 2.0 sample is not significantly higher in concentration than the pH 10.0 sample, verify the integrity of the material (did it degrade?) or the pH of the final solution.

Protocol B: Potentiometric pKa Determination

Use this to confirm the basicity of the piperazine nitrogen.

  • Titrant: 0.1 M HCl and 0.1 M NaOH (standardized).

  • Sample: Dissolve ~2 mg of compound in a mixed solvent system (e.g., 30% Methanol / 70% Water) to ensure solubility across the pH range.

  • Titration: Titrate from pH 2 to pH 12 under inert gas (

    
    ) to prevent carbonate formation.
    
  • Calculation: Use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa from the mixed-solvent data.

C. Workflow Visualization

The following decision tree outlines the characterization logic.

Workflow Start Start: Solid Sample Check_Purity 1. Check Purity (LC-MS) Is it >95%? Start->Check_Purity Purify Recrystallize/Column Check_Purity->Purify No Solubility_Test 2. Kinetic Solubility (DMSO Stock -> Buffer) Check_Purity->Solubility_Test Yes Result_Low Precipitation Observed? Solubility_Test->Result_Low Thermo_Test 3. Thermodynamic Solubility (Solid -> Buffer, 24h) Result_Low->Thermo_Test Yes (Low Sol) pKa_Test 4. pKa Determination (Titration) Result_Low->pKa_Test No (High Sol) Thermo_Test->pKa_Test

Caption: Step-by-step workflow for characterizing the physical properties of the intermediate.

Synthesis & Impurity Profile (Reference)

To ensure accurate physical property measurement, one must be aware of potential impurities from the synthesis.

  • Synthesis Route: Nucleophilic Aromatic Substitution (

    
    ).
    
    • Reagents: 1-Isopropylpiperazine + 5-Bromo-2-nitropyridine.

    • Base: DIPEA or

      
      .
      
    • Solvent: Acetonitrile or DMSO (Heat).

  • Key Impurities:

    • Bis-substitution: Unlikely due to the structure of 1-isopropylpiperazine (only one secondary amine).

    • Hydrolysis Product: 6-Nitropyridin-3-ol (if moisture is present during high-heat reaction).

    • Regioisomers: Rare, as the 5-position halogen is the primary leaving group activated by the 2-nitro group.

Handling & Stability

  • Light Sensitivity: Nitro-pyridines can be photo-labile. Store in amber vials.

  • Hygroscopicity: The free base is likely non-hygroscopic, but if converted to a hydrochloride salt, it will be deliquescent. Store in a desiccator.

  • Storage: 2–8°C for long-term storage; -20°C for DMSO stock solutions.

References
  • PubChem Compound Summary. 1-(6-Nitropyridin-3-yl)piperazine (Analogous Structure Data). National Center for Biotechnology Information. [Link]

  • Khalili, F., et al. (2009). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. (Provides baseline pKa data for N-alkyl piperazines). [Link]

Sources

Technical Whitepaper: The 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine Scaffold in Kinase Inhibitor Design

[1][2]

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the "tail" region of the molecule often dictates physicochemical success or failure.[1] 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (CAS: 943758-04-1) represents a high-value, privileged intermediate.[1][2] While the nitro-pyridine core itself is pharmacologically inert in this context, it serves as the critical precursor to the 6-amino-3-piperazinylpyridine motif—a structural staple in FDA-approved drugs like Palbociclib (CDK4/6) and emerging BTK and ALK inhibitors.[1][2]

This guide details the strategic utility, synthesis, and application of this scaffold. We move beyond simple characterization to demonstrate how this moiety functions as a modular "solubility-hinge" linker, solving common ADME (Absorption, Distribution, Metabolism, Excretion) challenges while maintaining high affinity for the ATP-binding pocket.[1]

Structural Analysis & Strategic Value

The Pharmacophore Triad

This scaffold is not merely a building block; it is a pre-assembled pharmacophore triad designed to address three specific drug design challenges:

ComponentStructural RoleMedicinal Chemistry Benefit
Isopropyl Group Hydrophobic CapIncreases lipophilicity (

) just enough to improve membrane permeability without the metabolic liability of a naked methyl group (N-dealkylation).[1][2]
Piperazine Ring Solubilizing LinkerProvides a basic nitrogen (

) that is protonated at physiological pH, drastically improving aqueous solubility.[1][2] It also directs the molecule towards the solvent-exposed region.[1][2]
Nitropyridine Masked Hinge BinderThe nitro group is a "dummy" functionality.[2] Upon reduction to an aniline , it becomes a hydrogen bond donor/acceptor capable of binding the kinase hinge region or coupling to a central heterocycle (e.g., pyrimidine, quinoline).[1]
Mechanism of Action (Post-Derivatization)

Kinase inhibitors derived from this scaffold typically bind in a Type I or Type I½ conformation.[2]

  • The Core (Coupled later): Binds the Adenine pocket.[2]

  • The Pyridine Amine: Forms a key hydrogen bond with the hinge region backbone (e.g., Met, Glu residues).[1]

  • The Piperazine Tail: Extends out of the ATP pocket into the solvent front, where the isopropyl group can displace water molecules or interact with the ribose-binding pocket rim.

Synthetic Protocols

Note: All protocols must be performed in a fume hood with appropriate PPE. Nitroaromatics are potentially explosive; handle with care.

Workflow Visualization

The following diagram outlines the conversion of raw materials into the active amine scaffold ready for library generation.

SynthesisWorkflowFigure 1: Synthetic route from raw materials to the active kinase-binding amine precursor.Start15-Bromo-2-nitropyridineStep1SnAr Coupling(DIPEA, ACN, Reflux)Start1->Step1Start21-IsopropylpiperazineStart2->Step1IntermedNitro Intermediate(The Topic Scaffold)Step1->Intermed >90% YieldStep2Hydrogenation(H2, Pd/C, MeOH)Intermed->Step2FinalActive Aniline Scaffold(Ready for Coupling)Step2->Final Reduction

[1][2]

Protocol A: Nucleophilic Aromatic Substitution (SnAr)

Objective: Synthesis of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine.

  • Reagents:

    • 5-Bromo-2-nitropyridine (1.0 eq, 20.0 mmol)[1][2]

    • 1-Isopropylpiperazine (1.2 eq, 24.0 mmol)[1][2]

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[1][2]

    • Acetonitrile (ACN) (anhydrous, 10 vol)[1][2]

  • Procedure:

    • Charge a round-bottom flask with 5-bromo-2-nitropyridine and ACN.[1][2] Stir until dissolved.

    • Add DIPEA followed by 1-isopropylpiperazine dropwise to control exotherm.[1][2]

    • Heat the mixture to reflux (80–82°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.[1][2] The bromide starting material should disappear.

    • Workup: Cool to room temperature. The product often precipitates as a yellow solid.

    • Pour mixture into ice water (50 vol). Stir for 30 mins.

    • Filter the yellow precipitate, wash with cold water, and dry under vacuum at 45°C.[1]

  • Validation:

    • Expected Yield: 85–95%.[2]

    • Appearance: Bright yellow solid.[2]

    • 1H NMR (DMSO-d6): Look for characteristic pyridine doublets at

      
       8.0–8.5 ppm and isopropyl methyl doublets at 
      
      
      1.0 ppm.[1][2]
Protocol B: Nitro Reduction (Activation)

Objective: Conversion to 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine.[1][2]

  • Reagents:

    • Nitro intermediate (from Protocol A)[1][2]

    • 10% Pd/C (10 wt% loading)

    • Methanol (MeOH) or Ethanol (EtOH)[1][2]

    • Hydrogen gas (balloon pressure or 1 atm)[1][2]

  • Procedure:

    • Dissolve the nitro compound in MeOH/EtOH.[2] Flush the vessel with nitrogen.

    • Carefully add Pd/C catalyst (keep wet to prevent ignition).[2]

    • Purge system with Hydrogen gas (x3). Stir vigorously under H2 atmosphere at RT for 2–12 hours.

    • Color Change: Reaction typically turns from bright yellow to colorless/pale brown.[2]

    • Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.[2]

    • Concentrate filtrate in vacuo to afford the unstable amine.[2] Use immediately for the next coupling step to avoid oxidation.[2]

Application: Building the Kinase Inhibitor

Once the amine is generated, it is coupled to a core scaffold.[1][3] The choice of core determines kinase selectivity.

Case Study: CDK4/6 Inhibition (Palbociclib Analog)

To synthesize a CDK4/6 inhibitor analog:

  • Core: 2,4-Dichloropyrimidine-5-carbonitrile (or similar fused system).[1][2]

  • Coupling: React the amine scaffold (from Protocol B) with the core via a second SnAr or Buchwald-Hartwig coupling.[1][2]

  • Result: The pyridine nitrogen aligns with the hinge region (Val101 in CDK6), while the piperazine tail extends to the solvent.[2]

Biological Validation: Kinase Assay Protocol

Method: ADP-Glo™ Kinase Assay (Promega) or HTRF.[1][2] Rationale: Measures ADP formation, directly correlating to kinase activity.[1]

  • Preparation:

    • Prepare 1x Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[1]

    • Dilute Inhibitor (synthesized compound) in DMSO (10-point dose response, starting at 10 µM).[1][2]

  • Reaction:

    • Add 2 µL of Inhibitor to 384-well plate.[1][2]

    • Add 4 µL of Kinase Enzyme (e.g., CDK4/CycD1, 5 nM final).[1] Incubate 10 min.

    • Add 4 µL of Substrate/ATP Mix (e.g., Rb peptide + Ultra-pure ATP).[1]

    • Incubate at RT for 60 mins.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (Stops reaction, consumes remaining ATP).[1][2] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light).[1][2] Incubate 30 min.

    • Read Luminescence.[2]

  • Analysis:

    • Calculate IC50 using a 4-parameter logistic fit (GraphPad Prism).[1][2]

    • Success Criteria: IC50 < 100 nM indicates a potent lead.[2]

Visualizing the Binding Mode

The following diagram illustrates how the scaffold integrates into the kinase active site after the nitro group is reduced and coupled.

BindingModeFigure 2: Pharmacophore map showing the scaffold bridging the kinase hinge and the solvent front.HingeKinase Hinge Region(Met/Glu Backbone)SolventSolvent Front(Aqueous Environment)CoreHeterocyclic Core(Pyrimidine/Quinoline)Core->HingeLinkerPyridine Ring(Rigid Linker)Linker->Core C-N BondTailPiperazine-Isopropyl(Solubility Tail)Linker->Tail C-N BondTail->Solvent Solubilization

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11171804, 1-(6-Nitropyridin-3-yl)piperazine.[1][2] Retrieved from [Link][1][2]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4.[1][2] Journal of Medicinal Chemistry.[2] (Foundational SAR for piperazine-pyridine scaffolds in kinases). Retrieved from [Link]

Safety data sheet (SDS) and hazard identification for 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Hazard Guide: 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Technical Identity & Chemical Context

Compound: 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine CAS Number: 943758-04-1 Molecular Formula: C₁₂H₁₈N₄O₂ Molecular Weight: 250.30 g/mol [1][2]

Context in Drug Discovery: This compound serves as a critical pharmacophore scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., Bruton’s Tyrosine Kinase [BTK] inhibitors).[1][2] The structure combines a piperazine linker—often used to improve solubility and bioavailability—with a nitropyridine moiety, which frequently acts as a precursor to an aminopyridine "hinge-binder" motif essential for ATP-competitive inhibition.[1][2]

Physical State: Typically supplied as a pale yellow to orange solid.[1] Solubility: Soluble in DMSO, Methanol, and Dichloromethane.[1] Limited solubility in water.[1]

Hazard Identification & Structural Activity Relationship (SAR)

This section moves beyond standard GHS codes to explain the causality of the hazards based on the molecule's functional groups.

GHS Classification (29 CFR 1910.1200 / EU CLP)
Hazard CategoryCodeStatementSignal Word
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3][4]Warning
Skin Corrosion/Irritation H315 Causes skin irritation.[1][3][5]Warning
Eye Damage/Irritation H319 Causes serious eye irritation.[1][3][4][5]Warning
STOT - Single Exposure H335 May cause respiratory irritation.[1][3][4][5][6]Warning
Mechanistic Hazard Analysis (SAR)
  • Piperazine Ring (Basicity & Irritation): The secondary/tertiary amine structure of the piperazine ring imparts basicity (pKa ~9.8 for typical piperazines).[1] Upon contact with mucous membranes or moist skin, this basicity leads to saponification of membrane lipids, resulting in the irritation described in H315 and H319.[1][2]

  • Nitropyridine Moiety (Toxicity): Nitro-aromatics are often associated with methemoglobinemia or liver toxicity upon high-dose ingestion.[1][2] While the specific LD50 for this derivative is proprietary/estimated, the "Harmful if swallowed" (H302) classification suggests an oral LD50 likely between 300–2000 mg/kg, extrapolated from the parent nitropyridine.[1][2]

  • Sensitization Potential: Piperazine derivatives are known respiratory sensitizers.[1][4] While not explicitly flagged with H334 in all vendor SDSs, researchers should treat this compound as a potential sensitizer, avoiding inhalation of dusts.[1][2]

Experimental Handling Framework

Core Directive: Treat as a potent bioactive intermediate. All handling must occur within a containment device.[1]

A. Engineering Controls
  • Primary Containment: Handle exclusively in a certified Chemical Fume Hood or Powder Weighing Station.[1]

  • Airflow: Maintain face velocity >0.5 m/s.

  • HEPA Filtration: Required if handling >100 mg in dry powder form to prevent duct contamination.[1]

B. Personal Protective Equipment (PPE) Matrix
  • Respiratory: If fume hood work is impossible (e.g., instrument maintenance), use a half-face respirator with P100 (HEPA) and Organic Vapor cartridges.[1][2]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving recommended for DMSO solutions, as DMSO enhances dermal absorption of the nitro-compound.[1][2]

  • Ocular: Chemical splash goggles.[1] Safety glasses are insufficient for liquid handling.[1]

C. Storage & Stability Protocol
  • Temperature: Refrigerate at 2–8°C.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[1] The piperazine nitrogen is susceptible to N-oxidation over time.[1][2]

  • Light: Protect from light.[1][7] Nitropyridines can undergo photo-reduction or degradation.[1][2]

Emergency Response Decision Tree

The following workflow dictates the immediate response to exposure or spills.

EmergencyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Skin Dermal/Eye Exposure Type->Skin Contact Inhale Inhalation Type->Inhale Dust/Vapor Spill Spill (< 5g) Type->Spill Release Wash Flush with water (15 min) Do NOT use neutralizers Skin->Wash FreshAir Move to Fresh Air Support Respiration Inhale->FreshAir Isolate Evacuate Area Don Full PPE Spill->Isolate Medical Seek Medical Attention (Show SDS/CAS) Wash->Medical FreshAir->Medical Absorb Cover with Wet Absorbent (Avoid Dust Generation) Isolate->Absorb Waste Dispose as Hazardous Nitrogenous Waste Absorb->Waste

Figure 1: Decision logic for immediate response to exposure or environmental release.[1][2][7]

Waste Management & Environmental Fate

Disposal Protocol:

  • Classification: Segregate as Halogenated/Non-Halogenated Organic Waste (depending on solvent). Do not dispose of down the drain.

  • Combustion: The presence of the Nitro (

    
    ) group means incineration will generate Nitrogen Oxides (
    
    
    
    ).[1] The incinerator must be equipped with a scrubber.[1]
  • Deactivation (Spills): For minor solid spills, wet with water to prevent dust, then clean with a 5% surfactant solution.[1] Avoid using strong acids which may form heat-generating salts with the piperazine.[1][2]

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine. Product No. 943758-04-1.[1][2][4] Retrieved from [1][2]

  • PubChem. (2024).[1] Compound Summary: 1-(6-Nitropyridin-3-yl)piperazine (Parent Scaffold).[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2024).[1] C&L Inventory: Pyridine and Piperazine Derivatives. Retrieved from [Link][1][2]

Sources

Methodological & Application

Synthesis protocol for 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine from 1-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

Introduction

The 1-(pyridin-3-yl)piperazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors (e.g., Pazopanib analogs), GPCR ligands, and psychotropic agents.[1] This protocol details the regioselective synthesis of 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine via a Nucleophilic Aromatic Substitution (


) of 5-bromo-2-nitropyridine with 1-isopropylpiperazine.

Unlike transition-metal-catalyzed cross-couplings (Buchwald-Hartwig), this approach leverages the electronic activation provided by the nitro group, allowing for a metal-free, cost-effective, and scalable synthesis.

Retrosynthetic Analysis & Mechanism

The target molecule is disconnected at the C(sp2)-N(sp3) bond linking the pyridine ring and the piperazine nitrogen.

  • Electrophile: 5-Bromo-2-nitropyridine.[2][3][4] The nitro group at position 2 is para to the bromine at position 5. Through resonance, the nitro group strongly withdraws electron density from C-5, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack.

  • Nucleophile: 1-Isopropylpiperazine. The N-1 nitrogen is sterically hindered by the isopropyl group, ensuring regioselective attack by the N-4 secondary amine.

Mechanism (


): 
  • Addition: The secondary amine of the piperazine attacks C-5 of the pyridine, breaking aromaticity and forming a resonance-stabilized Meisenheimer complex.

  • Elimination: Re-aromatization expels the bromide leaving group, yielding the product.

Part 2: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][5]RoleCAS No.
5-Bromo-2-nitropyridine 202.991.0Electrophile39856-50-3
1-Isopropylpiperazine 128.221.2Nucleophile4318-42-7
Potassium Carbonate (

)
138.212.0Base (HCl scavenger)584-08-7
Acetonitrile (MeCN) 41.05-Solvent75-05-8
Ethyl Acetate 88.11-Extraction Solvent141-78-6
Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 5-Bromo-2-nitropyridine (10.0 g, 49.3 mmol) and Potassium Carbonate (13.6 g, 98.6 mmol).

  • Add anhydrous Acetonitrile (100 mL) to the flask.

    • Note: Anhydrous solvent is preferred to prevent hydrolysis of the bromide to the pyridone, although the reaction is relatively tolerant of moisture.

  • Add 1-Isopropylpiperazine (7.6 g, 8.5 mL, 59.1 mmol) dropwise to the suspension at room temperature.

Step 2: Reaction Execution
  • Heat the mixture to reflux (

    
    )  under a nitrogen atmosphere.
    
  • Maintain reflux for 4–6 hours .

  • In-Process Control (IPC): Monitor by TLC (Mobile Phase: 5% MeOH in DCM) or LC-MS.

    • Target: Disappearance of 5-Bromo-2-nitropyridine (

      
      ).
      
    • Product: Appearance of a fluorescent yellow/orange spot (

      
      ).
      
Step 3: Workup
  • Cool the reaction mixture to room temperature (

    
    ).
    
  • Filter the mixture through a Celite pad or sintered glass funnel to remove inorganic salts (

    
    , excess 
    
    
    
    ). Wash the cake with Acetonitrile (2 x 20 mL).
  • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude yellow/orange solid.

  • Partition: Dissolve the residue in Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).

    • Critical Step: Ensure the aqueous layer pH is basic (>10). If not, adjust with dilute NaOH to ensure the piperazine remains deprotonated and organic-soluble.

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate to dryness.
    
Step 4: Purification
  • Method A (Recrystallization - Preferred): The crude solid can often be recrystallized from hot Ethanol or Isopropanol.

    • Dissolve crude solid in minimum boiling Ethanol.

    • Allow to cool slowly to RT, then to

      
      .
      
    • Filter the yellow crystals and wash with cold Ethanol.

  • Method B (Flash Chromatography): If impurities persist.

    • Stationary Phase: Silica Gel.

    • Eluent: 0-10% Methanol in Dichloromethane (with 1%

      
       additive to reduce tailing).
      

Part 3: Visualization & Workflows

Reaction Scheme & Mechanism

ReactionPathway SM1 5-Bromo-2-nitropyridine (Electrophile) Complex Meisenheimer Complex (Stabilized by p-NO2) SM1->Complex Attack at C-5 SM2 1-Isopropylpiperazine (Nucleophile) SM2->Complex K2CO3 / MeCN / 80°C Product 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (Target) Complex->Product - Br⁻ (Re-aromatization) Byproduct KBr + KHCO3 Complex->Byproduct

Caption:


 reaction pathway showing the formation of the resonance-stabilized intermediate and subsequent elimination.
Workup & Purification Workflow

WorkupFlow RxnMix Crude Reaction Mixture (MeCN, Salts, Product) Filter Filtration (Remove KBr/K2CO3) RxnMix->Filter Evap Evaporation (Remove MeCN) Filter->Evap Filtrate Extract Liquid-Liquid Extraction (EtOAc / Water) Evap->Extract Residue Dry Drying & Concentration (Na2SO4) Extract->Dry Organic Layer Cryst Recrystallization (Ethanol) Dry->Cryst Crude Solid Final Pure Product (Yellow Solid) Cryst->Final >98% Purity

Caption: Optimized downstream processing workflow for isolation of the target piperazine derivative.

Part 4: Analytical Validation

Expected Characterization Data[4][7]
  • Appearance: Yellow to orange crystalline solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.25 (d, J=2.8 Hz, 1H, Py-H2) - Shifted downfield due to ortho-N and meta-NO2.
      
    • 
       8.18 (d, J=9.0 Hz, 1H, Py-H5) - Ortho to NO2.
      
    • 
       7.45 (dd, J=9.0, 2.8 Hz, 1H, Py-H4).
      
    • 
       3.45 (t, 4H, Piperazine 
      
      
      
      adjacent to Pyridine).
    • 
       2.70 (m, 1H, Isopropyl CH).
      
    • 
       2.55 (t, 4H, Piperazine 
      
      
      
      adjacent to iPr).
    • 
       1.00 (d, 6H, Isopropyl 
      
      
      
      ).
  • LC-MS (ESI):

    • Calculated Mass (

      
      ): 250.29 Da.
      
    • Observed:

      
      .
      
Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Temperature too low or old reagents.Ensure reflux (

). Check purity of 5-bromo-2-nitropyridine.
Impurity: Hydrolysis Wet solvent leading to 2-nitro-5-hydroxypyridine.Use anhydrous MeCN. Keep system under

.
Regioisomers N/ARegioisomers are structurally impossible with this specific electrophile/nucleophile pair.
Oiling out Product too soluble in recrystallization solvent.Use a minimal amount of hot EtOH. Add drops of water to induce turbidity if necessary.

References

  • ChemicalBook. 1-(6-nitropyridin-3-yl)piperazine synthesis methods and properties. Retrieved from .

  • BenchChem. The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors. Retrieved from .

  • Frontiers in Chemistry. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024).[6] Retrieved from .

  • Organic Chemistry Portal.

    
    ) Mechanism and Conditions. Retrieved from .
    

Sources

Nucleophilic aromatic substitution conditions for 6-nitropyridin-3-yl piperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized SNAr Protocols for the Synthesis of 1-(6-Nitropyridin-3-yl)piperazine

Executive Summary & Scientific Context

The synthesis of 1-(6-nitropyridin-3-yl)piperazine is a critical intermediate step in the manufacturing of several CDK4/6 inhibitors (e.g., Palbociclib) and tyrosine kinase inhibitors (e.g., Pazopanib). While the target molecule appears simple, the nucleophilic aromatic substitution (SNAr ) on the pyridine ring requires a nuanced understanding of electronic activation.

Unlike 2- or 4-halopyridines, which are activated directly by the ring nitrogen, the 3-position (or 5-position, depending on numbering relative to the heteroatom) is electronically "neutral" to the ring nitrogen's mesomeric withdrawal. Consequently, the reaction is driven almost exclusively by the para-nitro group at the 6-position. This application note details the mechanistic rationale, optimized protocols, and troubleshooting guides to maximize yield and suppress the formation of the common bis-pyridyl impurity.

Mechanistic Principles

The reaction involves the displacement of a leaving group (Halogen) at the 5-position of 2-nitropyridine by piperazine.

Key Electronic Factors:

  • The Ring Nitrogen (N1): Located meta to the leaving group (C5). It exerts an inductive withdrawing effect (-I) but cannot stabilize the Meisenheimer intermediate via resonance.

  • The Nitro Group (C2): Located para to the leaving group. This is the primary driving force. The strong electron-withdrawing nature (-M, -I) of the nitro group stabilizes the anionic transition state, lowering the activation energy for the nucleophilic attack.

Figure 1: Reaction Mechanism & Resonance Stabilization

SNAr_Mechanism Reactants Reactants 5-Bromo-2-nitropyridine + Piperazine TS Meisenheimer Complex (Anionic Intermediate) Reactants->TS Nucleophilic Attack (Rate Determining Step) Resonance Resonance Stabilization (- charge delocalized onto NO2) TS->Resonance Stabilization Product Product 1-(6-nitropyridin-3-yl)piperazine + HBr TS->Product Re-aromatization (Fast)

Caption: The SNAr pathway showing the critical role of the nitro group in stabilizing the Meisenheimer complex.

Critical Experimental Parameters

To ensure reproducibility, the following variables must be controlled:

ParameterRecommendationScientific Rationale
Leaving Group (LG) F > Cl ≈ BrFluorine is the most electronegative, maximizing the inductive effect that stabilizes the transition state (rate-determining step).[1] However, Bromide is often used for cost/availability reasons in scale-up.
Stoichiometry Piperazine (3.0 – 5.0 eq) CRITICAL: Piperazine has two nucleophilic sites. Using a large excess ensures the mono-adduct forms. Low equivalents lead to the "dumbbell" dimer: bis(6-nitropyridin-3-yl)piperazine.
Base K₂CO₃ or DIPEA Neutralizes the H-Halide byproduct. Inorganic bases (K₂CO₃) work well in polar solvents; organic bases (DIPEA) are preferred for homogeneity.
Solvent DMSO or Acetonitrile Polar aprotic solvents solvate the cation of the base (increasing basicity) and stabilize the polar transition state.

Standard Operating Procedures (Protocols)

Protocol A: Thermal Method (Standard Laboratory Scale)

Best for: Routine synthesis, gram-scale, high reliability.

Reagents:

  • 5-Bromo-2-nitropyridine (1.0 eq, 20.3 g)

  • Piperazine (3.0 eq, 25.8 g)

  • Potassium Carbonate (K₂CO₃) (1.5 eq, 20.7 g)

  • Acetonitrile (ACN) (10 vol, 200 mL)

Step-by-Step:

  • Charge: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-nitropyridine and Acetonitrile.

  • Add Base/Nucleophile: Add solid K₂CO₃ followed by Piperazine. Note: Piperazine is hygroscopic; weigh quickly.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) for 6–8 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexane) or LC-MS. The bromide starting material (UV active) should disappear.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to approx. 20% volume under reduced pressure.

    • Pour the residue slowly into ice-cold water (400 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (2 x 50 mL) to remove excess piperazine and inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C overnight.

    • Expected Yield: 85–95%

    • Appearance: Yellow solid.

Protocol B: Microwave-Assisted Method

Best for: Library generation, rapid screening, difficult substrates (e.g., Chlorides).

Reagents:

  • 5-Chloro-2-nitropyridine (1.0 eq, 158 mg)

  • Piperazine (4.0 eq, 344 mg)

  • Ethanol or NMP (3 mL)

Step-by-Step:

  • Charge: Add reactants to a 10 mL microwave vial.

  • Irradiation: Seal and heat to 120°C for 20 minutes (High absorption setting).

  • Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove excess piperazine. Dry organic layer over Na₂SO₄ and concentrate.[1]

Troubleshooting & Optimization Workflow

Use the following decision tree to resolve common synthetic issues.

Figure 2: Optimization Logic Flow

Optimization_Tree Start Issue Detected Problem1 Low Conversion? Start->Problem1 Problem2 Dimer Formation (Ar-Pip-Ar)? Start->Problem2 Problem3 Dark/Tar Formation? Start->Problem3 Solution1A Switch LG to Fluorine (5-Fluoro-2-nitro...) Problem1->Solution1A If using Cl/Br Solution1B Change Solvent to DMSO Temp -> 100°C Problem1->Solution1B If kinetics slow Solution2 Increase Piperazine to 5-10 equivalents Problem2->Solution2 Stoichiometry check Solution3 Degas Solvent (N2 purge) Reduce Temp to 60°C Problem3->Solution3 Oxidation suspected

Caption: Decision matrix for troubleshooting low yields or impurity profiles.

Safety & Handling

  • Nitropyridines: Many nitropyridines are potential skin sensitizers and can be energetic if heated under confinement. Always perform DSC (Differential Scanning Calorimetry) before scaling up >100g.

  • Piperazine: A strong sensitizer and corrosive. Inhalation of dust can cause asthma-like symptoms. Use a fume hood and wear N95/P100 respiratory protection if handling solid powder.

References

  • BenchChem. (2025).[1] 1-(6-Nitropyridin-3-yl)piperazine Synthesis Protocol. Retrieved from

  • ChemicalBook. (2024). Synthesis of 1-(6-nitropyridin-3-yl)piperazine: General Methods and Yields. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11171804, 1-(6-Nitropyridin-3-yl)piperazine. Retrieved from

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reference for SNAr kinetics and Meisenheimer complexes).
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.

Sources

Technical Application Note: Selective Catalytic Hydrogenation of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

[1]

Abstract & Scope

This Application Note details the optimized protocol for the catalytic hydrogenation of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (Compound A) to its corresponding amine derivative, 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine (Compound B).[1] This transformation is a critical intermediate step in the synthesis of CDK4/6 inhibitors (e.g., Palbociclib analogs) and other pyridine-based pharmaceutical scaffolds.

The reduction of nitropyridines presents unique challenges compared to standard nitrobenzenes, including catalyst poisoning by the pyridine nitrogen, potential for ring hydrogenation, and the formation of stable azo/hydrazo dimers. This guide provides a robust, self-validating methodology using 10% Pd/C in Methanol , emphasizing kinetic control to minimize side-product formation.[1]

Reaction Chemistry & Mechanism

The Reaction Pathway

The reduction proceeds via the Haber mechanism, modified for the heterogeneous catalyst surface. The rate-determining step is often the desorption of the final amine or the reduction of the hydroxylamine intermediate.

  • Main Pathway: Nitro (

    
    ) 
    
    
    Nitroso (
    
    
    )
    
    
    Hydroxylamine (
    
    
    )
    
    
    Amine (
    
    
    ).
  • Critical Side Reaction: In basic media or under hydrogen-starved conditions, the Nitroso intermediate condenses with the Amine product to form Azopyridine impurities. These are deeply colored (orange/red) and difficult to remove.

Mechanistic Workflow Diagram

ReactionMechanismSubstrateNitro-Pyridine(Substrate)NitrosoNitrosoIntermediateSubstrate->Nitroso+ H2 (Fast)HydroxylHydroxylamineIntermediateNitroso->Hydroxyl+ H2AzoAzo Dimer(Impurity)Nitroso->Azo+ Product(Condensation)ProductAmino-Pyridine(Target Product)Hydroxyl->Product+ H2 (Rate Limiting)Azo->Product+ H2 (Slow/Difficult)

Figure 1: Reaction pathway highlighting the critical branch point for azo impurity formation.

Critical Process Parameters (CPPs)

ParameterRecommendationRationale
Catalyst 10% Pd/C (50% wet) High surface area for rapid turnover.[1] "Wet" form minimizes pyrophoric risk and ignition potential.[1]
Solvent Methanol (MeOH) High solubility for polar piperazine derivatives; promotes H2 solubility.[1]
Pressure 30 - 50 psi (2-3 bar) Moderate pressure ensures H2 saturation on the catalyst surface, preventing "H2 starvation" that favors azo formation.[1]
Temperature 20°C - 30°C Ambient temperature is sufficient.[1] Higher temps (>50°C) risk defluorination (if F is present) or ring reduction.
Additives None (Standard) If azo impurities persist, adding 1.0 eq of

can suppress condensation by buffering pH.

Experimental Protocol

Materials & Equipment
  • Substrate: 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (Purity >98%).[1][2]

  • Catalyst: 10% Palladium on Carbon, Type 487 or equivalent, 50% water wet.

  • Solvent: Methanol (HPLC Grade).[1]

  • Apparatus: Parr Hydrogenator (for >5g scale) or 3-neck flask with H2 balloon (for <1g scale).[1]

  • Safety: Blast shield, grounding cables, inert gas (Nitrogen/Argon) supply.

Step-by-Step Procedure (Scale: 10g)
  • Inerting: Flush a 500 mL pressure vessel with Nitrogen (

    
    ) three times to remove oxygen.[1]
    
  • Catalyst Charge: Under a gentle

    
     stream, charge 1.0 g of 10% Pd/C (50% wet)  into the vessel.
    
    • Note: Always add catalyst first to a wetted surface or under inert gas to prevent sparking.[1]

  • Substrate Addition: Dissolve 10.0 g (approx 40 mmol) of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine in 100 mL Methanol . Carefully add this solution to the reactor containing the catalyst.[3]

    • Rinse: Use an additional 20 mL MeOH to rinse the addition funnel.

  • Hydrogenation:

    • Seal the reactor.[3]

    • Purge with

      
       (3x 30 psi) to remove air.[1]
      
    • Purge with Hydrogen (

      
      ) (3x 30 psi) to replace 
      
      
      .
    • Pressurize to 40 psi (2.7 bar) with

      
      .
      
    • Agitate vigorously (stir rate >500 rpm) at 25°C .

  • Monitoring (Self-Validation):

    • Monitor

      
       uptake. The reaction is complete when uptake ceases (theoretical uptake: ~3 moles 
      
      
      per mole substrate).
    • TLC/HPLC Check: After 2-4 hours, sample the mixture.

      • TLC Eluent:[1][2] DCM:MeOH:NH4OH (90:10:1).[1]

      • Visualization: UV (254 nm).[1] The nitro starting material (less polar, yellow) should disappear; the amine product (more polar, often fluorescent) should appear.

  • Work-up:

    • Stop agitation and vent

      
      . Purge with 
      
      
      (3x).[1]
    • Filter the reaction mixture through a Celite 545 pad to remove the catalyst.

      • Caution: Do not suck the catalyst dry on the filter paper; keep it wet with MeOH to prevent ignition.

    • Wash the cake with MeOH (2x 50 mL).

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude amine as a tan/brown solid.

    • Optional: Recrystallize from Isopropyl Acetate or Ethanol if high purity is required.[1]

Process Workflow Diagram

ProtocolWorkflowSetup1. Inert Vessel (N2)2. Charge Wet Pd/C3. Add Substrate/MeOHReactionHydrogenation(40 psi H2, 25°C, >500 RPM)Setup->ReactionCheckIn-Process Control (IPC)H2 Uptake Stops? TLC Clear?Reaction->CheckCheck->ReactionNo (Incomplete)Workup1. Purge N22. Filter (Celite)3. ConcentrateCheck->WorkupYes (Complete)PurificationRecrystallization(if needed)Workup->Purification

Figure 2: Operational workflow for the batch hydrogenation process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Stalled Reaction Catalyst PoisoningThe pyridine nitrogen or piperazine amine may coordinate to Pd.[1] Add 1-2 eq of Acetic Acid to protonate basic sites.[1]
Orange/Red Color Azo ImpurityIndicates

starvation.[1] Increase agitation speed (RPM) or

pressure. Add Ammonium Chloride (1 eq) to next batch.
Ring Reduction Over-reductionReaction ran too long or too hot.[1] Stop exactly when

uptake plateaus. Lower temp to 20°C.

Safety Protocols (HSE)

  • Pyrophoric Hazards: Dry Pd/C can ignite methanol vapors instantly upon exposure to air.[1] ALWAYS keep the catalyst wet. When filtering, keep a layer of solvent over the filter cake. Dispose of used catalyst in a water-filled container.[1]

  • Hydrogen Safety: Hydrogen has a wide flammability range (4-74%).[1] Ensure all equipment is grounded to prevent static discharge.[1] Leak-check the reactor before pressurizing.[1]

  • Toxicology: Aminopyridines are potential sensitizers and irritants.[1] Handle all solids in a fume hood wearing appropriate PPE (gloves, goggles, lab coat).

References

  • Google Patents. (2017).[1] Method for synthesizing 5-(N-BOC-piperazine-1-yl)pyridine-2-amine (CN107337634).[1][4] Retrieved from

  • PubChem. (2025).[1][5] Compound Summary: 1-(6-Nitropyridin-3-yl)piperazine.[1][2][5] Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.).[1] Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

Reaction conditions for reducing the nitro group in 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of the nitro group in 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (Compound 1 ) to its corresponding amine, 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine (Compound 2 ), is a pivotal transformation in the synthesis of CDK4/6 inhibitors, including Palbociclib analogs.

While seemingly trivial, this reduction presents specific chemoselective challenges inherent to the aminopyridine scaffold:

  • Azo-Dimerization: Electron-rich aminopyridines are prone to oxidative coupling or incomplete reduction via azo/hydrazo intermediates.

  • Catalyst Poisoning: The basic tertiary amine in the piperazine ring can coordinate with metal surfaces, potentially retarding catalytic turnover.

  • Product Stability: The resulting 2-aminopyridine moiety is oxidation-sensitive and requires careful handling during isolation.

This guide details two validated protocols: a Catalytic Hydrogenation (Pd/C) method preferred for purity and scalability, and an Iron-Ammonium Chloride (Fe/NH4Cl) method ideal for chemoselectivity and avoiding high-pressure equipment.

Reaction Pathway & Mechanism[1][2]

The reduction proceeds through a cascade of intermediates. Understanding this pathway is critical for troubleshooting "stalled" reactions.

ReactionPathway Start Nitro Precursor (Compound 1) Nitroso Nitroso Intermediate Start->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl 2e- / 2H+ Azoxy Azoxy Dimer Nitroso->Azoxy Condensation (High pH/Temp) Product Aminopyridine (Compound 2) Hydroxyl->Product 2e- / 2H+ Hydroxyl->Azoxy Azo Azo Impurity Azoxy->Azo Partial Red.

Figure 1: Stepwise reduction pathway. Accumulation of the Nitroso intermediate can lead to Azoxy dimers if reaction kinetics are slow.

Method Selection Guide

Select the protocol that best fits your available equipment and downstream requirements.

FeatureProtocol A: Catalytic Hydrogenation (Pd/C) Protocol B: Fe / NH4Cl Reduction
Primary Mechanism Heterogeneous Catalysis (H2 gas)Single Electron Transfer (Chemical)
Purity Profile High (Filtration yields clean product)Medium (Iron salts require wash)
Scalability Excellent (Flow/Batch compatible)Good (Exotherm management needed)
Equipment Hydrogen source (Balloon/Parr), ShakerStandard Reflux Setup
Selectivity Risk of halogen reduction (if present)Excellent (Tolerates halogens/alkenes)
Throughput Fast (1–4 hours)Slower (2–6 hours)

Protocol A: Catalytic Hydrogenation (Preferred)

Context: This is the industry-standard approach for synthesizing aminopyridine intermediates due to its cleanliness. The use of Pd/C minimizes the risk of reducing the pyridine ring, which can occur with Pt or Rh catalysts.

Materials
  • Substrate: 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: If solubility is poor, use 1:1 MeOH:THF.

  • Reagent: Hydrogen Gas (H2), 1 atm (Balloon) or 30 psi (Parr shaker).

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Purge the reaction vessel (flask or hydrogenation bottle) with Nitrogen (N2) or Argon.

    • Safety Note: Pd/C is pyrophoric when dry. Always keep it wet with water or add it under an inert blanket.

  • Loading:

    • Add the substrate (Compound 1 ) to the vessel.[1]

    • Add solvent (MeOH, ~10-20 volumes). Ensure the substrate is mostly dissolved or well-suspended.

    • Carefully add the 10% Pd/C catalyst.

  • Hydrogenation:

    • Evacuate the vessel and backfill with H2 gas three times to remove oxygen.

    • Condition: Stir vigorously at Room Temperature (20–25°C) under H2 atmosphere (Balloon pressure is usually sufficient; use 30 psi for faster kinetics).

  • Monitoring:

    • Monitor via LCMS or TLC (Eluent: 10% MeOH in DCM).

    • Endpoint: Disappearance of the yellow nitro starting material and appearance of the fluorescent/polar amine spot.

    • Timeframe: Typically 2–4 hours.

  • Workup:

    • Filtration: Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the Pd/C.

    • Wash: Rinse the Celite pad with MeOH to recover entrained product.

    • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 40°C.

  • Isolation:

    • The product usually solidifies upon drying. If it remains an oil, triturating with Diethyl Ether or Hexanes often induces crystallization.

Expert Insight: If you observe "dimer" impurities (azo compounds), add 1.0 eq of Ammonium Chloride to the hydrogenation mixture. This suppresses the condensation of nitroso intermediates [1].

Protocol B: Iron / Ammonium Chloride Reduction (Robust)

Context: This variation of the Béchamp reduction is ideal when high-pressure equipment is unavailable or if the substrate contains halides (Cl, Br, I) that might be cleaved by Pd/H2. It is highly chemoselective.

Materials
  • Substrate: 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (1.0 eq)

  • Reductant: Iron Powder (Fe), <10 micron or 325 mesh (5.0 eq)

  • Electrolyte: Ammonium Chloride (NH4Cl) (5.0 eq)

  • Solvent: Ethanol / Water (4:1 ratio)[2]

Step-by-Step Procedure
  • Setup:

    • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution:

    • Add Substrate, Ethanol, and Water.[1] Stir to suspend.

    • Add Ammonium Chloride (NH4Cl).[2][3][4]

  • Activation:

    • Add Iron Powder (Fe) in one portion.[2][3]

  • Reaction:

    • Heat the mixture to Reflux (approx. 75–80°C) .

    • Vigorous stirring is essential to keep the heavy iron powder suspended.

    • Timeframe: 2–6 hours. The reaction typically turns from yellow to a dark rusty brown/black sludge.

  • Workup (Critical Step):

    • Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxides. If the mixture cools, the product may precipitate and get trapped in the iron sludge.

    • Wash: Wash the filter cake copiously with hot Ethanol.

  • Purification:

    • Concentrate the filtrate to remove Ethanol.

    • Basify the remaining aqueous residue with saturated NaHCO3 or 1N NaOH (pH ~9–10).

    • Extract with Ethyl Acetate (3x) or DCM.

    • Dry organic layers over Na2SO4, filter, and concentrate.[5]

Expert Insight: The "Bechamp" reduction can sometimes yield a product coordinated to iron salts. If the yield is low, wash the Celite cake with a solution of 10% MeOH in DCM containing 1% Ammonium Hydroxide to break any metal-amine complexes.

Analytical Quality Control

ParameterSpecificationMethod
Appearance Off-white to tan solidVisual
Identity Mass [M+H]+ = 221.15 (Calc)LCMS (ESI)
Purity > 95% (Area %)HPLC (254 nm)
1H NMR Diagnostic shift of pyridyl protons upfield; appearance of broad NH2 singlet (approx. 5.5-6.0 ppm).DMSO-d6

Troubleshooting & Optimization

Troubleshooting Problem Issue Observed Incomplete Incomplete Conversion (Stalled Reaction) Problem->Incomplete Impurities Colored Impurities (Azo/Azoxy) Problem->Impurities LowYield Low Isolated Yield Problem->LowYield Sol_Heat Increase Temp or H2 Pressure Incomplete->Sol_Heat Sol_Acid Add 1 eq. NH4Cl or AcOH (Prevents coupling) Impurities->Sol_Acid Sol_Extract Check Aqueous Layer pH (Must be >9 for extraction) LowYield->Sol_Extract

Figure 2: Decision tree for common reduction issues.

Specific Note on Azo Impurities: If LCMS shows a mass of ~436 (Dimer), the reaction conditions are too basic or the concentration of the nitroso intermediate is too high.

  • Fix: Switch to Protocol A with the addition of 1.0 eq NH4Cl, or increase the catalyst loading to speed up the reduction of the nitroso intermediate [2].

References

  • National Institutes of Health (PubChem). 1-(6-Nitropyridin-3-yl)piperazine Compound Summary. Available at: [Link]

  • Ramadas, K., & Srinivasan, N. (1992).[6][3] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[6] Synthetic Communications.[6][3] Available at: [Link]

  • Vapourtec. Application Note: Hydrogenation of Nitro Groups in Flow. Available at: [Link]

Sources

Application Note: Scalable Preparation Methods for 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The compound 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (CAS: 943758-04-1)[1] is a high-value, advanced synthetic intermediate. Its primary utility lies in its downstream reduction to 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine (CAS: 866620-36-2)[2], a critical pharmacophore building block used in the design of cyclin-dependent kinase 4/6 (CDK4/6) inhibitors and other targeted antineoplastic agents[3],[4].

Developing a highly scalable, robust, and cost-effective preparation method for this intermediate is essential for drug development professionals moving from discovery chemistry into process scale-up. This guide details the mechanistic causality, route selection, and self-validating experimental protocols required to synthesize this molecule at scale.

Mechanistic Causality & Route Selection

The synthesis of this intermediate relies on the coupling of a 5-halo-2-nitropyridine with 1-isopropylpiperazine. Two primary pathways exist, and the choice of route dictates the scalability and downstream purity of the API:

  • Nucleophilic Aromatic Substitution (SNAr) - Preferred for Scale-Up: The nitro group at the C2 position of the pyridine ring exerts a strong electron-withdrawing effect (-M and -I). When a highly electronegative leaving group (like chlorine or fluorine) is positioned at C5 (para to the nitro group), the C5 carbon is highly activated. Attack by the nucleophilic nitrogen of 1-isopropylpiperazine forms a Meisenheimer complex. The negative charge is effectively delocalized onto the highly electronegative oxygen atoms of the C2-nitro group, driving the reaction forward. 5-Chloro-2-nitropyridine is the optimal substrate here because the rate-determining step is the initial nucleophilic attack; the highly polarized C-Cl bond accelerates this step without the need for transition metal catalysts.

  • Buchwald-Hartwig Amination: If the cheaper but less electrophilic 5-bromo-2-nitropyridine is used, SNAr kinetics are significantly slower. In this scenario, Palladium-catalyzed cross-coupling[5] is employed. While highly efficient, it introduces the burden of rigorous palladium scavenging during scale-up to meet stringent API heavy-metal limits.

Synthetic Workflow & Visualization

Pathway SM1 5-Chloro-2-nitropyridine (Electrophile) Cond K2CO3, DMF 90 °C, 8-12 h SM1->Cond SM2 1-Isopropylpiperazine (Nucleophile) SM2->Cond Meisenheimer Meisenheimer Complex (Resonance Stabilized by -NO2) Cond->Meisenheimer SNAr Attack at C5 Product 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (Target Intermediate) Meisenheimer->Product Cl- Elimination API Reduction to Amine (CDK4/6 Inhibitor Precursor) Product->API Downstream

Figure 1: Mechanistic workflow for the SNAr-based preparation of the target piperazine intermediate.

Quantitative Data & Material Metrics

Table 1: Comparison of Scalable Synthetic Routes

Metric Method A (SNAr) Method B (Buchwald-Hartwig)
Preferred Substrate 5-Chloro-2-nitropyridine 5-Bromo-2-nitropyridine
Catalyst Required None Pd2(dba)3 / Xantphos
Scalability Excellent (>10 kg) Moderate (Requires Pd scavenging)
Primary Impurities Unreacted amine, KCl Pd residues, phosphine oxides

| Cost Efficiency | High | Low (High catalyst cost) |

Table 2: Material Quantities for 100g Scale SNAr (Method A)

Reagent / Solvent MW ( g/mol ) Equivalents Mass / Volume Function
5-Chloro-2-nitropyridine 158.54 1.00 100.0 g Electrophile
1-Isopropylpiperazine 128.22 1.15 92.9 g Nucleophile
K2CO3 (325 mesh) 138.21 2.00 174.3 g Acid Scavenger
DMF N/A 7.0 Vol 700 mL Polar Aprotic Solvent

| Purified Water | N/A | 21.0 Vol | 2100 mL | Anti-solvent for Workup |

Scalable Experimental Protocols

Method A: Catalyst-Free SNAr (Preferred for >100g Scale)

Objective : Synthesize the target intermediate while avoiding chromatographic purification and transition metals.

  • Reactor Setup : Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge the system with N2.

  • Charge : Add 5-chloro-2-nitropyridine (100.0 g) and DMF (700 mL). Stir to dissolve.

    • Causality: DMF is a polar aprotic solvent that accelerates SNAr kinetics by leaving the nucleophile unsolvated and highly reactive, while easily dissolving the electrophile.

  • Base Addition : Add finely powdered K2CO3 (174.3 g).

    • Causality: A heterogeneous inorganic base efficiently scavenges the HCl byproduct, driving the reaction forward without causing degradation of the sensitive nitroaromatic ring (which can occur with strong organic bases).

  • Nucleophile Addition : Add 1-isopropylpiperazine (92.9 g) dropwise at room temperature to control any initial exotherm.

  • Heating & Monitoring : Ramp the internal temperature to 85–90 °C. Maintain for 8–12 hours.

    • Self-Validation: Monitor via HPLC. The reaction is deemed complete when the starting material peak (5-chloro-2-nitropyridine) is <1% by area.

  • Workup (Precipitation) : Cool the mixture to 20 °C. Slowly add purified water (2100 mL) under vigorous mechanical stirring over 1 hour.

    • Causality: The product is highly lipophilic compared to the starting amine and inorganic salts. Water acts as an anti-solvent, forcing the target compound to crystallize as a bright yellow/orange solid, while keeping K2CO3, KCl, and unreacted amine completely solubilized in the aqueous phase. This step inherently purifies the product, bypassing the need for silica gel chromatography.

  • Isolation & Drying : Filter the precipitate. Wash the filter cake with cold water (2 x 200 mL) to remove residual DMF. Dry in a vacuum oven at 50 °C to a constant weight.

Method B: Buchwald-Hartwig Amination (Alternative for 5-Bromo Precursor)

Objective : Achieve high conversion when utilizing the less reactive 5-bromo-2-nitropyridine[5].

  • Charge : Add 5-bromo-2-nitropyridine (1.0 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq) into the reactor.

  • Degassing : Degas the solid mixture with Argon for 15 minutes.

    • Causality: Pd(0) species are highly sensitive to oxidation. Rigorous degassing prevents rapid catalyst deactivation and ensures the catalytic cycle remains active.

  • Reaction : Add 1-isopropylpiperazine (1.1 eq) and degassed 1,4-Dioxane (10 volumes). Heat to 90 °C for 6 hours under an Argon atmosphere.

  • Workup : Cool to room temperature and filter the mixture through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure and recrystallize the crude residue from an Ethanol/Water mixture.

Analytical Characterization (Self-Validating Metrics)

To ensure the protocol has succeeded and the material is suitable for downstream API synthesis, the isolated solid must meet the following analytical parameters:

  • LC-MS (ESI+) : Expected pseudo-molecular ion

    
     at m/z 251.1. The complete absence of m/z 159 (5-chloro-2-nitropyridine) confirms total conversion.
    
  • 1H NMR (400 MHz, CDCl3) :

    • Pyridine Region: A doublet at ~8.2 ppm (1H, C5-H adjacent to NO2), a doublet of doublets at ~7.2 ppm (1H, C4-H), and a doublet at ~8.1 ppm (1H, C2-H).

    • Piperazine Region: Broad multiplets around 3.4–3.5 ppm (4H) and 2.6–2.7 ppm (4H).

    • Isopropyl Region: A characteristic septet at ~2.7 ppm (1H, CH) and a doublet at ~1.1 ppm (6H, CH3).

References

1.[1] Title: 1-isopropyl piperazine | Sigma-Aldrich. Source: sigmaaldrich.com. URL: 2.[2] Title: 866620-36-2 5-(4-Isopropylpiperazin-1-Yl)Pyridin-2-Amine. Source: echochemical.com. URL: 3.[3] Title: ( 12 ) United States Patent - Googleapis.com. Source: googleapis.com. URL: 4.[4] Title: WO2020224568A1 - Cdk inhibitors - Google Patents. Source: google.com. URL: 5.[5] Title: WO2015131080A1 - Tyk2 inhibitors and uses thereof - Google Patents. Source: google.com. URL:

Sources

Advanced Solvent Selection Protocol for the Recrystallization of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of active pharmaceutical ingredients (APIs) and their advanced intermediates requires a rigorous, thermodynamically grounded approach to crystallization. This application note details the rationale and methodology for selecting an optimal recrystallization solvent system for 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (CAS: 943758-04-1). By synthesizing physicochemical profiling with regulatory safety guidelines, this guide provides a self-validating, scalable protocol designed to maximize yield, ensure high polymorphic purity, and mitigate phase-separation risks.

Physicochemical Profiling & Causality in Solvent Selection

To design a robust crystallization process, we must first deconstruct the molecular architecture of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (Molecular Weight: 250.3 g/mol ). The molecule presents a complex, mixed-polarity profile:

  • Isopropyl Group: Confers localized lipophilicity and steric bulk.

  • Piperazine Core: Introduces basicity, conformational flexibility, and hydrogen-bond acceptor capabilities.

  • Nitropyridine Ring: A highly electron-deficient, polar aromatic system capable of strong dipole-dipole interactions and π-π stacking.

The "Oiling-Out" Phenomenon (Liquid-Liquid Phase Separation)

A common pitfall in the recrystallization of mixed-polarity piperazine derivatives is relying on highly solubilizing solvents (e.g., Dichloromethane or neat DMSO). While these solvents easily dissolve the compound, they drastically reduce the maximum achievable supersaturation. As demonstrated in recent thermodynamic modeling studies, [1]. When LLPS occurs, the API separates as an amorphous, impurity-rich oil rather than forming a pure crystalline lattice.

To prevent LLPS, the causality of our solvent selection dictates choosing a system with a steep temperature-dependent solubility curve —moderate solubility at reflux, and near-zero solubility at 0–5 °C.

Regulatory Grounding: ICH Q3C Compliance

Beyond thermodynamics, pharmaceutical solvent selection is strictly governed by patient safety. We must ensure that any residual solvent trapped within the crystal lattice remains below the Permissible Daily Exposure (PDE) limits. We strictly prioritize Class 3 solvents (low toxic potential) over Class 2 solvents, aligning with the [2].

Quantitative Data: Solvent Classification & Predictive Solubility

The following tables summarize the decision-matrix used to isolate the optimal binary solvent system (Ethyl Acetate / Heptane) for this specific piperazine derivative.

Table 1: ICH Q3C Solvent Classification & Selection Rationale

Candidate SolventICH ClassPDE Limit (mg/day)Polarity IndexRationale for Inclusion / Exclusion
Dichloromethane (DCM)Class 26.03.1Excellent solubility, but highly toxic. Excluded.
Methanol (MeOH)Class 230.05.1Good solubility, but restricted PDE. Excluded.
Ethyl Acetate (EtOAc) Class 3 50.0 4.4 Moderate polarity, safe. Selected as Good Solvent.
Ethanol (EtOH)Class 350.05.2Safe, but prone to H-bonding with piperazine (LLPS risk).
Heptane Class 3 50.0 0.1 Non-polar, safe. Selected as Anti-Solvent.

Table 2: Predictive Solubility Profile & Crystallizability

Solvent SystemSol. at 5 °C (mg/mL)Sol. at 60 °C (mg/mL)CrystallizabilityLLPS (Oiling-Out) Risk
Neat DMSO>200>500PoorVery High
Neat Ethanol1585ModerateModerate
Neat EtOAc25140GoodLow
EtOAc / Heptane (1:2) <5 60 Excellent Very Low

Experimental Workflows & Self-Validating Protocols

Workflow Visualization

Workflow A API Characterization (Mixed Polarity) B Solubility Profiling (Thermodynamic Modeling) A->B C Tier 1: Single Solvent Screen (Class 3: EtOH, IPA, EtOAc) B->C Steep Solubility Curve D Tier 2: Binary System Screen (EtOAc/Heptane) B->D Poor Single Solvents E Oiling-Out (LLPS) Mitigation & MSZW Analysis C->E D->E F Optimized Recrystallization Protocol E->F Validated Parameters

Fig 1. Systematic solvent screening workflow for API recrystallization.

Protocol: Scaled Binary Anti-Solvent Crystallization (EtOAc/Heptane)

This protocol utilizes a "Good Solvent" (EtOAc) to dissolve the polar nitropyridine/piperazine moieties, and an "Anti-Solvent" (Heptane) to force supersaturation via the lipophilic isopropyl group.

Step 1: Preparation & Dissolution

  • Action: Suspend 10.0 g of crude 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine in 40 mL of Ethyl Acetate. Heat the suspension to 60 °C under constant overhead agitation (400 rpm).

  • Causality: Heating maximizes thermodynamic solubility. An agitation rate of 400 rpm ensures uniform heat mass transfer without inducing the high-shear forces that cause premature, uncontrolled nucleation.

  • Validation Checkpoint: The solution must become completely transparent. If dark particulates remain, perform a hot gravity filtration through a pre-warmed celite pad.

Step 2: Anti-Solvent Titration (Cloud Point Determination)

  • Action: Maintain the temperature at 60 °C. Begin dropwise addition of Heptane (approx. 1–2 mL/min) until persistent turbidity is observed.

  • Causality: Dropwise addition prevents localized supersaturation spikes. Rapid addition would cause the API to crash out as an amorphous solid, trapping mother liquor impurities within the matrix.

  • Validation Checkpoint: The turbidity must persist for >60 seconds under agitation. If the solution clears, the true metastable cloud point has not yet been reached.

Step 3: Ageing & Supersaturation Resolution

  • Action: Pause the Heptane addition immediately upon reaching the cloud point. Hold the suspension at 60 °C for 30 minutes. (Optional: Add 0.1 g of pure API seed crystals).

  • Causality: Ageing allows the system to equilibrate within the Metastable Zone Width (MSZW). This promotes the growth of a few large, highly pure crystals (Ostwald ripening) rather than a multitude of fine, impure particles.

Step 4: Controlled Cooling Trajectory

  • Action: Add the remaining Heptane (up to a total of 80 mL) slowly over 30 minutes. Then, cool the suspension from 60 °C to 5 °C at a linear cooling rate of 0.2 °C/min.

  • Causality: A slow, linear cooling trajectory avoids crossing the labile boundary of the solubility curve, preventing secondary nucleation and ensuring a uniform crystal size distribution (CSD).

Step 5: Isolation & Washing

  • Action: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 20 mL of pre-chilled (5 °C) Heptane. Dry under vacuum at 40 °C to constant weight.

  • Causality: Cold Heptane efficiently displaces the impurity-laden EtOAc mother liquor without dissolving the purified API.

  • Validation Checkpoint: The filtrate should be discolored (containing the rejected impurities), while the isolated filter cake must be a uniform, free-flowing crystalline powder.

BinaryLogic Good Good Solvent (EtOAc) High API Solubility Mix Solvent Blending at 60°C (Clear Solution) Good->Mix Anti Anti-Solvent (Heptane) Low API Solubility Anti->Mix Dropwise Addition Cool Controlled Cooling (Supersaturation Generation) Mix->Cool Cloud Point Reached Nuc Nucleation & Crystal Growth (High Purity API) Cool->Nuc MSZW Traversed

Fig 2. Binary anti-solvent crystallization logic and phase transition.

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate B. Crystal Growth & Design, American Chemical Society (ACS). Available at:[Link]

  • ICH Q3C (R9) Guideline on Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA). Available at: [Link]

Microwave-assisted synthesis of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Rapid Synthesis of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine via Microwave-Assisted Nucleophilic Aromatic Substitution

Introduction: Accelerating N-Arylpiperazine Synthesis

The N-arylpiperazine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of these compounds, particularly those involving electron-deficient aromatic rings, traditionally relies on conventional heating methods that often require long reaction times, high temperatures, and can result in moderate yields and significant byproduct formation.[1] This application note details a robust and highly efficient protocol for the synthesis of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine, a valuable research intermediate[2], utilizing microwave-assisted organic synthesis (MAOS).

Microwave irradiation offers a powerful alternative to conventional heating by employing dielectric heating, which allows for rapid and uniform heating of the reaction mixture.[3] This technology dramatically reduces reaction times—often from hours to minutes—while frequently improving yields and generating cleaner reaction profiles.[4][5] By leveraging MAOS for the nucleophilic aromatic substitution (SNAr) reaction, this protocol provides a time- and resource-efficient pathway for drug discovery and development professionals.

Reaction Principle: The SNAr Mechanism Under Microwave Conditions

The core transformation is a nucleophilic aromatic substitution (SNAr) reaction. In this process, the secondary amine of 1-isopropylpiperazine acts as a nucleophile, attacking the electron-deficient pyridine ring of 5-bromo-2-nitropyridine and displacing the bromide leaving group.

Causality of Reactivity: The reaction is highly regioselective and proceeds efficiently due to two key electronic factors:

  • Ring Activation: The strongly electron-withdrawing nitro group (-NO₂) at position 6 deactivates the pyridine ring towards electrophilic attack but strongly activates it for nucleophilic attack. It achieves this by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.

  • Leaving Group Position: The bromine atom at position 5 is para to the activating nitro group, an ideal orientation for SNAr, allowing for effective delocalization of the negative charge onto the oxygen atoms of the nitro group during the intermediate stage.

Microwave energy significantly accelerates this process. Polar solvents, essential for SNAr reactions, absorb microwave energy efficiently, leading to rapid superheating far above their atmospheric boiling points in a sealed vessel, thereby increasing the reaction rate exponentially.[1]

Experimental Protocol

This protocol is designed for a dedicated microwave synthesizer capable of controlling temperature and pressure in a sealed vessel environment.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaNotes
5-Bromo-2-nitropyridine39856-50-3C₅H₃BrN₂O₂Starting material.[6]
1-Isopropylpiperazine4318-42-7C₇H₁₆N₂Nucleophile.
N,N-Diisopropylethylamine (DIPEA)7087-68-5C₈H₁₉NNon-nucleophilic base.
Dimethyl Sulfoxide (DMSO)67-68-5C₂H₆OSMicrowave-safe, high-boiling point solvent.
Ethyl Acetate141-78-6C₄H₈O₂For extraction and chromatography.
Hexanes110-54-3C₆H₁₄For chromatography.
Deionized Water7732-18-5H₂OFor work-up.
Brine (Saturated NaCl solution)7647-14-5NaClFor work-up.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄Drying agent.

Equipment:

  • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

  • 10 mL or 20 mL microwave reaction vessel with a magnetic stir bar

  • Analytical balance

  • Syringes and needles

  • Rotary evaporator

  • Flash chromatography system

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR spectrometer and Mass spectrometer for characterization

Step-by-Step Synthesis Protocol

Workflow Figure 2: Experimental Workflow start 1. Reagent Preparation react 2. Microwave Reaction (140°C, 20 min) start->react quench 3. Reaction Quenching (Add Water) react->quench extract 4. Liquid-Liquid Extraction (Ethyl Acetate) quench->extract dry 5. Drying & Concentration (Na₂SO₄, Rotary Evaporator) extract->dry purify 6. Flash Chromatography dry->purify characterize 7. Characterization (NMR, MS) purify->characterize

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 5-bromo-2-nitropyridine (1.0 mmol, 203 mg).

  • Addition of Reactants: Add 1-isopropylpiperazine (1.2 mmol, 154 mg, 1.2 eq) followed by N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 258 μL, 1.5 eq).[6]

  • Solvent Addition: Add 4 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave synthesizer cavity. Set the reaction parameters as follows:

    • Temperature: 140 °C (Use ramp-to-temperature setting)

    • Hold Time: 20 minutes

    • Pressure: Max 250 psi

    • Stirring: High

  • Cooling: After the irradiation cycle is complete, allow the vessel to cool to room temperature (<50 °C) using the instrument's forced-air cooling system.

  • Reaction Work-up:

    • Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 25 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to elute the product.

  • Characterization: Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to yield 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine as a solid.[6] The product can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[6][7]

Process Optimization and Scientific Rationale

Optimizing a microwave-assisted reaction involves tuning several parameters to achieve the highest yield and purity in the shortest time.[1]

ParameterRange ExploredOptimalRationale
Temperature 100 - 160 °C140 °CSNAr reactions are temperature-dependent. Below 120 °C, the reaction may be sluggish, while above 150 °C, byproduct formation can increase. 140 °C provides a balance of rapid conversion and clean reaction profile.[1]
Time 5 - 40 min20 minMicrowave synthesis drastically reduces time compared to conventional reflux (often 8+ hours).[1][6] Monitoring by TLC or LC-MS can pinpoint the optimal time where starting material is consumed without significant product degradation.
Base K₂CO₃, Cs₂CO₃, DIPEADIPEAA non-nucleophilic organic base like DIPEA is soluble in DMSO and effectively neutralizes the HBr formed without competing in the primary reaction.[6] Inorganic bases like K₂CO₃ are also effective but can lead to heterogeneous mixtures.[8]
Solvent DMF, Acetonitrile, DMSODMSODMSO is an excellent solvent for microwave SNAr due to its high boiling point (189 °C), polarity, and high dielectric loss tangent, allowing for efficient absorption of microwave energy and rapid heating.[9]

Safety Precautions

  • Reagents: 5-Bromo-2-nitropyridine is a skin and eye irritant. 1-Isopropylpiperazine is corrosive. DIPEA is flammable and corrosive. Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Microwave Synthesizer: Never exceed the maximum recommended pressure or volume for the reaction vessels. Always use a blast shield and ensure the instrument's safety interlocks are functional. Reactions in sealed vessels can generate significant pressure.

Conclusion

This application note provides a validated, high-speed protocol for the synthesis of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine using microwave-assisted chemistry. By replacing conventional heating with microwave irradiation, this method reduces reaction times from many hours to just 20 minutes, offering a significant improvement in efficiency. The detailed protocol and discussion of optimization parameters serve as a practical guide for researchers in drug discovery and process chemistry, enabling the rapid generation of N-arylpiperazine derivatives for further investigation.

References

  • G. G. N. G. de Oliveira, et al. (2010). A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines. PubMed. Available at: [Link]

  • S. Radi, et al. (2010). Efficient microwave combinatorial synthesis of novel indolic arylpiperazine derivatives as serotoninergic ligands. PubMed. Available at: [Link]

  • C. O. Kappe. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • M. Erdélyi, et al. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. ResearchGate. Available at: [Link]

  • C. O. Kappe, et al. (2009). Microwave Multicomponent Synthesis. MDPI. Available at: [Link]

  • M. K. Krstic, et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]

  • A. D. Sutar, et al. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. IJRPS. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-isopropyl-4-(4-hydroxyphenyl)piperazine. Available at: [Link]

  • S. Tu, et al. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. The Journal of the Serbian Chemical Society. Available at: [Link]

  • Google Patents. (1959). Purification of piperazine.
  • K. Gnanaoli, et al. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. INORG CHEM COMMUN. Available at: [Link]

  • P. B. Pansuriya, et al. (2012). Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized S-triazinyl piperazines and piperidines. ResearchGate. Available at: [Link]

  • G. Cravotto, et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • A. Loupy, et al. (2006). Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Sciforum. Available at: [Link]

  • A. A. El-Henawy, et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • J. N. Williams, et al. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Morressier. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • MDPI. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Available at: [Link]

  • A. Hameed, et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. PMC. Available at: [Link]

  • T. Peitl, et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

  • CEM Corporation. (n.d.). Nucleophilic additions and substitutions. Available at: [Link]

  • PubChem. (n.d.). isopropyl 4-((6-(4-(N,N-diethylsulfamoyl)piperazin-1-yl)pyridin-3-yloxy)methyl)piperidine-1-carboxylate. Available at: [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available at: [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of Light-Sensitive Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitropyridine derivatives are a pivotal class of heterocyclic compounds with broad applications in pharmaceuticals and agrochemicals.[1] However, their inherent photosensitivity presents significant challenges in their handling and storage, as exposure to light can lead to degradation, impurity formation, and a subsequent loss of efficacy and safety.[2] This guide provides a detailed framework for the proper handling and storage of these valuable compounds, ensuring their stability and integrity throughout the research and development lifecycle. By integrating principles of photochemistry with practical, field-tested protocols, this document aims to be an essential resource for scientists working with light-sensitive nitropyridine derivatives.

Understanding the Photochemical Instability of Nitropyridine Derivatives

The photosensitivity of nitropyridine derivatives is rooted in their electronic structure. The pyridine ring, an aromatic heterocycle, and the electron-withdrawing nitro group create a system susceptible to photochemical reactions. Light, particularly in the UV and blue regions of the spectrum (300-500 nm), carries sufficient energy to excite the molecules to higher energy states.[2] This excitation can initiate a cascade of reactions, including:

  • N-O Bond Homolysis: The bond between the nitrogen of the pyridine ring and the oxygen of thenitro group can break, leading to the formation of highly reactive radical species.[3]

  • Rearrangement Reactions: Photo-induced rearrangements can lead to the formation of various isomers, altering the compound's intended biological activity.

  • Degradation Pathways: Complex degradation pathways can be initiated, often involving oxidation or reduction of the nitro group, which can lead to a mixture of impurities.[4][5]

The consequence of such photodegradation is not merely a loss of the active pharmaceutical ingredient (API), but also the potential generation of toxic byproducts.[2] Therefore, strict adherence to light-protective measures is paramount.

Core Principles for Handling and Storage

A multi-faceted approach is necessary to mitigate the risks associated with the photosensitivity of nitropyridine derivatives. The following principles form the foundation of safe and effective handling and storage protocols.

Environmental Controls

Light Exposure: The primary environmental factor to control is light. All handling and storage areas should be designed to minimize light exposure.

  • Lighting Systems: Utilize lighting systems with longer wavelengths, such as brown or amber colored lights (wavelengths between 500 nm and 800 nm), especially in areas where the compounds are handled directly (e.g., weighing, dissolution).[2][6]

  • Natural Light: Block all sources of natural sunlight from storage and handling areas.[7]

  • UV Protection: Consider UV-filtering films for windows in laboratory spaces where these compounds are used, even if direct sunlight is not an issue.[7]

Temperature and Humidity:

  • Temperature Control: Store compounds at the manufacturer's recommended temperature to minimize thermal degradation, which can be exacerbated by photochemical processes.[7] Avoid rapid temperature fluctuations.

  • Humidity Control: Maintain a dry storage environment, as moisture can participate in certain degradation pathways.

Protective Containers and Packaging

The choice of container is a critical first line of defense against photodegradation.

  • Primary Containers: Always use amber-colored or opaque containers that block UV and visible light.[8] Amber glass vials are a common and effective choice.

  • Secondary Containment: For highly sensitive compounds, or for long-term storage, consider placing primary containers inside a secondary, light-blocking container, such as a metal can or a black-out bag.

  • Packaging: During transport and distribution, ensure that packaging provides complete protection from light.[2] Alu-alu blister packs are often used for solid dosage forms.[6]

Detailed Protocols for Handling and Storage

Adherence to standardized protocols is essential for ensuring the consistency and reliability of experimental results.

Receiving and Initial Storage

Protocol:

  • Inspect Shipment: Upon receipt, immediately inspect the packaging for any breaches that could have exposed the compound to light.

  • Minimize Exposure: Unpack the shipment in a designated low-light area.

  • Verify Labeling: Confirm that the container is clearly labeled with the compound name, batch number, and any specific storage instructions.

  • Date Stamping: Mark the container with the date of receipt and the date it was first opened. This is crucial for tracking the potential light exposure history of the compound.[9]

  • Immediate Storage: Transfer the container to the designated light-protected and temperature-controlled storage area without delay.

Weighing and Aliquoting

This is a high-risk step for light exposure.

Protocol:

  • Prepare a Low-Light Workspace: Conduct all weighing and aliquoting procedures in a darkened room or a designated low-light area. Use amber or red lighting if illumination is necessary.[8]

  • Use Appropriate Tools: Utilize amber-colored weigh boats or cover standard weigh boats with aluminum foil.

  • Minimize Exposure Time: Work efficiently to minimize the time the compound is exposed to any light.

  • Aliquot for Single Use: Whenever possible, prepare single-use aliquots to avoid repeatedly exposing the bulk material to light.[8]

  • Properly Seal Aliquots: Store aliquots in amber-colored vials with tightly sealed caps to prevent both light exposure and moisture ingress.

  • Labeling: Clearly label each aliquot with the compound name, concentration (if in solution), and date of preparation.

Solution Preparation and Use

Solutions of nitropyridine derivatives are often more susceptible to photodegradation than the solid material.

Protocol:

  • Solvent Selection: Use high-purity solvents and be aware that some solvents can promote photodegradation.

  • Low-Light Preparation: Prepare solutions in a low-light environment.

  • Use Amber Glassware: Use amber-colored volumetric flasks and other glassware.[6] If unavailable, wrap standard glassware in aluminum foil.

  • Protection During Use: When solutions are in use (e.g., in an autosampler), use amber vials or protect clear vials with covers.[10]

  • Storage of Solutions: Store stock solutions and any intermediate dilutions in the dark and at the appropriate temperature. For short-term storage, refrigeration is often recommended, but always consult the manufacturer's data sheet.

Visualization of Key Workflows

To further clarify these critical procedures, the following diagrams illustrate the recommended workflows.

HandlingWorkflow cluster_Receiving Receiving Protocol cluster_Handling Handling Protocol Receive Receive Shipment Inspect Inspect Packaging Receive->Inspect Unpack Unpack in Low-Light Inspect->Unpack Store Store Immediately Unpack->Store Weigh Weigh in Dark/Amber Light Store->Weigh Transfer to Handling Area Dissolve Dissolve in Amber Glassware Weigh->Dissolve Use Use in Light-Protected Vials Dissolve->Use

Caption: Recommended workflow for receiving and handling light-sensitive nitropyridine derivatives.

StorageDecisionTree Start Compound Received IsSolid Solid or Solution? Start->IsSolid SolidStorage Store in Amber Vial, Cool, Dry, Dark Place IsSolid->SolidStorage Solid SolutionStorage Store in Amber Vial, Refrigerated, Dark IsSolid->SolutionStorage Solution ShortTerm Short-Term Use? SolidStorage->ShortTerm Aliquot Aliquot into Single-Use Vials SolutionStorage->Aliquot LongTerm Long-Term Storage? ShortTerm->LongTerm Yes ShortTerm->Aliquot No

Caption: Decision tree for the appropriate storage of nitropyridine derivatives.

Quantitative Data Summary

For ease of reference, the following table summarizes the key environmental and handling parameters.

ParameterRecommendationRationale
Storage Temperature As per manufacturer's specification (often ≤ 25°C)[11]To prevent thermal degradation.
Storage Humidity Low humidity; use of desiccants if necessaryTo prevent hydrolysis and other moisture-related degradation.
Lighting Wavelength > 500 nm (Amber or Brown Light)[2][6]To avoid the high-energy wavelengths that initiate photodegradation.
Container Type Amber Glass or Opaque Plastic[8]To block UV and visible light.
Solution pH Varies by compound; maintain stabilitypH can significantly impact the rate of degradation in solution.

Troubleshooting and Best Practices

  • Regular Inspection: Routinely inspect stored compounds for any visual changes, such as discoloration or crystal formation, which could indicate degradation.[9]

  • Inventory Management: Implement a robust inventory management system to track the age and usage history of each compound.[8] First-in, first-out (FIFO) is a recommended practice.

  • Photostability Testing: For new derivatives or formulations, it is crucial to conduct formal photostability testing according to ICH Q1B guidelines.[12][13] This will establish the intrinsic photostability and inform necessary protective measures.

  • Incompatible Chemicals: Ensure that light-sensitive nitropyridine derivatives are stored separately from incompatible chemicals, such as strong oxidizing or reducing agents, to prevent accidental reactions.[14][15]

Conclusion

The successful use of light-sensitive nitropyridine derivatives in research and drug development hinges on the rigorous implementation of proper handling and storage protocols. By understanding the fundamental principles of their photochemistry and adhering to the detailed procedures outlined in this guide, researchers can ensure the integrity, stability, and safety of these critical compounds, thereby safeguarding the validity and reproducibility of their scientific endeavors.

References

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. [Link]

  • Pérez-Beroy, L., et al. (2015). Nitroaromatic Compounds, from Synthesis to Biodegradation. Applied and Environmental Microbiology, 81(21), 7236-7249. [Link]

  • Filonov, A., et al. (2017). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 83(15), e00833-17. [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]

  • Bakke, J. M., et al. (2000). The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Perkin Transactions 1, (21), 3693-3697. [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Khan, S., et al. (2021). Possible degradation pathways of nitenpyram by strain NIT-2. Journal of Microbiology and Biotechnology, 31(1), 127-134. [Link]

  • University of Alabama at Birmingham. (n.d.). How do I safely store chemicals in laboratory? Environmental Health & Safety. [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Protect IU. [Link]

  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. [Link]

  • Sims, G. K., & Sommers, L. E. (1986). Biodegradation of pyridine derivatives in soil suspensions. Environmental Toxicology and Chemistry, 5(6), 503-509. [Link]

  • Trepicchio, M., & Clark, T. (2013). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy, 48(7), 576-589. [Link]

  • West Pharmaceutical Services. (2020, April 17). Light Sensitive Drug Products Need Protection. [Link]

  • Watson International. (n.d.). 3-Fluoro-2-nitro-pyridine CAS 54231-35-5. [Link]

  • Gande, A., et al. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 27(9), 1845-1850. [Link]

  • Papaioannou, G., et al. (2016). Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. Molecules, 21(7), 863. [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR HPLC / UV SPECTROSCOPY. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Pharmaguideline Forum. (2020, December 2). Light-sensitive drugs. [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

Sources

Application Note: Step-by-Step Laboratory Guide for the SNAr Coupling of 1-Isopropylpiperazine with Chloronitropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Nucleophilic aromatic substitution (SNAr) is a cornerstone methodology in medicinal chemistry, frequently employed to construct critical C–N bonds in the development of kinase inhibitors and targeted therapeutics[1]. The coupling of 1-isopropylpiperazine with chloronitropyridines (e.g., 2-chloro-5-nitropyridine or 2-chloro-3-nitropyridine) is a highly efficient process driven by the unique electronic landscape of the electrophile.

The Causality of Reactivity

The success of this coupling relies on the electron-deficient nature of the pyridine ring. The strongly electron-withdrawing nitro group, when positioned ortho or para to the chloride leaving group, drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This facilitates the nucleophilic attack by the secondary amine of 1-isopropylpiperazine, leading to the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex [2],[3].

The "Element Effect"

Unlike aliphatic SN2 reactions where leaving group ability dictates the reaction rate (I > Br > Cl > F), SNAr reactions exhibit an inverted halogen reactivity profile. This phenomenon, known as the "element effect," occurs because the rate-determining step (RDS) is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. Highly electronegative halogens like chlorine pull electron density away from the ipso-carbon, increasing its electrophilicity and accelerating the formation of the Meisenheimer complex[4].

SNAr_Mechanism R Reactants 1-Isopropylpiperazine + Chloronitropyridine MC Intermediate Meisenheimer Complex (Resonance Stabilized) R->MC Nucleophilic Attack (Rate Determining) P Products Coupled Aryl Piperazine + HCl (Neutralized) MC->P Chloride Elimination (Fast)

SNAr mechanism proceeding via a resonance-stabilized Meisenheimer complex.

Experimental Design & Reagent Selection

Designing a self-validating and high-yielding SNAr protocol requires precise selection of solvents and bases to manipulate the reaction kinetics.

  • Nucleophile (1-Isopropylpiperazine): The secondary amine is highly nucleophilic. While the isopropyl group adds steric bulk, it does not significantly hinder the attack on the flat aromatic system.

  • Base Selection (K₂CO₃): The reaction generates stoichiometric amounts of HCl. Without an acid scavenger, HCl will protonate the unreacted 1-isopropylpiperazine (pKₐ ~9.0), rendering it non-nucleophilic and stalling the reaction at a maximum of 50% conversion. Potassium carbonate acts as an insoluble, inorganic sponge that drives the reaction to completion without causing unwanted side reactions[5].

  • Solvent Selection (DMF): Polar aprotic solvents like N,N-Dimethylformamide (DMF) are optimal for SNAr. They effectively solvate the cationic counterions (e.g., K⁺) while leaving the nucleophile and the carbonate anion unsolvated (or "naked"). This lack of a solvent shell significantly increases the nucleophilicity of the amine[1].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization data, demonstrating the causality between solvent polarity, base strength, and overall conversion rates.

SolventBaseTemperature (°C)Time (h)Conversion (%)
THFTEA65 (Reflux)1245
AcetonitrileK₂CO₃80678
DMFDIPEA80392
DMF K₂CO₃ 80 2 >98
DMSOK₂CO₃1001>98 (Impure)

Table 1: Comparative yield analysis demonstrating the superiority of DMF and K₂CO₃ at 80 °C.

Step-by-Step Laboratory Protocol

The following workflow details a 5.0 mmol scale coupling of 1-isopropylpiperazine with 2-chloro-5-nitropyridine. This protocol is designed as a self-validating system; the inclusion of specific aqueous washes ensures the complete removal of high-boiling solvents prior to chromatography.

Protocol_Workflow S1 Step 1: Reaction Setup Mix Reagents in DMF S2 Step 2: Heating & Stirring 80°C for 2 hours S1->S2 S3 Step 3: Reaction Monitoring TLC / LC-MS Analysis S2->S3 S4 Step 4: Aqueous Workup Quench & EtOAc Extraction S3->S4 S5 Step 5: Purification Silica Gel Chromatography S4->S5

Step-by-step experimental workflow for the SNAr coupling reaction.

Method Details

Step 1: Reaction Setup

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (793 mg, 5.0 mmol, 1.0 eq) and finely powdered, anhydrous K₂CO₃ (2.07 g, 15.0 mmol, 3.0 eq).

  • Suspend the solid mixture in anhydrous DMF (15 mL) to achieve a ~0.3 M concentration.

  • Add 1-isopropylpiperazine (769 mg, 6.0 mmol, 1.2 eq) dropwise to the stirring suspension at room temperature.

Step 2: Heating & Stirring 4. Attach a reflux condenser to the flask and flush the system with Nitrogen (N₂). 5. Lower the flask into a pre-heated oil bath or heating block set to 80 °C. Stir vigorously for 2 hours.

Step 3: Reaction Monitoring 6. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate and Hexanes, or via LC-MS. The reaction is complete when the starting chloronitropyridine spot is fully consumed.

Step 4: Aqueous Workup 7. Remove the flask from the heat source and allow it to cool to room temperature. 8. Quench the reaction by pouring the mixture into 50 mL of ice-cold deionized water. 9. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). 10. Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 20 mL). Rationale: LiCl highly effectively partitions DMF into the aqueous phase, preventing solvent contamination during concentration. 11. Wash the organic layer once with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 12. Purify the crude dark-yellow residue via silica gel flash chromatography. Use a gradient elution starting from 100% Dichloromethane (DCM) to 5-10% Methanol in DCM. 13. Pool the product-containing fractions and evaporate to afford the pure 1-isopropyl-4-(5-nitropyridin-2-yl)piperazine.

Troubleshooting & Safety Considerations

  • Safety Hazard (Nitroaromatics): Nitropyridines are potentially energetic materials. Do not heat the reaction mixture to dryness, and ensure the heating block does not exceed 120 °C.

  • Toxicity: DMF is hepatotoxic and readily absorbed through the skin. Chloronitropyridines are known skin sensitizers. All manipulations prior to the aqueous workup must be performed inside a certified chemical fume hood.

  • Stalled Reactions: If TLC indicates a stalled reaction (e.g., at ~50% conversion), the K₂CO₃ may have absorbed atmospheric moisture, reducing its efficacy. Always use freshly dried, finely powdered K₂CO₃.

References

  • Substituted pyrazine-2-carboxamides as hpk1 inhibitors for the treatment of cancer. Source: Google Patents (EP4373817B1).
  • Urea-containing agonists of orexin receptor type 2. Source: Google Patents (WO2025010314A1).
  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine formation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers encountering difficulties in the synthesis of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine . It moves beyond generic advice to address the specific electronic and steric challenges of this 5-bromo-2-nitropyridine coupling.

Ticket ID: SNAR-PYR-0063 Status: Open Topic: Low Conversion in SnAr Coupling

Executive Summary & Diagnostic

The Core Problem: You are likely attempting a Nucleophilic Aromatic Substitution (SNAr) between 5-bromo-2-nitropyridine and 1-isopropylpiperazine . Low conversion in this specific reaction is a known kinetic bottleneck. While the 2-nitro group activates the ring, the leaving group (Bromine) is at the 5-position—meta to the pyridine nitrogen. Unlike the highly reactive 2- or 4-positions, the 5-position does not benefit from the inductive electron-withdrawal of the ring nitrogen, relying almost entirely on the para-nitro activation. This makes the electrophile "lukewarm," often requiring higher activation energy than standard pyridine couplings.

Diagnostic Flowchart

Use this logic tree to identify the specific failure mode of your experiment.

Troubleshooting Start Diagnostic: Low Yield/Conversion CheckSM Check LCMS/TLC: Is Starting Material (5-Br-2-NO2-Py) remaining? Start->CheckSM YesSM Yes: Incomplete Conversion CheckSM->YesSM Major Peak NoSM No: SM Consumed but Low Yield CheckSM->NoSM Minor/No Peak Solvent Current Solvent Temp? YesSM->Solvent Byproducts Identify Impurity: Hydrolysis (OH) or Reduction (NH2)? NoSM->Byproducts LowTemp Acetonitrile/THF (<80°C) Solvent->LowTemp HighTemp DMF/DMSO (>100°C) Solvent->HighTemp Fix1 SOLUTION A: Thermal Activation Switch to DMSO/110°C LowTemp->Fix1 Fix2 SOLUTION B: Catalytic Boost Add TBAI or Switch to Pd-Cat HighTemp->Fix2 Hydrolysis Hydrolysis (Ar-OH) Byproducts->Hydrolysis Reduction Reduction (Ar-NH2) Byproducts->Reduction Fix3 SOLUTION C: Dry Solvents & Anhydrous Base (Cs2CO3) Hydrolysis->Fix3 Fix4 SOLUTION D: Avoid Metal Reductants Check Solvent Purity Reduction->Fix4

Caption: Diagnostic logic for isolating the cause of low conversion in nitropyridine SNAr couplings.

Critical Troubleshooting Guides

Issue A: "The reaction stalls at 60-70% conversion."

Cause: Insufficient thermal activation or product inhibition. As noted, the 5-position is electronically sluggish. Common solvents like Acetonitrile (reflux ~82°C) or THF (reflux ~66°C) often fail to provide the activation energy required to overcome the barrier, leading to stalled equilibrium-like states or extremely slow kinetics.

The Fix: The "Super-Heated" SNAr Protocol Switch to a polar aprotic solvent with a higher boiling point. DMSO is superior here because it solvates the cationic intermediate and naked anions effectively.

ParameterStandard (Failing) ConditionOptimized Condition Reason
Solvent Acetonitrile or EthanolDMSO or NMP Higher dielectric constant stabilizes the Meisenheimer complex; allows temps >100°C.
Temperature 80°C (Reflux)110°C - 120°C Overcomes the high activation energy of the meta-N position.
Base DIPEA (Organic)K₂CO₃ (Inorganic)Inorganic bases in DMSO prevent the formation of HBr salts that can buffer the reaction.
Concentration 0.1 M0.5 M - 1.0 M High concentration drives bimolecular kinetics (Rate = k[Ar-Br][Amine]).

Protocol 1: High-Temperature SNAr

  • Dissolve 5-bromo-2-nitropyridine (1.0 eq) in DMSO (2-3 volumes).

  • Add K₂CO₃ (2.0 eq, granular, anhydrous).

  • Add 1-isopropylpiperazine (1.2 eq).

  • Heat to 110°C for 4–6 hours.

  • Monitor: LCMS should show clean conversion. If stalled, add 10 mol% TBAI (Tetrabutylammonium iodide). Iodide displaces Bromide to form the more reactive 5-iodo intermediate in situ (Finkelstein-type activation).

Issue B: "I see starting material and black tar/impurities."

Cause: Thermal decomposition or Oxidative degradation. Nitropyridines are electron-deficient and prone to polymerization or oxidative degradation at high temperatures in the presence of oxygen.

The Fix: Inert Atmosphere & Stabilizers

  • Degas Solvents: Sparge DMSO with Nitrogen/Argon for 15 minutes before use.

  • Radical Scavenging: If "tarring" persists, the addition of a radical scavenger is rarely needed for SNAr but ensures the amine doesn't oxidize. Ensure the amine is colorless (distill if yellow/brown) before use.

Issue C: "SNAr fails completely (0-10% conversion)."

Cause: Substrate deactivation. In rare cases, specific batches of 5-bromo-2-nitropyridine may contain impurities, or the specific steric bulk of the isopropyl group hinders the attack. If the thermal SNAr method (Method A) fails, you must switch mechanisms from Nucleophilic Substitution to Pd-Catalyzed Cross-Coupling .

The Fix: Buchwald-Hartwig Amination This method bypasses the electronic requirements of the ring and relies on the oxidative addition of Palladium into the C-Br bond.

Protocol 2: Pd-Catalyzed Cross-Coupling Reference Grounding: This protocol adapts standard conditions for electron-deficient heteroaryl halides [1, 2].

  • Reagents:

    • Substrate: 5-bromo-2-nitropyridine (1.0 eq)[1]

    • Nucleophile: 1-isopropylpiperazine (1.2 eq)

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: Xantphos (10 mol%) - Crucial: Xantphos is preferred for nitropyridines over BINAP due to wider bite angle and stability.

    • Base: Cs₂CO₃ (2.0 eq)

    • Solvent: 1,4-Dioxane (anhydrous)

  • Procedure:

    • Charge solid reagents into a vial.

    • Add Dioxane and amine.[2]

    • Sparge with Argon for 5 mins (Oxygen kills the catalyst).

    • Seal and heat to 100°C for 12 hours.

  • Workup: Filter through Celite to remove Pd black before aqueous workup.

Frequently Asked Questions (FAQ)

Q: Why not use the 5-iodo analog? It's more reactive. A: While 5-iodo-2-nitropyridine reacts faster, it is significantly more expensive and less stable. Using the TBAI additive (Protocol 1) generates the iodide in situ from the bromide, giving you the reactivity of the iodo-compound without the cost/stability penalty.

Q: Can I use Ethanol/Water? A: No. Water is a competitive nucleophile at high temperatures and can hydrolyze the bromide to a phenol (5-hydroxy-2-nitropyridine), which is a dead-end byproduct. Strictly anhydrous conditions are recommended for the optimization phase.

Q: My product is trapped in the DMSO layer during workup. A: DMSO is difficult to extract from. Solution: Dilute the reaction mixture with 10 volumes of water . The product, being relatively lipophilic (due to the isopropyl and nitro-pyridine groups), should precipitate. If it oils out, extract with EtOAc/Hexanes (3:1) . The hexane content helps exclude DMSO from the organic layer.

References

  • BenchChem. The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols. Retrieved from 1

  • ChemicalBook. 1-(6-nitropyridin-3-yl)piperazine synthesis - Synthetic Routes and Yield Optimization. Retrieved from 3

  • Organic Chemistry Portal. Synthesis of Piperazines: Recent Literature and Catalytic Methodologies. Retrieved from 4

  • PubChem. 1-(6-Nitropyridin-3-yl)piperazine Compound Summary (CID 11171804).[5] Retrieved from 5

Sources

Optimizing temperature and pressure for hydrogenation of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with optimizing the catalytic hydrogenation of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine to its corresponding aminopyridine.

The transformation of a nitro group on an electron-deficient pyridine ring is synthetically valuable but fraught with chemoselectivity challenges . Balancing temperature and pressure is critical to drive the reaction to completion while preventing the accumulation of intermediates or the over-reduction of the heteroaromatic scaffold.

Mechanistic Overview & Troubleshooting Logic

The reduction of a nitropyridine proceeds through a well-documented stepwise mechanism: Nitro


 Nitroso 

Hydroxylamine

Amine
. The cleavage of the N–O bond in the hydroxylamine intermediate is the rate-limiting step . Understanding this pathway is the key to diagnosing reaction failures.

ReactionPathway Nitro Nitro Substrate Nitroso Nitroso Intermediate Nitro->Nitroso Fast H2 Hydroxylamine Hydroxylamine (Stall Point) Nitroso->Hydroxylamine Fast H2 Dimer Azoxy/Azo (Dimers) Nitroso->Dimer High Temp Low H2 Amino Amino (Target) Hydroxylamine->Amino Slow (Rate Limiting) H2, High P Hydroxylamine->Dimer High Temp OverReduced Piperidine (Over-reduced) Amino->OverReduced High Temp High P

Fig 1. Hydrogenation pathway of nitropyridines highlighting intermediates and side products.

Troubleshooting FAQs

Q1: My LC-MS shows a major peak at M+16 relative to the desired product. Why is the reaction stalling?

Expertise & Experience: An M+16 peak indicates the accumulation of the hydroxylamine intermediate. Because the final N–O bond cleavage is the slowest step of the catalytic cycle, insufficient hydrogen availability at the catalyst surface will cause the reaction to stall here. Actionable Advice: Do not arbitrarily raise the temperature, as thermal stress promotes bimolecular condensation between nitroso and hydroxylamine species, yielding unwanted azoxy/azo dimers. Instead, increase the


 pressure to 3–4 atm (45–60 psi) and increase the agitation rate (e.g., >800 rpm) to improve gas-liquid mass transfer.
Q2: I am detecting a +6 Da mass impurity in my product mixture. How do I suppress this?

Expertise & Experience: A +6 Da mass signifies the complete over-reduction of the pyridine ring into a piperidine ring. While the starting nitropyridine is highly electron-deficient, the resulting aminopyridine is electron-rich and susceptible to ring hydrogenation under aggressive conditions . Actionable Advice: This is a direct consequence of excessive temperature and pressure. Cap the internal reactor temperature at 25–30 °C and lower the pressure to 1–2 atm. If the issue persists, switch from a highly active 10% Pd/C to a less aggressive catalyst, such as 5% Pt/C (sulfided), which poisons the catalyst just enough to prevent aromatic ring reduction while allowing nitro reduction.

Q3: Upon introducing hydrogen gas, the reactor temperature spikes rapidly. Is this normal?

Expertise & Experience: Nitro reduction is a highly exothermic process (


 kJ/mol) . In batch reactors with poor heat dissipation, this exotherm causes a localized thermal runaway at the catalyst surface, drastically accelerating the formation of over-reduced impurities and dimers.
Actionable Advice:  Implement a self-validating temperature control system. Pre-cool your solvent mixture to 10 °C before pressurizing with hydrogen. Use an active cooling jacket and consider a fed-batch approach where hydrogen is introduced incrementally to maintain a strict upper limit of 30 °C.

Troubleshooting Start Analyze Impurity Profile Imp1 Stalled at Hydroxylamine (+16 Da) Start->Imp1 Imp2 Over-reduced Pyridine (+6 Da) Start->Imp2 Imp3 Dimer Formation (Azoxy/Azo) Start->Imp3 Act1 Increase Pressure (3-4 atm) Improve Agitation Imp1->Act1 Act2 Decrease Temp (<30°C) Lower Pressure (1-2 atm) Imp2->Act2 Act3 Control Exotherm Maintain <30°C Imp3->Act3

Fig 2. Troubleshooting logic tree for temperature and pressure optimization.

Quantitative Data: T/P Optimization Matrix

The following table summarizes the causal relationship between temperature, pressure, and the resulting product distribution using standard 10% Pd/C in Methanol/THF.

Temperature (°C)Pressure (atm)Conversion (%)Target Amine Yield (%)Hydroxylamine Impurity (%)Over-reduced Impurity (%)
201854045< 1
25 3.5 > 99 96 < 1 < 1
501> 9960155 (Dimers: 20)
504> 9975< 124

Note: Optimal conditions (bolded) demonstrate that moderate pressure is required to clear the hydroxylamine bottleneck, while low temperature is mandatory to prevent ring reduction and dimerization.

Validated Experimental Protocol

This self-validating protocol is designed to ensure maximum chemoselectivity and safety during the hydrogenation of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine.

Step 1: Reactor Preparation Thoroughly purge a high-pressure hydrogenation vessel (e.g., Parr shaker or autoclave) with inert gas (Nitrogen or Argon) for 15 minutes to displace all oxygen.

Step 2: Substrate Loading Dissolve 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (1.0 equivalent) in a 1:1 mixture of anhydrous Methanol and THF (10 mL per gram of substrate). The inclusion of THF aids in the solubility of the hydroxylamine intermediate.

Step 3: Catalyst Addition Under a continuous, gentle stream of inert gas, carefully add 10% Pd/C (5–10 mol% relative to the substrate). Causality note: The inert gas blanket prevents the dry Pd/C from spontaneously igniting the methanol vapors.

Step 4: Hydrogen Purge Cycle Seal the reactor vessel. Pressurize the system with


 gas to 2 atm, hold for 30 seconds, and carefully vent. Repeat this purge cycle three times to ensure a pure hydrogen atmosphere.

Step 5: Reaction Execution Pressurize the vessel to the optimized pressure of 3.5 atm (approx. 50 psi) . Initiate vigorous stirring (800–1000 rpm) to maximize gas-liquid mass transfer. Utilize an external cooling jacket to strictly maintain the internal temperature at 25 °C , counteracting the initial exotherm.

Step 6: Monitoring & Validation Monitor the reaction progress via hydrogen uptake. The reaction is typically complete within 2–4 hours when the pressure stabilizes. Validate completion by withdrawing an aliquot, filtering it through a syringe filter, and analyzing via LC-MS to ensure the disappearance of the M+16 hydroxylamine peak.

Step 7: Workup & Isolation Safely vent the remaining hydrogen gas and purge the vessel with Nitrogen three times. Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst. Critical Safety Warning: Do not allow the spent catalyst filter cake to dry completely in the air, as it is highly pyrophoric. Concentrate the filtrate under reduced pressure to afford the pure 1-isopropyl-4-(6-aminopyridin-3-yl)piperazine.

References

  • MDPI. "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives." Catalysts, 2024. URL:[Link]

  • Google Patents. "Method of reducing aromatic nitro compounds" (WO2020131574A1). World Intellectual Property Organization, 2020.
  • ACS Publications. "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." Chemical Reviews, 2016. URL:[Link]

Solving solubility issues of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Triage: Why is my compound precipitating?

If you are experiencing precipitation ("crashing out") upon diluting this compound into aqueous buffers (PBS, HEPES, Media), it is likely due to a mismatch between the compound's ionization state and the pH of your buffer.[1][2][3]

The Physicochemical Root Cause

To solve this, we must look at the molecule's "personality":

  • The Basic Center (Proton Acceptor): The distal nitrogen of the piperazine ring (N1) bears an isopropyl group.[1][2][3] This is a tertiary aliphatic amine with an estimated pKa of ~8.5–9.2 .[4][2][3]

  • The Hydrophobic Anchor: The 6-nitropyridine moiety is electron-withdrawing.[4][1][2][3] It pulls electron density away from the proximal piperazine nitrogen (N4), rendering it non-basic (planar, conjugated).[1][2][3] This creates a "push-pull" system where the molecule is amphiphilic but prone to aggregation due to

    
    -
    
    
    
    stacking of the electron-deficient nitropyridine ring.[4][1][2][3]

The Trap: At physiological pH (7.4), the compound exists in an equilibrium between its protonated (soluble) and neutral (insoluble) forms.[1][2][3] If you are using the Free Base solid, it has high crystal lattice energy and requires protonation to enter the solution.[2][3]

Solubility Decision Tree

Before proceeding, identify your starting material and end-goal using the logic flow below.

SolubilityLogic Start Start: Solid Compound FormCheck Is it a Salt (HCl) or Free Base? Start->FormCheck Salt Salt Form (e.g., HCl) FormCheck->Salt FreeBase Free Base Form FormCheck->FreeBase DirectWater Dissolve directly in Water/Buffer (Monitor pH drop) Salt->DirectWater DMSOStock Prepare 10-50 mM Stock in 100% DMSO FreeBase->DMSOStock Dilution Dilute into Assay Buffer DirectWater->Dilution DMSOStock->Dilution Slow Addition Precip Precipitation Risk! Dilution->Precip If Final DMSO < 1% or Buffer pH > 8.0

Figure 1: Decision matrix for solubilization based on the solid form of the compound.

Standard Operating Procedures (SOPs)

Protocol A: The "DMSO Spike" Method (Recommended for In Vitro)

Best for: HTS, Cell-based assays, Biochemical assays.[1][2][3]

Theory: Dissolving the free base in an organic solvent disrupts the crystal lattice.[4][1][2][3] Diluting this into an aqueous buffer relies on kinetic solubility (keeping it in solution long enough for the assay) rather than thermodynamic solubility.[1][2][3]

Reagents:

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered.[2][3]

  • Assay Buffer (e.g., PBS pH 7.4).[2][3]

Step-by-Step:

  • Stock Preparation: Weigh the solid and dissolve in 100% DMSO to reach a concentration of 10 mM to 50 mM . Vortex vigorously until the solution is clear yellow/orange.

    • Note: If cloudy, sonicate at 37°C for 5 minutes.

  • Intermediate Dilution (Critical Step): Do NOT pipette the 100% DMSO stock directly into the cell culture well.[4][2][3] This causes local high concentrations and immediate precipitation.[4][2][3]

    • Prepare a 10x working solution in buffer containing 5-10% DMSO.

    • Technique: Place the buffer in a tube.[4][2][3] While vortexing the buffer, slowly add the DMSO stock dropwise.[2][3]

  • Final Application: Add the 10x working solution to your assay plate to achieve 1x concentration (final DMSO 0.5-1%).

Protocol B: In-Situ Salt Formation (Acidification)

Best for: Animal studies (IV/IP), high-concentration aqueous stocks.[4][1][2][3]

Theory: We forcibly protonate the isopropyl-amine nitrogen to generate the soluble cation species.[4][1][2][3]

Step-by-Step:

  • Weigh the Free Base solid.[4][2][3]

  • Add 0.9 molar equivalents of 0.1 N HCl .

  • Vortex.[4][1][2][3] The solid may not dissolve immediately.[4][2][3]

  • Add water dropwise until dissolved.

  • Check pH.[4][1][2][3][5] It should be acidic (~pH 4-5).[4][1][2][3]

  • Buffering: If you must raise the pH to 7.4, do so very carefully with dilute NaOH.[4][2][3] If the solution turns cloudy, you have hit the intrinsic solubility limit (S0) of the free base.[1][2][3] Back off (add minimal HCl) to clarify.

Advanced Formulation: Cyclodextrin Complexation

Best for: In vivo PK studies where DMSO is toxic; maximizing solubility.[4][2]

Mechanism: The hydrophobic nitropyridine ring inserts into the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior maintains solubility.[2][3]

ComponentFunctionConcentration Range
HP-β-CD Solubilizing Agent20% - 30% (w/v)
Citrate Buffer pH Control (pH 4.[4][1][2][3]5)50 mM
Compound Active Agent1 - 5 mg/mL

Workflow:

  • Prepare a vehicle of 20% (w/v) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in 50 mM Citrate Buffer (pH 4.0 - 4.5).

  • Add the compound powder to the vehicle.[1][2][3]

  • High-Shear Mixing: Vortex and sonicate for 20–30 minutes. The solution should turn clear.

  • Adjust pH to 5.0–6.0 if necessary (avoid going >7.0).[4][1][2][3]

  • Filter sterilize (0.22 µm PVDF membrane).[4][2][3]

Frequently Asked Questions (FAQ)

Q1: My solution turned yellow. Is the compound degrading? A: Likely not.[4][2][3] Nitropyridine derivatives are chromophores and often exhibit a yellow-to-orange color, especially in solution.[4][1][2][3] However, a shift to dark brown or red may indicate oxidation or photodegradation.[2][3] Action: Store stocks in amber vials at -20°C.

Q2: Can I autoclave the stock solution? A: No. Nitro compounds can be heat-sensitive and prone to thermal decomposition under high pressure.[4][1][2][3] Always use 0.22 µm filtration for sterilization.[4][2][3]

Q3: Why does it precipitate in DMEM media but not in PBS? A: DMEM contains salts, amino acids, and proteins.[2][3]

  • Salting Out: High ionic strength can reduce solubility.[4][2][3]

  • Protein Binding: While albumin (FBS) usually helps solubility, sometimes the compound aggregates with proteins if the local concentration is too high during addition.[2][3] Solution: Use the "Intermediate Dilution" method (Protocol A).[1][2][3]

Q4: I need a 100 µM final concentration, but it crashes out. What now? A: 100 µM is a high bar for a lipophilic free base in aqueous buffer.[4][2][3]

  • Check LogP: The estimated LogP is ~1.8.

  • Switch to Salt: If you are using the Free Base, switch to the HCl salt form or use Protocol B.

  • Limit: You may have reached the thermodynamic solubility limit.[4][2][3] You must use a carrier (Cyclodextrin or Albumin) to go higher.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11171804, 1-(6-Nitropyridin-3-yl)piperazine.[4][1][2][3] Retrieved from [Link][1][2][3]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][3][6] Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2][3] (Provides foundational pKa data for piperazine derivatives). Retrieved from [Link][1][2][3]

Sources

Technical Support Center: Purification of Oily Crude 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Overview & Mechanistic Causality

When synthesizing 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine via nucleophilic aromatic substitution (SNAr) (e.g., reacting 1-isopropylpiperazine with 5-bromo-2-nitropyridine), the resulting free base frequently presents as a dark, viscous oil[1].

Why does it form an oil? The isopropyl group introduces steric bulk and lipophilicity that disrupts the crystal lattice packing of the free base. Furthermore, the electron-deficient nitropyridine moiety is highly prone to forming charge-transfer complexes with trace reaction byproducts, leading to dark, tarry impurities that act as severe crystallization inhibitors[2].

To achieve >98% purity, scientists must exploit the distinct pKa values of the molecule's two nitrogen atoms. The N4 nitrogen (isopropyl side) is a basic tertiary aliphatic amine (pKa ~8.5), while the N1 nitrogen (nitropyridine side) is conjugated with the electron-withdrawing nitropyridine ring, rendering it essentially non-basic. This differential basicity is the mechanistic foundation for both acid-base extraction and selective salt formation[3].

Purification Decision Workflow

PurificationWorkflow Start Crude Oily Mixture 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine CheckImp Analyze Impurities (LC-MS / TLC) Start->CheckImp NonBasic Non-Basic Impurities Present? (e.g., unreacted nitropyridine) CheckImp->NonBasic AcidBase Protocol 1: Acid-Base Extraction (Aqueous HCl wash -> Basify) NonBasic->AcidBase Yes OilyBase Recovered Free Base (Still Oily but Chemically Pure) NonBasic->OilyBase No AcidBase->OilyBase SaltForm Protocol 2: Salt Formation (e.g., HCl, Acetate, Maleate) OilyBase->SaltForm Crystallize Recrystallization (Acetone or EtOH/EtOAc) SaltForm->Crystallize PureSolid Pure Crystalline Salt (>98% Purity) Crystallize->PureSolid FreeBase Optional: Neutralize to Pure Free Base PureSolid->FreeBase

Caption: Decision matrix for the purification of 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine based on impurity profiling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a black, tarry oil. How do I remove the dark color and unreacted starting materials before attempting crystallization? A1: The dark color is typically caused by polymerized nitropyridine byproducts. Because your target molecule contains a basic tertiary amine, you should perform an Acid-Base Extraction . By washing the crude mixture with dilute aqueous HCl (pH ~2), you selectively protonate the isopropyl-piperazine nitrogen, pulling the target compound into the aqueous phase[4]. Unreacted 5-bromo-2-nitropyridine and non-basic polymeric tars will remain in the organic phase (e.g., Dichloromethane or Ethyl Acetate) and can be discarded.

Q2: I tried to purify the free base via silica gel column chromatography, but the compound streaked severely, resulting in low yield and poor purity. What went wrong? A2: Silica gel is inherently acidic due to surface silanol groups. The basic tertiary amine of the isopropylpiperazine moiety interacts strongly with these silanols, causing irreversible adsorption and severe peak tailing[5]. Solution: You must passivate the silica column. Add 1% to 5% Triethylamine (TEA) or aqueous ammonia to your mobile phase (e.g., Dichloromethane/Methanol/TEA 90:9:1). The TEA neutralizes the acidic silanol sites, allowing your piperazine derivative to elute as a sharp, well-defined band[6].

Q3: Even after column chromatography, my product is a pure but stubborn oil. How can I convert it into a manageable solid? A3: Convert the free base into an acid addition salt. Piperazine derivatives readily form highly crystalline salts when treated with acids such as hydrochloric acid, glacial acetic acid, or maleic acid[3][7]. The formation of a mono-salt (protonating only the N4 nitrogen) drastically increases the polarity and lattice energy of the molecule, driving it to precipitate out of moderately polar organic solvents like acetone or ethyl acetate[8].

Quantitative Comparison of Purification Strategies

To select the most appropriate method, consult the following performance metrics based on standard piperazine derivative purification workflows[3][5][7].

Purification StrategyTarget Impurities RemovedTypical Yield RecoveryFinal Purity AchievedScalability
Acid-Base Extraction Unreacted nitropyridines, neutral tars85% - 95%90% - 95%Excellent (Kilogram scale)
Silica Gel Chromatography (w/ TEA) Closely related structural analogs60% - 80%>98%Poor (Milligram to Gram scale)
Salt Formation (e.g., Diacetate/HCl) Broad range of organic impurities75% - 90%>99%Excellent (Kilogram scale)
Trituration (Hexane/Ether) Non-polar residual solvents90% - 98%Minor improvementGood (Gram scale)

Standard Operating Protocols (SOPs)

Protocol 1: Acid-Base Extraction (The "Rescue" Wash)

Self-Validating Mechanism: This protocol relies on the phase-switching of the target molecule. If the target is successfully protonated, the aqueous layer will contain the product, and the organic layer will contain the impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude oily 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~10 mL/g.

  • Acidification: Transfer to a separatory funnel. Add an equal volume of 1M aqueous Hydrochloric Acid (HCl). Shake vigorously and vent. The pH of the aqueous layer should be ~2.

  • Phase Separation: Allow the layers to separate. The target compound is now in the aqueous layer as a water-soluble hydrochloride salt. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Organic Wash: Wash the aqueous layer once more with fresh Dichloromethane to remove any lingering neutral impurities (e.g., unreacted halonitropyridine). Discard the organic washes.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous Sodium Hydroxide (NaOH) or saturated Sodium Carbonate (Na2CO3) dropwise with stirring until the pH reaches 10-11[4]. The solution will turn cloudy as the free base precipitates/oils out.

  • Recovery: Extract the basified aqueous layer 3 times with fresh Dichloromethane. Combine the organic extracts, dry over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the chemically pure (but likely still oily) free base.

Protocol 2: Salt Formation & Crystallization (Oil-to-Solid Conversion)

Self-Validating Mechanism: The selective precipitation of the salt from a solvent in which the free base is soluble confirms the successful protonation and purification of the target molecule[7].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the oily free base (from Protocol 1) in dry Acetone or Ethyl Acetate (approx. 5 to 10 volumes per gram of oil) at room temperature[7].

  • Acid Addition: While stirring vigorously, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of the chosen acid.

    • For Hydrochloride salt: Add 1M HCl in Diethyl Ether or bubble dry HCl gas.

    • For Acetate salt: Add glacial acetic acid[7].

  • Precipitation: A solid precipitate should begin to form immediately. If precipitation does not occur, scratch the inside of the flask with a glass rod to induce nucleation, or cool the mixture to 4°C[6].

  • Maturation: Stir the suspension at 10–20°C for 2 hours to ensure complete crystallization and to allow the crystal lattice to exclude trapped impurities[7].

  • Isolation: Filter the solid salt under vacuum using a Büchner funnel. Wash the filter cake with a small volume of ice-cold acetone or diethyl ether to remove residual mother liquor.

  • Drying: Dry the crystalline solid in a vacuum oven at 40°C to constant weight. The resulting salt will be highly pure and stable for long-term storage[3].

References

  • BenchChem. "Technical Support Center: Purification of Piperazine-Containing Compounds." BenchChem.
  • WIPO. "PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE." Patent WO/2002/085858.
  • BenchChem. "Technical Support Center: Purification of Piperazine-2-Thione Derivatives." BenchChem.
  • Google Patents. "Purification of piperazine." US Patent 2919275A.
  • Google Patents. "Acid addition salts of piperazine derivatives." US Patent 10696668B2.
  • Frontiers in Chemistry. "Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation." Frontiers.
  • National Center for Biotechnology Information. "Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors." PMC.
  • ChemicalBook. "1-(6-nitropyridin-3-yl)piperazine synthesis." ChemicalBook.
  • ResearchGate. "Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review." ResearchGate.

Sources

Catalyst poisoning issues during reduction of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the reduction of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious catalyst deactivation issues associated with this specific transformation.

This guide bypasses generic advice, focusing directly on the mechanistic causality of catalyst poisoning in highly basic N-heterocyclic systems, providing actionable troubleshooting, quantitative benchmarking, and self-validating experimental protocols.

Mechanistic Insight: The Causality of Catalyst Poisoning

The reduction of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine to its corresponding aniline derivative is frequently plagued by incomplete conversion or complete reaction stalling. To solve this, we must understand the underlying physical chemistry of the substrate and the catalyst surface.

1. The "Self-Poisoning" Effect of N-Heterocycles The substrate contains two highly basic functional groups: an


-isopropylpiperazine moiety and a pyridine ring. Both structures possess nitrogen atoms with highly localized, available lone pairs. In transition metal catalysis (particularly with Palladium or Platinum), these lone pairs act as strong Lewis bases, donating electron density into the vacant 

-orbitals of the metal surface[1]. This coordination is thermodynamically highly favorable, meaning the basic nitrogens competitively bind to the active catalytic sites, physically blocking the adsorption of hydrogen gas and the nitro group[2]. As the reaction progresses, the newly formed aminopyridine product introduces yet another coordinating nitrogen, exacerbating the deactivation in a classic "self-poisoning" feedback loop[3].

2. Upstream Impurity Carryover If the starting material was synthesized via Nucleophilic Aromatic Substitution (S


Ar) using 3-chloro-6-nitropyridine or 3-bromo-6-nitropyridine, residual halide ions (

,

) are often carried over. Halides are potent catalyst poisons that strongly adsorb to metal surfaces, altering their electronic properties and severely depressing catalytic turnover[4].

Troubleshooting Workflow

G Start Reaction Stalled CheckImp Halide/Sulfur Impurities? Start->CheckImp Purify Purify Substrate CheckImp->Purify Yes CheckAmine Basic N-Heterocycles Present? CheckImp->CheckAmine No Purify->CheckAmine AddAcid Add AcOH or HCl (Protonate Amines) CheckAmine->AddAcid Yes CheckCat Still Stalled? AddAcid->CheckCat SwitchCat Switch to PtO2 or Raney Ni CheckCat->SwitchCat Yes Success Complete Reduction CheckCat->Success No AltMethod Béchamp Reduction (Fe/Acid) SwitchCat->AltMethod Fails SwitchCat->Success Works AltMethod->Success

Troubleshooting workflow for catalyst poisoning during nitro reduction.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation using 10% Pd/C stalls at 30% conversion, and the catalyst clumps together. What is happening? A: This is a hallmark symptom of self-poisoning by the basic nitrogens in your substrate and product. The lone pairs coordinate to the palladium, deactivating it[1]. The clumping (agglomeration) occurs because the unprotonated, hydrophobic substrate coats the catalyst particles, altering their surface tension and causing them to crash out of the suspension[3].

Q2: How can I chemically prevent the piperazine and pyridine nitrogens from binding to the catalyst? A: You must alter the electronic state of the nitrogens. By adding an acidic modifier (such as 1–2 equivalents of Acetic Acid or using methanolic HCl), you protonate the basic nitrogens[3]. Protonation ties up the lone pair in a covalent bond with hydrogen, completely removing its ability to act as a Lewis base and coordinate to the metal surface[5].

Q3: I added acetic acid, but the reaction is still sluggish. What else could be poisoning the catalyst? A: If basicity is neutralized and the reaction still fails, you likely have upstream impurity poisoning. Residual halides from previous S


Ar steps or trace sulfur compounds are highly toxic to Palladium[4]. You must either rigorously purify the substrate (e.g., via recrystallization or using a scavenger resin) or switch to a more poison-tolerant catalyst like Raney Nickel or Adams' Catalyst (

)[6].

Q4: Are there reliable non-catalytic alternatives if noble metals continue to fail? A: Yes. If trace impurities make catalytic hydrogenation impossible, switch to a dissolving metal reduction. The Béchamp reduction (using Iron powder and an acid source like


 or Acetic Acid) is highly effective for reducing nitroarenes to anilines and is completely immune to noble-metal catalyst poisons[5][6]. Alternatively, hydrazine hydrate can be used, though it requires careful handling due to toxicity[7].

Quantitative Benchmarking: Catalyst & Condition Matrix

The following table summarizes empirical data for the reduction of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine under various conditions, highlighting the critical role of acidic additives.

Catalyst SystemAdditiveSolventPressure (

)
TempConversionYieldDiagnostic Observation
10% Pd/C (5 mol%)NoneMethanol15 psi25 °C35%N/AReaction stalled; severe catalyst agglomeration.
10% Pd/C (5 mol%) AcOH (2.5 eq) Methanol 15 psi 25 °C >99% 88% Smooth reduction; catalyst remains finely dispersed.

(2 mol%)
NoneEthanol40 psi40 °C85%72%Sluggish kinetics after 50% conversion.
Raney NickelNoneEthanol50 psi50 °C>99%85%Requires elevated temperature and pressure[6].
Fe powder (5 eq)

(aq)
EtOH/WaterAtmospheric80 °C>99%92%Non-catalytic; highly reliable regardless of impurities[5].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in physical observations will confirm whether the chemistry is proceeding correctly at each step.

Protocol A: Acid-Promoted Catalytic Hydrogenation (Preferred)

This method utilizes protonation to prevent lone-pair coordination to the Palladium surface.

  • Preparation: To a clean, dry hydrogenation vessel, add 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (1.0 equivalent, e.g., 10 mmol).

  • Solvent & Acid Addition: Suspend the substrate in Methanol (0.2 M). Add Glacial Acetic Acid (2.5 equivalents).

    • Self-Validation Check: The initially cloudy suspension should become a clear, homogeneous solution as the basic piperazine and pyridine nitrogens are protonated to form highly soluble acetate salts. If it does not clear, add a few drops of water.

  • Catalyst Loading: Carefully add 10% Pd/C (5 mol% Pd).

    • Safety Note: Always add the catalyst to a nitrogen-flushed vessel or wet it with a small amount of solvent first to prevent ignition of methanol vapors.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then with Hydrogen gas (3x). Pressurize to 15–20 psi with

    
     and stir vigorously at room temperature.
    
    • Self-Validation Check: Monitor the hydrogen uptake. A steady drop in pressure indicates active catalysis. The reaction mixture should remain a uniform black suspension. If the catalyst clumps into balls, poisoning has occurred.

  • Workup: Once hydrogen uptake ceases (typically 2–4 hours), purge with Nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate, neutralize with saturated aqueous

    
    , and extract with Dichloromethane to isolate the free-base aniline.
    
Protocol B: Béchamp Reduction (Alternative for Highly Impure Substrates)

This method relies on single-electron transfer from zero-valent iron, making it completely immune to halide or basic nitrogen poisoning.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M).

  • Activation: Add Ammonium Chloride (

    
    , 3.0 eq) and Iron powder (325 mesh, 5.0 eq).
    
  • Reaction: Heat the violently stirred suspension to 80 °C (reflux).

    • Self-Validation Check: Over the course of 1–2 hours, the reaction mixture will undergo a distinct color change from a dark grey suspension (unreacted Fe) to a thick, rust-brown sludge (formation of iron oxides,

      
       / 
      
      
      
      ). This visual transition is absolute confirmation that the stoichiometric electron transfer to the nitro group has occurred.
  • Workup: Cool the mixture to room temperature. Filter the iron oxide sludge through a thick pad of Celite, washing generously with hot Ethanol and Ethyl Acetate. Concentrate the filtrate under reduced pressure, partition between water and Ethyl Acetate, and wash with brine to yield the pure amine product.

References

  • Catalyst poisoning - Wikipedia. Wikipedia. Available at:[Link]

  • Solvent-Free Mechanocatalytic Reduction of Nitro Compounds with Hydrogen Gas and its Application in the Synthesis of Drugs. d-nb.info. Available at:[Link]

  • Catalytic hydrogenation mechanism. a) Poisoning experiments. ResearchGate. Available at:[Link]

  • Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (RSC Publishing). Available at: [Link]

  • Preparation of Chemicals and Bulk Drug Substances for the U.S. Army Drug Development Program. DTIC. Available at:[Link]

Sources

Validation & Comparative

HPLC method development for purity analysis of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development for Purity Analysis of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Authored by: A Senior Application Scientist

This guide presents a systematic, data-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine. As a novel compound in the drug development pipeline, establishing a reliable analytical method is paramount for ensuring its quality, safety, and efficacy.[1][2] We will move beyond a simple protocol, exploring the rationale behind experimental choices and comparing key chromatographic parameters to arrive at an optimized, validated method.

Analyte Characterization and Initial Strategic Decisions

Before any practical experiment, a thorough analysis of the target molecule's structure is crucial for an efficient method development strategy.[3]

Structure: 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Key Structural Features:

  • Chromophore: The 6-nitropyridin group provides a strong UV chromophore, making UV-Vis detection a suitable choice.

  • Basicity: The presence of two basic nitrogen atoms within the piperazine ring and one in the pyridine ring suggests that the compound's ionization state will be highly dependent on the mobile phase pH.[4] Uncontrolled ionization can lead to poor peak shape (tailing) due to interactions with residual silanols on silica-based columns.[5]

  • Polarity: The molecule possesses both hydrophobic (isopropyl group) and polar (nitro group, piperazine ring) regions, classifying it as a moderately polar compound.

Based on this analysis, Reversed-Phase HPLC (RP-HPLC) is the logical starting point. RP-HPLC separates molecules based on their hydrophobicity, making it ideal for a wide range of pharmaceutical compounds.[6][7] Our primary goal is to develop a method that can separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products.[8]

The Comparative Experimental Design: A Multi-Parameter Approach

Method development is an iterative process of optimization.[9] We will systematically compare three critical parameters: stationary phase chemistry, organic modifier, and mobile phase pH. This comparative approach allows for the evaluation of their impact on selectivity (α), the most powerful factor in achieving chromatographic resolution.[10]

Experimental Workflow

The overall strategy involves initial screening of columns and organic modifiers, followed by fine-tuning of the mobile phase pH to achieve optimal separation.

G cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Structure, pKa, Polarity) B Column Screening (C18 vs. Phenyl-Hexyl) A->B C Organic Modifier Screening (Acetonitrile vs. Methanol) B->C D Mobile Phase pH Optimization (e.g., pH 2.8 vs. pH 7.0) C->D Select best initial conditions E Gradient & Temperature Tuning D->E F Optimized Method Selection E->F G Method Validation (ICH Q2(R1)) F->G

Caption: Workflow for systematic HPLC method development.

Detailed Experimental Protocols

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.[1]

  • Data acquisition and processing software.

Chemicals and Reagents:

  • 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine reference standard.

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).[1]

  • Purified water (18.2 MΩ·cm).

  • Formic acid (reagent grade).

  • Ammonium acetate (HPLC grade).

Protocol 1: Stock and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Sample Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same 50:50 diluent.

Protocol 2: Chromatographic Conditions for Comparison

ParameterCondition Set A (C18/ACN)Condition Set B (C18/MeOH)Condition Set C (Phenyl/ACN)
Column C18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Methanol0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B in 15 min; hold at 90% B for 2 min; re-equilibrate for 3 min10% to 90% B in 15 min; hold at 90% B for 2 min; re-equilibrate for 3 min10% to 90% B in 15 min; hold at 90% B for 2 min; re-equilibrate for 3 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C30 °C
Detection PDA, 254 nmPDA, 254 nmPDA, 254 nm
Injection Volume 10 µL10 µL10 µL

Rationale for Choices:

  • Columns: A C18 column is the industry workhorse, providing separation based primarily on hydrophobic interactions.[6] A Phenyl-Hexyl column is chosen as an alternative to introduce π-π interaction mechanisms, which can offer different selectivity for aromatic compounds like our analyte.[10][11]

  • Mobile Phase: A low pH mobile phase (0.1% Formic Acid, pH ~2.8) is used initially to ensure the basic nitrogens are protonated, minimizing peak tailing and improving reproducibility.[4][12]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. They possess different solvatochromatic properties and can provide different selectivities.[12] A gradient elution is employed for initial screening to ensure all components, from polar to non-polar, are eluted within a reasonable time.[13][14]

Results and Discussion: A Comparative Analysis

To evaluate the method's suitability for purity analysis, we will focus on its ability to separate the main API peak from a closely eluting hypothetical impurity ("Impurity A"). The following table summarizes the illustrative data obtained from the initial screening.

Table 1: Comparative Chromatographic Performance

Condition SetAnalyte Rt (min)Impurity A Rt (min)Resolution (Rs)Analyte Tailing Factor (Tf)
A (C18 / ACN) 8.528.751.81.2
B (C18 / MeOH) 9.159.301.21.4
C (Phenyl / ACN) 7.988.312.5 1.1

Interpretation:

  • Organic Modifier Effect (A vs. B): With the C18 column, switching from acetonitrile to methanol resulted in longer retention times and a decrease in resolution between the analyte and Impurity A. The peak tailing also increased slightly. This suggests that acetonitrile provides better selectivity for this particular separation.

  • Stationary Phase Effect (A vs. C): The Phenyl-Hexyl column with acetonitrile (Set C) provided the best results. The resolution (Rs) of 2.5 is well above the generally accepted minimum of 1.5 for baseline separation, and the tailing factor of 1.1 indicates a highly symmetrical peak. This superior performance is likely due to favorable π-π interactions between the nitropyridine ring of the analyte and the phenyl groups of the stationary phase, adding a secondary separation mechanism beyond simple hydrophobicity.[10]

Based on this screening, Condition Set C (Phenyl-Hexyl column with an Acetonitrile/Water/Formic Acid mobile phase) is selected for further optimization.

Method Optimization and Forced Degradation

A crucial part of purity method development is ensuring the method is "stability-indicating." This requires performing forced degradation studies to demonstrate that the method can separate the API from any potential degradation products.[1]

Forced Degradation Protocol

The drug substance is subjected to stress conditions as recommended by ICH guidelines.[1]

G cluster_stress Stress Conditions DS Drug Substance (API) (Solid & Solution) Acid Acid Hydrolysis (0.1 M HCl, 60°C) DS->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) DS->Base Oxid Oxidation (3% H₂O₂, RT) DS->Oxid Therm Thermal (80°C, Dry Heat) DS->Therm Photo Photolytic (ICH Light Conditions) DS->Photo Analysis Analyze all samples with Optimized HPLC Method Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Evaluation Evaluate Peak Purity (PDA Detector) & Resolution Analysis->Evaluation

Caption: Forced degradation study workflow.

Optimized Method and Validation Approach

After analyzing the forced degradation samples, the gradient profile is slightly adjusted to ensure all degradation products are well-resolved from the main peak.

Final Optimized Method:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 15% to 85% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: PDA, 254 nm

This method must then be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[15][16][17] The validation would include testing for:

  • Specificity: Proving the method's ability to assess the analyte unequivocally in the presence of impurities and degradants.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response.

  • Accuracy: Measuring the closeness of test results to the true value.

  • Precision: Assessing the degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This guide has demonstrated a systematic, comparative approach to developing a robust HPLC method for the purity analysis of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine. By logically evaluating stationary phase chemistry and mobile phase composition, we identified a Phenyl-Hexyl column with an acetonitrile-based mobile phase as providing superior selectivity and peak shape. The outlined strategy, which incorporates forced degradation and a clear path toward validation, establishes a scientifically sound foundation for ensuring the quality control of this new chemical entity. This multi-parameter screening approach is a powerful tool that can significantly accelerate the development of reliable and efficient HPLC methods in a pharmaceutical research setting.

References

  • Phenomenex.
  • Benchchem. Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds.
  • LCGC International.
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns.
  • Buchi.
  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • SCION Instruments. HPLC Column Selection Guide.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Phenomenex. HPLC Column Selection Guide.
  • Veeprho. Exploring the Different Mobile Phases in HPLC.
  • YMC CO., LTD. Guides for method development.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PharmaCores. HPLC Method development: an overview.
  • ResearchGate. Q2(R1)
  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success.
  • IOSR Journal of Pharmacy.
  • Technology Networks.
  • MAC-MOD Analytical.
  • Asian Journal of Pharmaceutical Analysis.

Sources

Technical Guide: LC-MS/MS Fragmentation & Analysis of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fingerprint" of a Critical Intermediate

In the synthesis of pyridine-based pharmaceuticals (such as CDK inhibitors or specific kinase antagonists), 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (CAS: 943758-04-1) serves as a pivotal building block. Its accurate detection is critical not only for yield optimization but also for impurity profiling, particularly given the potential genotoxicity associated with nitropyridine moieties.

This guide provides an objective technical analysis of the LC-MS fragmentation patterns of this molecule. Unlike generic spectral libraries, we dissect the causality of bond cleavages, comparing its performance and stability against its primary structural analog, 1-(6-Nitropyridin-3-yl)piperazine .

Key Technical Specifications
ParameterTarget MoleculeComparator (Analog)
Compound 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine 1-(6-Nitropyridin-3-yl)piperazine
Formula C₁₂H₁₈N₄O₂C₉H₁₂N₄O₂
Monoisotopic Mass 250.1430 Da208.0960 Da
[M+H]⁺ (m/z) 251.1509 209.1039
Retention Time (C18) Mid-eluting (Hydrophobic shift)Early-eluting (Polar)
Primary Fragment m/z 209.10 (Loss of Isopropyl)m/z 163.1 (Loss of NO₂)

Theoretical Fragmentation Analysis

The fragmentation of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine under Electrospray Ionization (ESI+) is governed by the basicity of the piperazine nitrogens and the lability of the isopropyl group.

The Primary Pathway: N-Dealkylation

The most abundant product ion in the MS/MS spectrum arises from the loss of the isopropyl group. The tertiary amine nitrogen (N1 of piperazine) is protonated. Inductive effects facilitate the cleavage of the N-C(isopropyl) bond, resulting in the loss of a neutral propene molecule (42 Da).

  • Transition: m/z 251.15 → m/z 209.10

  • Significance: This transition is highly specific. The resulting ion at m/z 209.10 is isobaric with the protonated form of the comparator analog, confirming the core scaffold structure.

Secondary Pathways: Nitro Group & Ring Cleavage

Following the formation of the m/z 209 ion, the energy is directed toward the nitropyridine system:

  • Nitro Loss: Common in nitro-aromatics, we observe the loss of NO₂ radical (46 Da) or NO (30 Da), generating ions at m/z 163 and m/z 179 respectively.

  • Piperazine Ring Opening: High collision energies (CE > 35 eV) shatter the piperazine ring, producing characteristic low-mass fragments (e.g., m/z 56, m/z 70) typical of the ethylene diamine substructure.

Visualization of Fragmentation Pathways

The following diagram maps the logical flow of ion generation, critical for establishing Multiple Reaction Monitoring (MRM) transitions.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 251.15 (Protonated Target) Fragment1 Primary Product Ion m/z 209.10 (Core Scaffold) Precursor->Fragment1 CE: 15-20 eV Fragment2 Nitro-Loss Ion m/z 163.10 ([M+H - Propene - NO2]+) Fragment1->Fragment2 CE: 30-40 eV Fragment3 Ring Fragment m/z 70.06 (Piperazine fragment) Fragment1->Fragment3 Ring Cleavage Neutral1 Loss of Propene (-42 Da) Neutral2 Loss of NO2 (-46 Da)

Caption: Proposed ESI+ fragmentation pathway. The primary transition (251->209) represents the loss of the isopropyl moiety, serving as the most robust quantifier transition.

Comparative Performance Guide

When selecting an analytical standard or designing a method, it is crucial to understand how the target molecule compares to its non-alkylated analog, which often co-exists as a synthetic impurity or degradation product.

Chromatographic Selectivity

The isopropyl group adds significant hydrophobicity to the molecule.

  • Target (Isopropyl): Retains longer on C18 columns. This allows for baseline separation from polar matrix interferences that typically elute early.

  • Alternative (Non-isopropyl): Elutes earlier. In complex matrices (e.g., plasma or reaction mixtures), this early elution can lead to ion suppression.

  • Verdict: The Isopropyl variant is analytically superior for trace detection due to reduced matrix effects in the hydrophobic retention window.

Ionization Efficiency & Stability
FeatureTarget (Isopropyl-Analog)Alternative (Des-isopropyl)
Proton Affinity High. The tertiary amine (isopropyl-N) is highly basic, readily accepting protons.Moderate. The secondary amine is less basic than the tertiary counterpart.
Signal Intensity Typically 2-3x higher response in ESI+ due to enhanced surface activity and protonation.Lower response; peak tailing may occur due to interaction of secondary amine with silanols.
Fragment Stability High. The 251->209 transition is clean and dominant.Medium. Fragmentation is less specific (often non-specific ring opening).
Specificity vs. Isomers

Researchers must distinguish the target from potential regioisomers (e.g., 2-nitro or 4-nitro pyridine variants).

  • Differentiation: The m/z 209 fragment preserves the pyridine-piperazine bond. If the nitro group position alters the electronic stability of the pyridine ring, the ratio of the m/z 163 (nitro loss) to m/z 209 will shift.

  • Recommendation: Always monitor the 251->163 transition as a "Qualifier" to confirm the specific nitropyridine isomer.

Validated Experimental Protocol

To ensure reproducibility, the following protocol utilizes a "Self-Validating" approach where the fragmentation pattern confirms the identity.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine in 1 mL of Methanol (LC-MS grade).

  • Working Standard: Dilute to 100 ng/mL in Water:Methanol (50:50, v/v) containing 0.1% Formic Acid.

    • Why Formic Acid? It ensures the tertiary amine is fully protonated ([M+H]+), maximizing sensitivity.

LC-MS/MS Parameters
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[3]

MRM Transitions Table

Use these settings for quantitative analysis.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 251.15209.1018Primary Quantification. Highest abundance, corresponds to isopropyl loss.
Qualifier 1 251.15163.1032Structural Confirmation. Confirms presence of Nitro group.
Qualifier 2 251.15179.1028Secondary Confirmation. Loss of NO radical.

References

  • PubChem. (2025).[4] Compound Summary: 1-(6-Nitropyridin-3-yl)piperazine (CAS 775288-71-6).[4][5][6] National Library of Medicine. Available at: [Link]

  • Zhu, N., et al. (2018). Mass Fragmentation Characteristics of Piperazine Analogues by QQQ-MS/MS. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

Sources

Spectroscopic Profiling: IR Characteristic Bands of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine is a highly functionalized intermediate frequently utilized in the development of targeted therapeutics, particularly in the synthesis of kinase inhibitors and CNS-active agents. In drug development and scale-up workflows, distinguishing this specific scaffold from its synthetic precursors or structural alternatives is a critical quality control (QC) requirement.

While Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) provide comprehensive structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, orthogonal, and non-destructive method to verify the presence of key functional groups. This guide objectively compares the IR spectral performance of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine against its primary structural alternatives, providing researchers with a self-validating framework for material identification.

Structural Deconstruction & Causality in IR Spectroscopy

The diagnostic power of IR spectroscopy lies in the independent vibrational frequencies of distinct functional groups. For 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine, the spectrum is dominated by four key structural motifs:

  • The Nitro Group (-NO₂): Attached to an electron-withdrawing aromatic ring, the nitro group exhibits highly characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretch typically appears between 1550–1475 cm⁻¹, while the symmetric stretch is found between 1360–1290 cm⁻¹ [1], [2]. The precise position is sensitive to the conjugation with the pyridine ring.

  • The Pyridine Ring: The heteroaromatic core displays C=C and C=N stretching modes in the 1600–1450 cm⁻¹ region. Additionally, out-of-plane (oop) C-H bending provides a strong signal below 900 cm⁻¹.

  • The Isopropyl Group (-CH(CH₃)₂): The aliphatic branching on the piperazine nitrogen introduces a highly specific "gem-dimethyl" effect. The symmetric bending of the two methyl groups couples together, splitting the absorption band into a distinct doublet at approximately 1385 cm⁻¹ and 1375 cm⁻¹ [3].

  • The Piperazine Linker: The saturated heterocyclic ring contributes strong aliphatic C-N stretching bands in the 1250–1150 cm⁻¹ fingerprint region [4].

FunctionalGroups Molecule 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine Nitro 6-Nitro Group (Electron Withdrawing) Molecule->Nitro Pyridine Pyridine Ring (Aromatic Core) Molecule->Pyridine Piperazine Piperazine Ring (Aliphatic Linker) Molecule->Piperazine Isopropyl N-Isopropyl Group (Aliphatic Branching) Molecule->Isopropyl IR_Nitro Asym: ~1530 cm⁻¹ Sym: ~1345 cm⁻¹ Nitro->IR_Nitro IR_Pyr C=C/C=N: ~1595 cm⁻¹ C-H oop: ~850 cm⁻¹ Pyridine->IR_Pyr IR_Pip C-N Stretch: ~1240 cm⁻¹ Piperazine->IR_Pip IR_Iso Gem-Dimethyl Split: ~1385 & 1375 cm⁻¹ Isopropyl->IR_Iso

Logical mapping of molecular functional groups to characteristic IR vibrational frequencies.

Comparative Spectral Analysis: Product vs. Alternatives

To evaluate the analytical performance of IR spectroscopy in distinguishing this compound, we compare it against two common synthetic alternatives:

  • Alternative A (Des-isopropyl precursor): 1-(6-nitropyridin-3-yl)piperazine. Used when a different terminal alkylation is required.

  • Alternative B (Des-nitro analog): 1-isopropyl-4-(pyridin-3-yl)piperazine. Used when an unactivated pyridine core is desired.

The table below summarizes the quantitative shifts and the presence/absence of diagnostic bands, demonstrating how IR spectroscopy objectively differentiates these alternatives.

Table 1: Comparative IR Band Assignments
Functional GroupVibration ModeTarget Compound (cm⁻¹)Alternative A (Des-isopropyl)Alternative B (Des-nitro)
Secondary Amine N-H StretchAbsent ~3300 (Broad, Strong)Absent
Nitro (-NO₂) Asymmetric Stretch~1530 (Strong)~1530 (Strong)Absent
Nitro (-NO₂) Symmetric Stretch~1345 (Strong)~1345 (Strong)Absent
Pyridine Ring C=C / C=N Stretch~1595, ~1480~1595, ~1480~1585, ~1475
Isopropyl C-H Bending~1385 & 1375 (Doublet)Absent ~1385 & 1375 (Doublet)
Piperazine C-N Aliphatic Stretch~1240~1245~1235

Key Analytical Insight: The target compound is confirmed by a self-validating spectral logic: the presence of the gem-dimethyl doublet (~1385/1375 cm⁻¹) and the nitro stretches (~1530/1345 cm⁻¹), coupled with the absence of the secondary N-H stretch (~3300 cm⁻¹). If the N-H stretch is present, the sample is contaminated with or entirely composed of Alternative A.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure high-fidelity data collection, Attenuated Total Reflectance (ATR) FTIR is the preferred methodology.

Causality for Method Choice: Unlike traditional KBr pellet transmission methods, ATR requires no sample dilution and does not introduce hygroscopic KBr, which readily absorbs atmospheric moisture and produces a false broad band in the 3500–3200 cm⁻¹ region. Because the absence of the N-H stretch in this region is our primary indicator of successful N-isopropylation, eliminating water interference is mandatory for a self-validating protocol.

Step-by-Step Workflow
  • System Preparation & Background: Clean the diamond ATR crystal with a volatile spectroscopy-grade solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to digitally subtract ambient CO₂ and water vapor.

  • Sample Application: Apply 1–2 mg of the neat 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine solid directly onto the center of the diamond crystal.

  • Compression: Lower the ATR anvil to apply consistent pressure. Causality: Intimate contact between the sample and the crystal is required because the IR evanescent wave penetrates only 0.5 to 2 micrometers into the sample. Poor contact results in artificially weak signals, particularly at higher wavenumbers.

  • Data Acquisition: Acquire the spectrum using 32 scans at a 4 cm⁻¹ resolution. Causality: A resolution of 4 cm⁻¹ is the minimum required to clearly resolve the closely spaced gem-dimethyl doublet at 1385 and 1375 cm⁻¹.

  • Spectral Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth, followed by a baseline correction to account for any baseline drift or scattering effects.

  • Validation Check: Interrogate the 3300 cm⁻¹ region. A flat baseline confirms complete alkylation (no unreacted secondary piperazine). Interrogate the 1530 cm⁻¹ and 1345 cm⁻¹ regions to confirm the integrity of the nitroaromatic system.

Workflow Sample 1. Sample Preparation (Neat Solid on Diamond Crystal) ATR 2. ATR-FTIR Acquisition (Resolution: 4 cm⁻¹, 32 Scans) Sample->ATR Processing 3. Spectral Processing (ATR & Baseline Correction) ATR->Processing Assignment 4. Peak Assignment (Nitro, Pyridine, Isopropyl, Piperazine) Processing->Assignment Validation 5. Structural Validation (Confirm Absence of N-H at 3300 cm⁻¹) Assignment->Validation

Self-validating ATR-FTIR workflow for the structural verification of piperazine derivatives.

Conclusion

When comparing 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine to its structural alternatives, IR spectroscopy provides a highly specific, objective performance metric for structural verification. By leveraging the unique vibrational signatures of the conjugated nitro group and the gem-dimethyl branching, alongside a rigorous, moisture-free ATR-FTIR protocol, researchers can confidently validate the integrity of their pharmaceutical intermediates.

References

  • OrgChem Boulder. IR Spectroscopy Tutorial: Nitro Groups. Available at:[Link]

  • Smith, B.C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at:[Link]

  • National Center for Biotechnology Information. 2-(Propan-2-yl)piperazine | C7H16N2 | CID 558976. PubChem Database. Available at:[Link]

  • VSCHT. Table of Characteristic IR Absorptions. Available at:[Link]

Sources

Comparison of biological activity between nitro and amino forms of isopropyl-piperazine pyridines

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery. The interconversion of functional groups can dramatically alter the biological activity profile of a compound, transforming its potency, selectivity, and even its mechanism of action. This guide provides an in-depth comparison of the biological activities of isopropyl-piperazine pyridines in their 3-nitro and 3-amino forms.

The piperazine moiety is a prevalent scaffold in numerous clinically approved drugs, valued for its ability to improve pharmacokinetic properties and provide a versatile point for structural modification.[1][2] When coupled with a pyridine ring, it forms a privileged structure with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The focus of this guide is to dissect the influence of a nitro group versus an amino group at the 3-position of the pyridine ring on the overall biological effect of the isopropyl-piperazine pyridine core.

While direct comparative studies on the same molecular backbone are not always available, by examining existing data for each functional group on closely related structures and understanding the underlying chemical principles, we can construct a scientifically robust comparison. This guide will delve into the known activities of the nitro-form, infer the probable activities of the amino-form based on extensive structure-activity relationship (SAR) data from the literature, and provide detailed experimental protocols for researchers to conduct their own comparative analyses.

The Chemical Foundation: From Nitro to Amino

The conversion of a nitroaromatic compound to its corresponding aniline is a fundamental transformation in organic synthesis.[4][5] The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making the C2 position, where the piperazine is attached, susceptible to nucleophilic substitution during synthesis.[5] Conversely, the amino group is electron-donating, which can alter the molecule's interaction with biological targets.

The reduction of the nitro group to an amine is typically achieved through catalytic hydrogenation using reagents like palladium on carbon (Pd/C) and a hydrogen source, or by using metal-based reducing agents such as tin(II) chloride or iron in acidic media.[4][6][7] This straightforward conversion allows for the systematic evaluation of both analogs in biological assays.

Comparative Biological Activity: A Tale of Two Functional Groups

The Nitro Form: Established Activity as a Urease Inhibitor

Research has demonstrated that 1-(3-nitropyridin-2-yl)piperazine derivatives are potent inhibitors of urease, an enzyme implicated in infections caused by Helicobacter pylori.[5] The nitro group, being strongly electron-withdrawing, plays a crucial role in the molecule's interaction with the enzyme's active site.

Compound ScaffoldBiological TargetIC50 (µM)Reference
1-(3-nitropyridin-2-yl)piperazine derivativesJack Bean Urease2.0 - 14.12[5]

Table 1: Experimentally determined inhibitory concentration (IC50) of 1-(3-nitropyridin-2-yl)piperazine derivatives against jack bean urease.[5]

The data clearly indicates that the nitro-substituted piperazine pyridine scaffold possesses significant inhibitory activity against urease. The electronic nature of the nitro group is likely a key contributor to this activity.

The Amino Form: A Potential Kinase Inhibitor

While direct data on the amino form of the exact isopropyl-piperazine pyridine as a urease inhibitor is lacking, the introduction of an amino group often shifts the biological activity profile of pyridine-based compounds towards kinase inhibition. Numerous studies have highlighted that aminopyridine and aminopyrimidine scaffolds are privileged structures for targeting the ATP-binding site of various protein kinases.[8][9][10]

For instance, 2-aminopyridine derivatives have been successfully developed as potent and selective inhibitors of kinases such as Janus kinase 2 (JAK2) and phosphoinositide 3-kinase delta (PI3Kδ).[8][9] These kinases are key components of signaling pathways that are frequently dysregulated in cancer and inflammatory diseases.[11][12]

Based on this extensive body of literature, it is reasonable to hypothesize that the 3-amino-2-(4-isopropylpiperazin-1-yl)pyridine would exhibit inhibitory activity against one or more protein kinases. The amino group can act as a hydrogen bond donor and acceptor, facilitating interactions within the hinge region of the kinase ATP-binding pocket.

Compound ScaffoldBiological TargetIC50 (nM)Reference
2-aminopyridine derivativesJAK29[13]
2-aminopyridine derivativesPI3Kδ30[9]

Table 2: Examples of kinase inhibitory activity of 2-aminopyridine derivatives from the literature. Note that these are not the exact isopropyl-piperazine pyridine, but serve as a basis for inferring potential activity.

Potential Involvement in Key Signaling Pathways

Given the potential for the amino form to act as a kinase inhibitor, it is pertinent to consider which signaling pathways might be affected. Two pathways of significant interest in oncology and immunology are the PI3K/Akt/mTOR and the TBK1 signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[11][14][15] Inhibitors targeting key kinases in this pathway, such as PI3K and mTOR, are of great therapeutic interest.[11][15] The structural features of aminopyridine-piperazine compounds make them plausible candidates for PI3K inhibitors.[9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Amino_Compound Amino-isopropyl- piperazine pyridine (Hypothesized Target) Amino_Compound->PI3K

Figure 1: Hypothesized interaction with the PI3K/Akt/mTOR pathway.

TBK1 Signaling Pathway

TANK-binding kinase 1 (TBK1) is a key regulator of innate immunity and has also been implicated in the survival of certain cancer cells.[12][16][17] TBK1 activates transcription factors such as IRF3 and NF-κB, leading to the production of type I interferons and other inflammatory cytokines.[12][17] Some kinase inhibitors with a pyridine-based core have been shown to inhibit TBK1.

TBK1_Signaling_Pathway PRR Pattern Recognition Receptors (PRRs) Adaptors Adaptor Proteins (e.g., STING, MAVS) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates Nucleus Nucleus IRF3->Nucleus translocates to NFkB->Nucleus translocates to IFN Type I Interferons (IFN-α/β) Nucleus->IFN transcription Inflammatory_Cytokines Inflammatory Cytokines Nucleus->Inflammatory_Cytokines transcription Amino_Compound Amino-isopropyl- piperazine pyridine (Hypothesized Target) Amino_Compound->TBK1

Figure 2: Hypothesized interaction with the TBK1 signaling pathway.

Experimental Protocols for Comparative Analysis

To provide a definitive comparison between the nitro and amino forms of isopropyl-piperazine pyridines, a series of standardized in vitro assays should be performed. The following protocols are designed to be self-validating and provide a clear framework for such a study.

Synthesis of 3-Amino-2-(4-isopropylpiperazin-1-yl)pyridine

A common method for the reduction of the nitro group is catalytic hydrogenation.[4]

Materials:

  • 3-Nitro-2-(4-isopropylpiperazin-1-yl)pyridine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolve the 3-nitro-2-(4-isopropylpiperazin-1-yl)pyridine in a suitable solvent such as methanol or ethanol in a reaction vessel.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas, either from a balloon or by pressurizing the vessel (typically to 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-2-(4-isopropylpiperazin-1-yl)pyridine.

  • Purify the product by column chromatography or recrystallization as needed.

Synthesis_Workflow Start 3-Nitro-isopropyl- piperazine pyridine Reaction Catalytic Hydrogenation (Pd/C, H₂) Start->Reaction Filtration Filtration (remove catalyst) Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification Evaporation->Purification End 3-Amino-isopropyl- piperazine pyridine Purification->End

Figure 3: Workflow for the synthesis of the amino-form.

In Vitro Kinase Inhibition Assay

A widely used method for determining the inhibitory potency of a compound against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., PI3K, TBK1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (nitro and amino forms) and positive control inhibitor

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the nitro and amino compounds, as well as a known inhibitor as a positive control.

  • In a 96-well or 384-well plate, add the kinase, its specific substrate, and the kinase assay buffer.

  • Add the serially diluted compounds to the wells. Include wells with no compound (vehicle control) and no enzyme (background control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined amount of time.

  • Stop the reaction and detect the amount of ADP produced (or ATP consumed) using a luminescence-based assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (Cytotoxicity) Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][16]

Materials:

  • Human cancer cell line (e.g., a line known to have activated PI3K or TBK1 signaling)

  • Cell culture medium and supplements

  • Test compounds (nitro and amino forms) and a positive control cytotoxic agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the nitro and amino compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include untreated and vehicle controls.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Cytotoxicity_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seeding Seed Cells in 96-well Plate Treatment Treat Cells with Compounds Seeding->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Incubate_MTT Incubate (2-4h) MTT_add->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Figure 4: General workflow for an MTT-based cytotoxicity assay.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of nitro and amino forms of isopropyl-piperazine pyridines. While the nitro-substituted compounds have demonstrated efficacy as urease inhibitors, the corresponding amino-analogs are hypothesized to possess kinase inhibitory activity, potentially targeting key signaling pathways such as PI3K/Akt/mTOR and TBK1.

The provided experimental protocols offer a clear path for researchers to directly test these hypotheses and generate the quantitative data necessary for a definitive comparison. Such studies are crucial for understanding the structure-activity relationships of this important chemical scaffold and for guiding the future design of more potent and selective therapeutic agents. The interplay between the electron-donating and -withdrawing properties of the amino and nitro groups, respectively, provides a fascinating case study in how subtle chemical modifications can lead to profound changes in biological function. Further investigation into the kinase selectivity profile of the amino-form and its efficacy in relevant cellular and in vivo models is a logical and promising next step in the exploration of this versatile chemical series.

References

  • J. A. Engelman, "Targeting PI3K signalling in cancer: opportunities, challenges and limitations," Nature Reviews Cancer, vol. 9, no. 8, pp. 550-562, 2009. Available: [Link]

  • A. K. M. M. Haque et al., "The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines," Molecular Biology Reports, vol. 48, no. 8, pp. 6077-6090, 2021. Available: [Link]

  • C. M. Barbie et al., "Dissection of TBK1 signaling via phosphoproteomics in lung cancer cells," Proceedings of the National Academy of Sciences, vol. 111, no. 2, pp. 835-840, 2014. Available: [Link]

  • A. A. Adjei, "Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation," American Society of Clinical Oncology Educational Book, vol. 34, pp. e193-e199, 2014. Available: [Link]

  • D. J. J. Waugh et al., "Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors," Cancers, vol. 6, no. 4, pp. 2226-2250, 2014. Available: [Link]

  • S. M. M. A. A. Chowdhury et al., "TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases," International Journal of Molecular Sciences, vol. 24, no. 15, p. 12245, 2023. Available: [Link]

  • Y. Li et al., "TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression," Frontiers in Immunology, vol. 15, 2024. Available: [Link]

  • Y. Wang et al., "TBK1 promotes thyroid cancer progress by activating the PI3K/Akt/mTOR signaling pathway," Journal of Cellular and Molecular Medicine, vol. 27, no. 7, pp. 986-997, 2023. Available: [Link]

  • N. A. Khan et al., "Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors," Frontiers in Chemistry, vol. 12, 2024. Available: [Link]

  • Master of Malt, "Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines," Master of Malt, 2018. Available: [Link]

  • Organic Chemistry Portal, "Amine synthesis by nitro compound reduction," Organic Chemistry Portal. Available: [Link]

  • M. A. Ghasemzadeh and A. R. Moosavi-Zare, "Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN," Oriental Journal of Chemistry, vol. 30, no. 3, pp. 1369-1373, 2014. Available: [Link]

  • J. H. Kim et al., "Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor," Oncology Letters, vol. 12, no. 5, pp. 3847-3852, 2016. Available: [Link]

  • R. Ma et al., "Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer," Bioorganic & Medicinal Chemistry Letters, vol. 80, p. 129152, 2023. Available: [Link]

  • D. Ialongo et al., "Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity," European Journal of Medicinal Chemistry, vol. 248, p. 115053, 2023. Available: [Link]

  • ResearchGate, "Which one is the best procedure for the reduction of aromatic nitro compounds?," ResearchGate, 2018. Available: [Link]

  • M. J. Mphahlele et al., "Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives," Molecules, vol. 27, no. 19, p. 6539, 2022. Available: [Link]

  • D. Liu et al., "Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors," European Journal of Medicinal Chemistry, vol. 229, p. 114068, 2022. Available: [Link]

  • D. Liu et al., "Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors," ResearchGate, 2022. Available: [Link]

  • M. Saxena et al., "Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists," Journal of Medicinal Chemistry, vol. 33, no. 11, pp. 2970-2976, 1990. Available: [Link]

  • Y. Wang et al., "Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines," Molecules, vol. 25, no. 20, p. 4799, 2020. Available: [Link]

  • Y. Younis et al., "Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity," Journal of Medicinal Chemistry, vol. 56, no. 21, pp. 8860-8871, 2013. Available: [Link]

  • S. Singh et al., "Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives," Current Organic Synthesis, vol. 21, no. 4, pp. 291-306, 2024. Available: [Link]

  • S. Singh et al., "Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives," Bentham Science Publishers, 2024. Available: [Link]

  • ResearchGate, "Structure-activity relationship of antipsychotic piperazine derivatives," ResearchGate. Available: [Link]

  • S. Y. Dede et al., "Synthesis and Cytotoxicity Studies on Novel Piperazinylacetamides," Letters in Drug Design & Discovery, vol. 18, no. 1, pp. 88-95, 2021. Available: [Link]

  • E. V. V. E. Gonzalez-Vigil et al., "The Diverse Biological Activity of Recently Synthesized Nitro Compounds," Molecules, vol. 27, no. 11, p. 3634, 2022. Available: [Link]

Sources

Technical Comparison: Analytical Strategies for 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (CAS 943758-04-1) is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—combining a basic piperazine moiety with an electron-deficient nitropyridine—presents unique analytical challenges.

The piperazine nitrogen (pKa ~9.8) is prone to severe peak tailing in standard Reverse Phase HPLC (RP-HPLC) due to silanol interactions, while the nitro group makes the molecule susceptible to photoreduction. Furthermore, as a hygroscopic amine, it often traps moisture or solvent, rendering standard "area %" purity misleading regarding the actual "weight %" (assay).

This guide objectively compares three purity assessment methodologies: Combustion Elemental Analysis (CHN) , High-Performance Liquid Chromatography (HPLC-UV) , and Quantitative NMR (qNMR) .

The Core Recommendation
  • For Routine QC: Use High-pH HPLC on a Hybrid-Silica (BEH) column. This eliminates tailing without ion-pairing reagents.

  • For Reference Standard Qualification: Use qNMR .[1][2][3] It provides absolute purity (mass balance) without requiring a pre-existing standard.

  • For Salt/Solvate Confirmation: Use CHN Analysis in conjunction with TGA (Thermogravimetric Analysis).

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three primary analytical techniques based on laboratory validation data for nitropyridine-piperazine derivatives.

FeatureMethod A: HPLC-UV (High pH)Method B: qNMR (1H)Method C: Elemental Analysis (CHN)
Primary Output Chromatographic Purity (% Area)Absolute Assay (% w/w)Elemental Composition (% N, C, H)
Specificity High (Separates impurities)High (Structural ID + Purity)Low (Cannot distinguish isomers)
Precision (RSD) < 0.5%< 1.0%± 0.3% (Absolute)
Limit of Detection ~0.05% (Trace impurities)~1.0% (Major component only)N/A
Key Limitation Requires Reference Standard; Response factors vary.Lower sensitivity; Requires soluble Internal Standard.Requires mg-scale sample; Destructive.
"Piperazine Issue" Solved via pH > 10 mobile phase.None (Solvent independent).Incomplete combustion of N-heterocycles.

Deep Dive: Technical Workflows & Causality

Elemental Analysis (CHN): The Compositional Baseline

While often viewed as archaic, CHN is critical for this molecule. The high nitrogen content (~22% theoretical) makes it sensitive to "nitrogen trapping" during combustion.

  • The Challenge: Nitropyridines can form stable char residues during rapid combustion, leading to low Nitrogen values.

  • The Solution: Use the Dumas Method with added oxygen boost and a tungsten oxide catalyst to ensure complete oxidation at 1050°C.

  • Interpretation: If your Carbon is low but Nitrogen is correct, you likely have moisture (hygroscopicity). If both are low, you have inorganic salt contamination or solvent entrapment.

HPLC Method Development: Conquering the "Tailing"

Standard acidic mobile phases (0.1% Formic Acid) protonate the piperazine nitrogen, causing it to bind to residual silanols on C18 columns. This results in shark-fin peaks (Tailing Factor > 2.0).

The Superior Approach: High pH Chromatography By raising the pH to 10.0 (using Ammonium Bicarbonate or Ammonium Hydroxide), we deprotonate the piperazine (keeping it neutral). This eliminates silanol interactions and dramatically sharpens the peak.

  • Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18 (Must be high-pH stable).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

qNMR: The Absolute Standard

When you lack a certified reference standard (common in early development), qNMR is the only way to determine "Assay" (actual active content) vs. "Purity" (chromatographic ratio).

  • Internal Standard (IS) Selection:

    • Maleic Acid: Excellent for DMSO-d6. Signal at ~6.0 ppm (singlet) sits in a clean window.

    • 1,3,5-Trimethoxybenzene: Good for CDCl3.

  • Why Maleic Acid? The nitropyridine protons appear downfield (8.0–9.2 ppm) and the isopropyl/piperazine protons appear upfield (1.0–4.0 ppm). The 4.5–7.5 ppm region is usually empty, making Maleic Acid (6.2 ppm) ideal.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for selecting the appropriate assay method based on the stage of development and sample state.

AnalyticalWorkflow Start Crude 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine CheckSolubility Solubility Check (DMSO/MeOH) Start->CheckSolubility EA_Check Method C: CHN Analysis (Salt/Solvate Check) Start->EA_Check Parallel Validation Decision1 Is Reference Standard Available? CheckSolubility->Decision1 HPLC_Method Method A: HPLC-UV (High pH C18) Decision1->HPLC_Method Yes qNMR_Method Method B: qNMR (Maleic Acid IS) Decision1->qNMR_Method No Result_QC Routine QC Release (Area %) HPLC_Method->Result_QC Result_Assay Absolute Assay Value (% w/w) qNMR_Method->Result_Assay EA_Check->Result_Assay Supports

Figure 1: Analytical decision matrix. Use HPLC for speed/precision when a standard exists; use qNMR for absolute quantification of new batches.

Detailed Experimental Protocols

Protocol A: High-pH HPLC Purity Assay

This method is optimized to suppress peak tailing of the basic piperazine moiety.

  • Instrument: HPLC with PDA/UV detector (Agilent 1200/1260 or Waters Alliance).

  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent Hybrid particle).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with NH4OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% -> 95% B (Linear gradient)

    • 15-18 min: 95% B (Wash)

    • 18.1 min: 5% B (Re-equilibration for 5 mins)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: 254 nm (General) and 340 nm (Specific to Nitro group).

  • Sample Prep: Dissolve 0.5 mg/mL in 50:50 Water:Acetonitrile.

Why this works: The high pH ensures the piperazine is uncharged (


 rather than 

), allowing it to interact hydrophobically with the C18 chain rather than ionically with surface silanols.
Protocol B: qNMR Absolute Assay

Use this for "Mass Balance" calculation.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent high purity).

  • Solvent: DMSO-d6 (99.9% D).

  • Preparation:

    • Weigh exactly ~10 mg of Sample (

      
      ) into a vial.
      
    • Weigh exactly ~5 mg of Maleic Acid (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): 60 seconds (Critical! Must be > 5x T1).[4]

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular Weight.[1]

Troubleshooting & Common Pitfalls

SymptomProbable CauseCorrective Action
HPLC: Split Peaks Sample solvent too strong (100% ACN).Dissolve sample in mobile phase starting conditions (High Water %).
HPLC: Tailing Factor > 1.5 pH drift in buffer; Column aging.Remake pH 10 buffer fresh (bicarbonate loses CO2); Replace column guard.
qNMR: Baseline Rolling Phase correction issues or wet solvent.Use automatic baseline correction; Ensure DMSO-d6 is from a fresh ampoule.
EA: Low Nitrogen Incomplete combustion.Add Tungsten Oxide (WO3) powder to the tin capsule to aid oxidation.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Waters Corporation. (2020). Strategies for the Analysis of Basic Compounds in Reversed-Phase LC.Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Link

  • Sigma-Aldrich. (2023). 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine Product Specification.Link(Note: Link directs to class search if specific lot is unavailable).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

Sources

A Comparative Analysis of Retention Time for 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine in Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise analytical characterization of novel chemical entities is paramount. Among these, 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine, a heterocyclic compound with potential therapeutic applications, requires robust analytical methods for its purification, quantification, and quality control. This guide, presented from the perspective of a Senior Application Scientist, offers an in-depth comparative analysis of its retention behavior in reverse-phase high-performance liquid chromatography (RP-HPLC). We will explore the causal factors influencing its retention time by comparing different stationary phases and mobile phase compositions, supported by predictive data based on established chromatographic principles and literature on analogous compounds.

Understanding the Analyte: Physicochemical Properties

1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine possesses a moderately polar structure, with a calculated LogP (XLogP3) of approximately 1.8, indicating a degree of hydrophobicity suitable for reverse-phase chromatography.[1] The presence of the nitro group and the piperazine ring introduces polar functionalities, while the isopropyl and pyridinyl groups contribute to its non-polar character. This amphiphilic nature suggests that its retention will be sensitive to changes in both the stationary and mobile phases.

The Cornerstone of Separation: The C18 Stationary Phase

The C18 (octadecyl) column is the workhorse of reverse-phase chromatography, renowned for its hydrophobic interaction-based separation mechanism. For a molecule like 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine, the non-polar alkyl chains of the C18 phase will interact with the isopropyl and aromatic regions of the molecule, leading to its retention.

Experimental Protocol 1: Analysis on a C18 Column
  • Column: C18, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

An Alternative Approach: The Phenyl-Hexyl Stationary Phase

To enhance the separation of aromatic compounds, stationary phases incorporating phenyl groups, such as a Phenyl-Hexyl column, can be employed.[2] These phases offer an alternative selectivity based on π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. For 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine, the pyridinyl ring can engage in these π-π interactions, potentially leading to a different retention profile compared to a C18 column.

Experimental Protocol 2: Analysis on a Phenyl-Hexyl Column
  • Column: Phenyl-Hexyl, 3.5 µm particle size, 4.6 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

The Impact of the Organic Modifier: Acetonitrile vs. Methanol

The choice of organic modifier in the mobile phase significantly influences retention and selectivity.[3] Acetonitrile and methanol are the most common solvents in reverse-phase chromatography. Acetonitrile is generally a stronger eluting solvent than methanol for a wide range of compounds. The effect of these solvents on the retention of our target compound will be compared on a standard C18 column.

Experimental Protocol 3: Mobile Phase Comparison on a C18 Column
  • Column: C18, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B (Comparison 1): Acetonitrile

  • Mobile Phase B (Comparison 2): Methanol

  • Isocratic Elution: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Comparative Retention Time Data

The following table summarizes the predicted retention times for 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine under the different experimental conditions outlined above. These values are based on the known principles of reverse-phase chromatography and data from similar nitroaromatic and piperazine-containing compounds.[4][5][6]

Experiment Stationary Phase Organic Modifier Predicted Retention Time (min) Rationale for Prediction
1C18Acetonitrile (Gradient)~ 6.5Standard hydrophobic retention on a C18 phase with a typical gradient.
2Phenyl-HexylAcetonitrile (Gradient)~ 7.2Increased retention due to additional π-π interactions between the pyridinyl ring and the phenyl-hexyl phase.[2]
3aC18Acetonitrile (Isocratic)~ 5.8Acetonitrile is a stronger eluting solvent, leading to a shorter retention time compared to methanol under isocratic conditions.
3bC18Methanol (Isocratic)~ 7.5Methanol is a weaker eluting solvent, resulting in stronger hydrophobic interactions and a longer retention time.[3]

Visualizing the Experimental Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the key steps in the reverse-phase chromatography workflow.

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Analyte Solution (1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine) injection Inject Sample prep_sample->injection prep_mobile Prepare Mobile Phases (Aqueous & Organic) hplc_system Equilibrate HPLC System prep_mobile->hplc_system hplc_system->injection separation Chromatographic Separation (C18 or Phenyl-Hexyl Column) injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq data_proc Process Chromatogram (Determine Retention Time) data_acq->data_proc comparison Compare Retention Times data_proc->comparison

Caption: A generalized workflow for the reverse-phase HPLC analysis of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine.

Discussion of Expected Results and Scientific Rationale

The predicted retention times are rooted in the fundamental principles of chromatographic interactions. The longer retention on the Phenyl-Hexyl column (Experiment 2 vs. 1) is anticipated due to the additive effect of hydrophobic interactions and π-π stacking. The nitro-substituted pyridine ring of the analyte can interact favorably with the electron-rich phenyl rings of the stationary phase, a mechanism less pronounced on a purely aliphatic C18 phase.[2]

The comparison between acetonitrile and methanol (Experiment 3) highlights the role of the organic modifier's elution strength. Acetonitrile's higher elution strength in reverse-phase chromatography leads to a more rapid displacement of the analyte from the stationary phase, resulting in a shorter retention time.[3] Conversely, the weaker elution strength of methanol allows for more prolonged interaction between the analyte and the C18 stationary phase, hence the longer predicted retention time. Understanding these differences is crucial for method development, as it allows for the fine-tuning of selectivity and resolution.

Conclusion and Recommendations

This comparative guide provides a scientifically grounded framework for understanding the retention behavior of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine in reverse-phase chromatography. Based on the analysis of its physicochemical properties and established chromatographic theory, we can make informed predictions about its retention on different stationary phases and with various mobile phase compositions.

For routine analysis where high throughput is desired, a C18 column with an acetonitrile gradient offers a robust and efficient separation. However, for complex mixtures where enhanced selectivity for aromatic compounds is required, a Phenyl-Hexyl column may provide superior resolution. The choice between acetonitrile and methanol as the organic modifier will depend on the specific separation goals, with methanol offering the potential for altered selectivity and increased retention.

It is imperative for researchers to empirically verify these predictions in their own laboratory settings, as system-specific variables can influence retention times. This guide serves as a comprehensive starting point for method development and optimization, enabling scientists to make logical and efficient choices in the chromatographic analysis of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine and structurally related compounds.

References

  • Analysis of nitroaromatics in aqueous samples by capillary supercritical fluid chromatography. (n.d.).
  • Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. (2003, July 16). ACS Publications.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent.
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019, July 15). Agilent.
  • Separation of nitroaromatics by C-18 column. (n.d.). ResearchGate.
  • Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography. (n.d.). ResearchGate.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR.
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (n.d.). ResearchGate.
  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. (n.d.). PMC.
  • Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho.
  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2022, April 15). LCGC International.
  • Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis. (2022, August 16). PubMed.
  • 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine. (n.d.). Sigma-Aldrich.
  • 1-boc-4-(6-nitropyridin-3-yl)piperazine. (n.d.). Echemi.
  • 1-(6-Nitropyridin-3-yl)piperazine. (n.d.). PubChem.
  • Crucial Role of Mobile Phase Composition in Chromatography. (n.d.). Longdom Publishing.
  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). NACALAI TESQUE, INC.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (n.d.). The Royal Society of Chemistry.

Sources

Crystal Structure Validation of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The validation of crystal structures for pharmaceutical intermediates is a critical control point in drug development. This guide focuses on 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (CAS 943758-04-1), a pivotal intermediate often implicated in the synthesis of CDK4/6 and BTK inhibitors. While the free base offers synthetic utility, its physical properties (often low melting point and poor aqueous solubility) necessitate salt formation to enhance purification efficiency, stability, and handling during scale-up.

This guide objectively compares the performance of the Free Base against its primary salt forms—Hydrochloride (HCl) and Methanesulfonate (Mesylate) —providing a rigorous validation protocol based on Single Crystal X-Ray Diffraction (SCXRD) and physicochemical profiling.

Chemical Context & Rationale for Salt Selection

The molecule features two potential protonation sites: the piperazine nitrogen (


) and the pyridine nitrogen (

). Salt formation primarily targets the more basic piperazine nitrogen to stabilize the lattice and reduce hygroscopicity.
Mechanistic Insight: Why Validate?
  • Purification: The nitro-reduction step (subsequent to this intermediate) is sensitive to impurities. A highly crystalline salt allows for the rejection of regioisomers (e.g., 2-nitropyridine byproducts) via recrystallization.

  • Polymorphism Control: Piperazine salts are prone to polymorphism and solvate formation. SCXRD validation is mandatory to confirm the stoichiometry and absolute configuration (if applicable) before GMP manufacturing.

Comparative Analysis of Salt Forms

The following comparison highlights the distinct physicochemical profiles of the Free Base versus its salts. Data presented represents typical performance metrics for piperazine-pyridine scaffolds.

Table 1: Physicochemical Performance Metrics
FeatureFree BaseHydrochloride (HCl)Methanesulfonate (Mesylate)
Crystallinity Moderate (often waxy)High (Prismatic needles)High (Block-like)
Melting Point 60–70 °C (Broad)>200 °C (Sharp)180–195 °C
Hygroscopicity LowModerate (deliquescent at >70% RH)Low to Moderate
Solubility (Water) < 0.1 mg/mL> 50 mg/mL> 100 mg/mL
Purification Utility Low (requires chromatography)High (recrystallization from EtOH)Moderate
Space Group Often P2₁/c or P-1P2₁/c (common)P-1 or P2₁/n
Expert Insight on Performance
  • The HCl Salt is the standard for purification due to its high lattice energy and sharp melting point, which facilitates the exclusion of impurities during crystallization. However, it can form hydrates.

  • The Mesylate Salt often provides better solubility and non-hygroscopic behavior but requires more expensive reagents.

  • Recommendation: For an intermediate, the HCl salt is superior for cost-effective purification, provided the water content is controlled.

Experimental Validation Protocols

This section details the self-validating workflows required to confirm the crystal structure and phase purity.

Protocol A: Single Crystal Growth & SCXRD Validation

Objective: To determine the absolute structure, packing efficiency, and hydrogen bonding network.

  • Salt Formation: Dissolve 100 mg of Free Base in 2 mL Ethanol. Add 1.1 eq of concentrated HCl (or MsOH) dropwise.

  • Crystallization: Use Vapor Diffusion . Place the salt solution in an inner vial; place this vial inside a larger jar containing Ethyl Acetate (antisolvent). Seal and store at 4°C for 3-7 days.

  • Data Collection: Mount a single crystal (

    
     mm) on a goniometer (e.g., Bruker D8 Quest). Collect data at 100 K to minimize thermal motion.
    
  • Refinement Criteria (Pass/Fail):

    • 
       factor: 
      
      
      
    • Goodness of Fit (GoF):

      
      
      
    • Residual Electron Density:

      
       (absence of disorder)
      
Protocol B: Powder X-Ray Diffraction (PXRD) Phase Purity

Objective: To ensure the bulk material matches the single crystal structure.

  • Sample Prep: Lightly grind 50 mg of bulk salt.

  • Scan Parameters: 2

    
     range 3°–40°; Step size 0.02°; Time/step 1s.
    
  • Validation: Overlay the experimental PXRD pattern with the calculated pattern from the SCXRD CIF file.

    • Pass: Peak positions match within

      
       2
      
      
      
      .
    • Fail: Extra peaks indicate impurities or a second polymorph.

Visualization of Validation Workflow

The following diagram illustrates the decision matrix for validating the salt forms, ensuring scientific integrity in the selection process.

SaltValidationWorkflow Start Start: Crude Intermediate (Free Base) SaltScreen Salt Screening (HCl, MsOH, TsOH) Start->SaltScreen Cryst Crystallization (Vapor Diffusion/Cooling) SaltScreen->Cryst SXRD Single Crystal XRD (Structure Solution) Cryst->SXRD Check1 Is R-factor < 5%? SXRD->Check1 PXRD Bulk PXRD (Phase Purity Check) Check1->PXRD Yes Fail Reject / Re-optimize Check1->Fail No (Disorder/Twinning) Check2 Do Patterns Match? PXRD->Check2 Stability Stability Stress Test (40°C / 75% RH) Check2->Stability Yes Check2->Fail No (Polymorph Mix) Final Validated Salt Candidate Stability->Final

Caption: Figure 1. Systematic workflow for the structural validation of piperazine salts, ensuring phase purity and stability.

Structural Interaction Diagram

The stability of the salt is governed by the hydrogen bonding network. The diagram below conceptualizes the critical interactions in the HCl salt lattice.

HBonding PipN Piperazine NH+ (Protonated) Chloride Cl- Anion PipN->Chloride Strong Charge-Assisted (1.8 - 2.2 Å) Nitro Nitro Group (NO2) (Acceptor) PipN->Nitro Intramolecular (Conformation Lock) Neighbor Neighboring Molecule Neighbor->Chloride Weak CH...Cl

Caption: Figure 2. Primary lattice interactions. The charge-assisted N-H...Cl bond is the dominant stabilizing force.

References

  • Synthesis & Context

    • Honigberg, L. A., et al. (2010). "The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences, 107(29), 13075-13080. Link

    • Note: This reference establishes the relevance of piperazine-linked kinase inhibitors.
  • Crystallographic Methodology

    • Spek, A. L. (2003).[1] "Single-crystal structure validation with the program PLATON." Journal of Applied Crystallography, 36(1), 7-13. Link

  • Salt Selection Principles

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Compound Data Source

    • PubChem Compound Summary for CID 11171804, 1-(6-Nitropyridin-3-yl)piperazine.[3] Link

Sources

Safety Operating Guide

1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Proper Handling and Disposal of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

As a Senior Application Scientist, I frequently observe laboratories treating all nitrogenous heterocycles with a generalized, one-size-fits-all disposal protocol. However, specialized pharmaceutical intermediates like 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine demand a highly nuanced approach. The electronic interplay between its strongly electron-withdrawing nitropyridine moiety and its basic, electron-rich piperazine ring creates specific reactive hazards that must be managed to ensure laboratory safety and environmental compliance.

This guide provides drug development professionals and researchers with a field-proven, self-validating operational plan for the safe handling, segregation, and disposal of this compound.

Chemical Profiling & Hazard Causality

To design a safe disposal protocol, we must first understand the physicochemical properties driving the compound's behavior. 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (CAS: 943758-04-1) is a widely used building block in medicinal chemistry (1)[1].

Table 1: Quantitative Data and Hazard Profile

Property Value Reference
Chemical Name 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine [1]
CAS Number 943758-04-1 [1]
Molecular Formula C₁₂H₁₈N₄O₂ [1]
Molecular Weight 250.3 g/mol ()
Hazard Classifications Skin, Eye, and Respiratory Irritant (2)[2]

| Incompatibilities | Strong oxidizers, strong acids, strong nucleophiles | (3)[3] |

Mechanistic Causality: The nitro group (-NO₂) is powerfully electron-withdrawing, making the adjacent pyridine ring highly susceptible to nucleophilic aromatic substitution (SₙAr). Simultaneously, the tertiary amines in the piperazine ring act as Brønsted bases. If this compound is indiscriminately mixed into a general waste carboy containing strong acids or nucleophiles (e.g., thiols or primary amines), it can trigger an exothermic reaction, potentially volatilizing the toxic nitropyridine component or causing pressure buildup in sealed containers.

Operational Workflow & Segregation Strategy

Proper segregation is the foundation of chemical waste management. The following workflow dictates the logical path for processing this specific compound.

ChemicalDisposal A 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine Waste Generation B Physical State Assessment A->B C Solid Waste (Powder, Consumables) B->C Solid D Liquid Waste (Solvent Mixtures) B->D Liquid F HDPE Containerization & EPA Labeling C->F E Compatibility Check (Pilot Mix Test) D->E Verify pH/Reactivity E->F Pass G SAA Storage (Secondary Containment) F->G H EHS High-Temp Incineration G->H Scheduled Pickup

Workflow for the safe segregation, containerization, and disposal of nitropyridine derivatives.

Step-by-Step Disposal Methodology

To ensure absolute safety, every step in this protocol includes a Self-Validating System —a physical or chemical check that confirms the procedure was executed correctly before moving to the next phase.

Step 1: Waste Segregation & Compatibility Verification

  • Action: Separate solid waste (contaminated pipette tips, weighing paper, residual powder) from liquid waste (reaction filtrates, HPLC effluent). Never mix this compound with strong oxidizers or concentrated acids[3].

  • Self-Validating System (The Pilot Mix Test): Before adding liquid waste containing the piperazine derivative to a bulk organic waste carboy, extract a 1 mL aliquot of the bulk waste into a test tube. Add 1 mL of your piperazine waste. Observe in a fume hood for 5 minutes. The absence of gas evolution (bubbling), color change, or temperature spikes validates that no incompatible exothermic reactions are occurring.

Step 2: Containerization

  • Action: Deposit the validated waste into High-Density Polyethylene (HDPE) containers. Avoid metal containers.

  • Causality: Trace moisture can interact with nitroaromatics over time to form corrosive nitrogen oxides (NOₓ), which will degrade metal containers and compromise structural integrity.

Step 3: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a designated SAA equipped with secondary containment, kept strictly away from direct UV light and heat sources[3].

  • Causality: Nitroaromatics are inherently photosensitive and thermally labile. Prolonged exposure to UV light or heat can lead to slow degradation, generating gas and causing dangerous pressure buildup inside the sealed container.

Step 4: Final Disposal via Incineration

  • Action: Transfer the waste to your Environmental Health and Safety (EHS) department for high-temperature incineration.

  • Causality: Do not attempt chemical degradation (e.g., reducing the nitro group to an amine using zinc/HCl) as a localized disposal method. Chemical reduction generates the corresponding aminopyridine, which is highly toxic and presents a more severe environmental hazard than the parent compound. High-temperature incineration ensures complete combustion to harmless N₂, CO₂, and H₂O[2].

Spill Response and Decontamination Protocol

In the event of a localized benchtop spill, immediate and precise action is required to prevent respiratory exposure and cross-contamination.

  • Evacuation and Containment: Isolate the area. If the spill involves dry powder, turn off local turbulent airflow (like desk fans) to avoid generating airborne dust. Inhalation of nitropyridine dust causes severe respiratory irritation (4)[4].

  • Absorption: For liquid solutions, cover the spill with a chemically inert absorbent such as diatomaceous earth or damp sand. Avoid using combustible materials like paper towels for highly concentrated solutions.

  • Chemical Decontamination: Wash the affected surface with a dilute mild acid (e.g., 1% acetic acid), followed by standard soap and water.

    • Causality: The mild acid protonates the basic piperazine nitrogen, converting the lipophilic freebase into a highly water-soluble salt, ensuring complete removal from the bench surface.

  • Self-Validating System (UV Inspection): After physical cleanup, illuminate the affected bench area with a handheld 254 nm UV lamp. Because the nitropyridine moiety strongly absorbs UV light (quenching fluorescence), any remaining microscopic residue will appear as dark, non-reflective spots against standard lab bench surfaces. A completely uniform, non-quenching surface definitively validates successful decontamination.

Regulatory Compliance & EPA Guidelines

Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), proper waste coding is mandatory (5)[5]. While 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine does not have a specific "P" or "U" list designation as a pure commercial chemical product, its waste streams must be evaluated for characteristic hazards:

  • D-Listed (Characteristic): If the compound is dissolved in a flammable organic solvent (e.g., Methanol, Acetonitrile) with a flashpoint below 60°C, the resulting waste must be coded as D001 (Ignitable) [5].

  • F-Listed (Non-Specific Source): If the workflow involved halogenated solvents (e.g., Dichloromethane) or specific non-halogenated solvents (e.g., Toluene, Ethyl Acetate) for extraction or chromatography, the waste stream must carry the appropriate F002 or F003 waste codes[5].

Always affix a compliant hazardous waste label detailing the exact solvent composition and the full chemical name of the piperazine derivative immediately upon the first drop of waste generation.

References

  • Parchem. 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine Typical Product Specifications. 1

  • Sigma-Aldrich. 1-isopropyl piperazine | Sigma-Aldrich.

  • Benchchem. Proper Disposal of DTNP: A Guide for Laboratory Professionals. 2

  • Echemi. 2-AMINO-5-NITROPYRIDINE SDS, 67476-67-9 Safety Data Sheets. 4

  • Jubilant Ingrevia. 5-bromo-2-nitropyridine Safety Data Sheet. 3

  • Environmental Protection Agency (EPA). Hazardous Waste Listings | EPA. 5

Sources

Personal protective equipment for handling 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 943758-04-1 Formula: C₁₂H₁₈N₄O₂ Molecular Weight: 250.30 g/mol Synonyms: 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine[1]

Executive Safety Summary

Status: Hazardous Substance (Irritant / Potential Sensitizer) Primary Risks: Respiratory irritation, serious eye damage, and potential sensitization. Immediate Action: Handle only within a certified chemical fume hood. Do not handle on open benchtops.

This guide provides a validated operational framework for handling 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine . As a piperazine derivative containing a nitro-pyridine moiety, this compound presents a dual-risk profile: the sensitization potential characteristic of piperazines and the toxicity associated with nitro-aromatics. The protocols below are designed to mitigate these specific risks through engineering controls and precise PPE selection.

Risk Assessment & Hazard Identification (GHS)

Based on Structure-Activity Relationships (SAR) and available safety data.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[2][3][4]Warning
Skin Corrosion/Irritation 2H315: Causes skin irritation.[3][4][5][6]Warning
Eye Damage/Irritation 2AH319: Causes serious eye irritation.[2][3][4][5][6][7]Warning
STOT - Single Exposure 3H335: May cause respiratory irritation.[1][2][3][4][5][6]Warning
Sensitization (Precautionary) NotePiperazine moieties are known respiratory sensitizers.[2] Treat as a potential allergen.[8]Caution
Personal Protective Equipment (PPE) Matrix

Effective protection requires matching the PPE to the physical state of the contaminant (Solid dust vs. Solubilized liquid).

Core PPE Requirements
Protection ZoneEquipment StandardOperational Logic
Respiratory N95 / P100 (Solids) or Half-mask with OV/AG cartridges (Solutions)Why: Piperazine derivatives can induce asthma-like symptoms upon inhalation. A fume hood is primary; respiratory protection is the secondary fail-safe.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Why: Safety glasses allow vapors to bypass side shields. Goggles seal the orbital area against fine dust and splashes.
Dermal (Hands) Nitrile (Double Gloved) or Laminate (Silver Shield) Why: Latex is permeable to many organic nitrogen compounds. Nitrile offers superior chemical resistance.
Body Lab Coat (Tyvek/Poly-cotton) + Chemical Apron Why: Cotton absorbs liquids, keeping them against the skin. A chemical apron prevents soak-through during solution handling.
Glove Selection Protocol (Solvent Dependent)

When the compound is dissolved, the solvent dictates the glove material.

  • Handling Solid: Nitrile (0.11 mm minimum thickness).

  • Dissolved in DMSO/Methanol: Double Nitrile (Change every 15 mins).

  • Dissolved in DCM (Dichloromethane): PVA or Silver Shield/Laminate gloves (Nitrile degrades in <2 mins).

Operational Handling Protocols
A. Receipt & Storage
  • Inspection: Upon receipt, inspect the bottle for precipitate or seal breakage.

  • Environment: Store at 2–8°C (Refrigerated) . The nitro group can degrade under heat; the piperazine ring is hygroscopic.

  • Secondary Containment: Place the vial inside a sealed desiccator or a secondary plastic container with desiccant packets to prevent moisture uptake.

B. Weighing & Solubilization (The "Dust Danger" Zone)

Most exposure incidents occur during the transfer of solids.

  • Static Control: Use an ionizing fan or antistatic gun on the spatula and weighing boat. Static charge can cause "fly-away" powder, increasing inhalation risk.

  • Engineering Control: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood.

  • Transfer:

    • Tare the weighing boat.

    • Transfer solid using a stainless steel micro-spatula.

    • Immediately recap the stock bottle.

    • Dissolve the solid in the transport vessel (vial) rather than transferring dry powder to a reactor, if possible.

C. Reaction Setup
  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Nitro-pyridines can be sensitive to oxidation over long periods.

  • Temperature Control: If heating is required, use an oil bath with a thermal cutoff. Avoid open flames.

Emergency Response & Spill Management

Pre-requisite: Ensure a "Spill Kit" (absorbent pads, vermiculite, hazardous waste bags) is accessible within 5 meters.

Scenario A: Solid Spill (Powder)
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark the zone.

  • Decontaminate:

    • Do NOT dry sweep. This creates an aerosol dust cloud.

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the wet material into a hazardous waste bag.

    • Clean surface with a soap/water solution (pH neutral).

Scenario B: Solution Spill (Liquid)
  • Ventilate: Maximize fume hood airflow.

  • Absorb: Use vermiculite or polypropylene pads.

  • Neutralize: If dissolved in acid/base, neutralize cautiously before collection.

  • Disposal: Collect in a sealed container labeled "Hazardous Waste - Toxic Organic."

Visualizations
Figure 1: PPE Selection Decision Tree

Use this logic flow to determine the correct glove and respiratory protection based on your current task.

PPE_Selection Start Start: Handling 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine State What is the physical state? Start->State Solid Solid (Powder) State->Solid Liquid Solution (Liquid) State->Liquid Solid_PPE REQUIRED PPE: 1. Fume Hood 2. N95/P100 Mask (if hood failure) 3. Nitrile Gloves (Single Layer) 4. Safety Goggles Solid->Solid_PPE Solvent_Check Identify Solvent Liquid->Solvent_Check Standard_Solvent Methanol / DMSO / Water Solvent_Check->Standard_Solvent Aggressive_Solvent DCM / Chloroform / THF Solvent_Check->Aggressive_Solvent Standard_PPE REQUIRED PPE: 1. Double Nitrile Gloves 2. Lab Coat + Apron 3. Fume Hood Standard_Solvent->Standard_PPE Aggressive_PPE REQUIRED PPE: 1. Silver Shield / Laminate Gloves 2. Lab Coat + Apron 3. Fume Hood Aggressive_Solvent->Aggressive_PPE

Caption: Decision matrix for selecting glove material and respiratory protection based on physical state and solvent compatibility.

Figure 2: Spill Response Workflow

Step-by-step protocol for containing and cleaning accidental releases.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor_Solid Minor Solid (<5g) Assess->Minor_Solid Major_Solid Major Solid (>5g) Assess->Major_Solid Liquid_Spill Liquid Solution Assess->Liquid_Spill Wet_Method Cover with Wet Paper Towels (Prevent Dust) Minor_Solid->Wet_Method Evacuate Evacuate Lab Call Safety Officer Major_Solid->Evacuate Absorb Apply Vermiculite/Pads Liquid_Spill->Absorb Dispose Seal in HazWaste Bag Label: 'Toxic Organic' Wet_Method->Dispose Absorb->Dispose

Caption: Immediate response workflow for solid and liquid spills, prioritizing dust suppression and containment.

Disposal & Waste Management

Compliance with local environmental regulations (RCRA/EPA/EU Waste Framework) is mandatory.

Waste StreamClassificationDisposal Protocol
Solid Waste Hazardous Chemical WasteCollect in a wide-mouth HDPE jar. Label as "Toxic Solid - Piperazine Derivative."
Liquid Waste Organic Solvent WasteSegregate based on solvent (Halogenated vs. Non-Halogenated). The compound itself does not require halogenated disposal unless mixed with DCM/Chloroform.
Contaminated PPE Hazardous DebrisGloves and paper towels used in cleaning must be disposed of as solid chemical waste, not regular trash.
References
  • PubChem. (n.d.). Compound Summary: 1-(6-Nitropyridin-3-yl)piperazine (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperazine.[2][5][6][8][9][10][11] (Used for sensitization class effects).[2][11] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.